Product packaging for Einecs 268-334-1(Cat. No.:CAS No. 68067-13-0)

Einecs 268-334-1

Cat. No.: B15207775
CAS No.: 68067-13-0
M. Wt: 310.4 g/mol
InChI Key: CVGYJNBFLSPBEX-HVDRVSQOSA-N
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Description

Einecs 268-334-1 is a useful research compound. Its molecular formula is C17H30N2O3 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30N2O3 B15207775 Einecs 268-334-1 CAS No. 68067-13-0

Properties

CAS No.

68067-13-0

Molecular Formula

C17H30N2O3

Molecular Weight

310.4 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H23N.C5H7NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-4-2-1-3(6-4)5(8)9/h11-13H,1-10H2;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

CVGYJNBFLSPBEX-HVDRVSQOSA-N

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-oxo-L-proline Dicyclohexylamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-oxo-L-proline, a cyclic derivative of L-glutamic acid, is a naturally occurring amino acid found in various biological systems. Its salts are of interest in pharmaceutical development for their potential to modify the physicochemical properties of the parent molecule, such as solubility and stability. This technical guide aims to provide a comprehensive overview of the anticipated physical properties of 5-oxo-L-proline dicyclohexylamine salt and the methodologies for their determination.

Chemical Structure and Synthesis

The formation of 5-oxo-L-proline dicyclohexylamine salt involves a straightforward acid-base reaction between 5-oxo-L-proline (an acid) and dicyclohexylamine (a base).

Synthesis Proline 5-oxo-L-proline Salt 5-oxo-L-proline Dicyclohexylamine Salt Proline->Salt + DCHA Dicyclohexylamine DCHA->Salt

Figure 1: Synthesis of 5-oxo-L-proline dicyclohexylamine salt.

Physical Properties

While specific data for 5-oxo-L-proline dicyclohexylamine salt is unavailable, the properties of the parent acid and a related salt are presented below for reference.

Physical Properties of L-Pyroglutamic Acid (5-oxo-L-proline)
PropertyValue
Molecular Formula C₅H₇NO₃
Molecular Weight 129.11 g/mol
Melting Point 160-163 °C[1][2]
Solubility Soluble in water, alcohol, acetone, and acetic acid. Slightly soluble in ethyl acetate. Insoluble in ether.[1][2] Soluble in DMF (16 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 5 mg/ml).[3][4] Slightly soluble in ethanol.[3][4]
Appearance Colorless orthorhombic bipyramid crystals.[1][2]
Physical Properties of Boc-L-pyroglutamic Acid Dicyclohexylammonium Salt

This is a related compound where the amine group of the pyroglutamic acid is protected by a tert-butoxycarbonyl (Boc) group.

PropertyValue
CAS Number 4677-75-2[5][6][7]
Molecular Formula C₂₂H₃₈N₂O₅[6]
Molecular Weight 410.55 g/mol [5][6]
Melting Point 195-201 °C[5][7]
Optical Rotation [α]D²² = -16.5 ± 2º (c=1 in MeOH)[7]
Storage Temperature 0-8 °C[5][7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a novel organic salt like 5-oxo-L-proline dicyclohexylamine salt.

Melting Point Determination

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Methodology:

  • A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (initially rapid, then slowed to ~1.5°C/min within 10°C of the expected melting point).[8]

  • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.[8]

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Sample Place->Heat Observe Observe & Record Melting Range Heat->Observe

Figure 2: Workflow for melting point determination.

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.

Methodology:

  • A known amount of the salt (e.g., 25 mg) is added to a specific volume of solvent (e.g., 0.5 mL) in a test tube.[9]

  • The mixture is agitated vigorously for a set period.

  • The sample is observed for complete dissolution. If it dissolves, it is recorded as soluble. If a significant portion remains undissolved, it is recorded as insoluble.

  • This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) and aqueous solutions at different pH values.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Methodology for ¹H and ¹³C NMR:

  • A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).

  • The solution is transferred to an NMR tube.

  • The NMR spectrum is acquired on a spectrometer.

  • For the salt, characteristic shifts in the protons and carbons near the amine and carboxylic acid groups would be expected compared to the free acid and base. The presence of the dicyclohexylammonium proton signal would confirm salt formation.[10]

4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Thin Solid Film):

  • A small amount of the solid sample is dissolved in a volatile solvent (e.g., methylene chloride).[11]

  • A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[11]

  • The solvent is allowed to evaporate, leaving a thin film of the compound.[11]

  • The IR spectrum is recorded. Key absorbances for the carboxylate, ammonium, and amide groups would be analyzed.

Biological Context: The γ-Glutamyl Cycle

5-oxo-L-proline is an important intermediate in the γ-glutamyl cycle, a pathway for glutathione synthesis and transport of amino acids across cell membranes.

GammaGlutamylCycle Glutathione Glutathione GammaGlutamylAA γ-Glutamyl-Amino Acid Glutathione->GammaGlutamylAA AminoAcid Amino Acid GGTP γ-Glutamyl Transpeptidase AminoAcid->GGTP GGTP->GammaGlutamylAA CysGly Cysteinylglycine GGTP->CysGly GGCT γ-Glutamyl Cyclotransferase GammaGlutamylAA->GGCT Oxoproline 5-Oxo-L-proline GammaGlutamylAA->Oxoproline GGCT->AminoAcid GGCT->Oxoproline Oxoprolinase 5-Oxoprolinase (ATP -> ADP) Oxoproline->Oxoprolinase Glutamate L-Glutamate Oxoproline->Glutamate Oxoprolinase->Glutamate Glutamate->Glutathione + Cysteine + Glycine

Figure 3: The γ-Glutamyl Cycle showing the role of 5-oxo-L-proline.

An enzyme, 5-oxoprolinase, catalyzes the conversion of 5-oxo-L-proline to L-glutamate, a reaction coupled with the cleavage of ATP to ADP.[12] This step is crucial for the continuation of the cycle.

General Experimental Workflow for Characterization

The characterization of a new chemical entity such as 5-oxo-L-proline dicyclohexylamine salt would follow a logical progression of experiments.

CharacterizationWorkflow Synthesis Synthesis & Purification Structure Structural Elucidation (NMR, MS) Synthesis->Structure Purity Purity Assessment (HPLC, Melting Point) Structure->Purity PhysChem Physicochemical Properties (Solubility, pKa, LogP) Purity->PhysChem Biological Biological Activity (In vitro/In vivo assays) PhysChem->Biological

Figure 4: General workflow for the characterization of a new salt.

Conclusion

While direct physical property data for 5-oxo-L-proline dicyclohexylamine salt is not currently available in scientific literature, this guide provides a framework for its characterization. By employing the standard experimental protocols outlined, researchers can determine its melting point, solubility profile, and spectroscopic characteristics. The data from the parent compound, L-pyroglutamic acid, and the related Boc-protected salt serve as valuable reference points. A thorough understanding of these properties is essential for the advancement of research and development involving this and similar compounds.

References

Characterization of (2S)-5-Oxopyrrolidine-2-carboxylic Acid Dicyclohexylamine Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt. Due to the limited availability of public data on this specific salt, this guide also includes characterization data for the closely related and more commonly documented N-tert-butoxycarbonyl (Boc) protected analogue, Boc-L-pyroglutamic acid dicyclohexylammonium salt. The experimental protocols provided are based on standard analytical techniques for the characterization of small molecule amine salts and can be adapted for the title compound.

Introduction

(2S)-5-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a cyclic amino acid derivative. The formation of a dicyclohexylamine (DCHA) salt is a common strategy in synthetic and medicinal chemistry to improve the handling properties, solubility, and stability of a parent acidic compound. DCHA salts are often crystalline solids, which facilitates their purification by recrystallization. This guide outlines the key physicochemical and spectroscopic characterization methods for this class of compounds.

Physicochemical and Spectroscopic Data

While specific experimental data for (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt is not widely published, extensive data is available for its N-Boc protected form, which serves as a valuable reference.

Boc-L-pyroglutamic acid dicyclohexylammonium salt

This salt is a common intermediate in peptide synthesis and drug development.

PropertyValueReferences
Molecular Formula C₂₂H₃₈N₂O₅[1]
Molecular Weight 410.5 g/mol [1]
Appearance White to off-white powder
Melting Point 195-201 °C[2]
Optical Rotation [α]D22 = -16.5 ± 2º (c=1 in MeOH)[3]
Purity ≥ 99% (HPLC)[2][3]
Storage Temperature 0-8 °C[2]

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize (2S)-5-oxopyrrolidine-2-carboxylic acid dicyclohexylamine salt.

Salt Formation

Objective: To prepare the dicyclohexylamine salt of (2S)-5-oxopyrrolidine-2-carboxylic acid.

Materials:

  • (2S)-5-Oxopyrrolidine-2-carboxylic acid

  • Dicyclohexylamine

  • Ethyl acetate (or other suitable solvent like diethyl ether or acetone)

  • Stir plate and magnetic stir bar

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Dissolve one equivalent of (2S)-5-oxopyrrolidine-2-carboxylic acid in a minimal amount of warm ethyl acetate.

  • In a separate flask, dissolve one equivalent of dicyclohexylamine in ethyl acetate.

  • Slowly add the dicyclohexylamine solution to the stirred solution of the carboxylic acid at room temperature.

  • A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid salt by vacuum filtration and wash with a small amount of cold ethyl acetate.

  • Dry the salt under vacuum to a constant weight.

Melting Point Determination

Objective: To determine the melting point range of the salt, which is an indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Finely powder a small amount of the dried salt.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the salt by identifying the proton (¹H) and carbon (¹³C) environments.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

Procedure:

  • Dissolve 5-10 mg of the salt in approximately 0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Expected ¹H NMR Signals:

    • Signals corresponding to the protons of the pyroglutamic acid moiety.

    • Signals corresponding to the protons of the dicyclohexylammonium cation. The N-H proton may be broad and its chemical shift solvent-dependent.

  • Expected ¹³C NMR Signals:

    • Signals for the carbonyl and carboxylate carbons of the pyroglutamic acid moiety.

    • Signals for the aliphatic carbons of both the pyroglutamic acid and dicyclohexylammonium moieties.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the salt.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Place a small amount of the dry salt directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • A broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium salt.

    • A strong absorption around 1700-1730 cm⁻¹ for the lactam carbonyl (C=O) group.

    • A strong absorption around 1550-1610 cm⁻¹ for the asymmetric stretching of the carboxylate (COO⁻) group.

    • An absorption around 1400-1420 cm⁻¹ for the symmetric stretching of the carboxylate (COO⁻) group.

    • C-H stretching absorptions for the aliphatic rings around 2850-2950 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the constituent ions.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

  • Prepare a dilute solution of the salt in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution into the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Expected Ions:

    • Positive Ion Mode: The dicyclohexylammonium cation [C₁₂H₂₄N]⁺ at m/z ≈ 182.2.

    • Negative Ion Mode: The pyroglutamate anion [C₅H₆NO₃]⁻ at m/z ≈ 128.0.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows.

CharacterizationWorkflow cluster_synthesis Salt Formation cluster_analysis Physicochemical & Spectroscopic Analysis PyroglutamicAcid (2S)-5-Oxopyrrolidine- 2-carboxylic Acid Reaction Mixing & Stirring PyroglutamicAcid->Reaction DCHA Dicyclohexylamine DCHA->Reaction Solvent Ethyl Acetate Solvent->Reaction Precipitation Precipitation Reaction->Precipitation Filtration Filtration & Drying Precipitation->Filtration Salt Target Salt Filtration->Salt MP Melting Point Salt->MP Purity NMR NMR (¹H, ¹³C) Salt->NMR Structure IR FTIR Salt->IR Functional Groups MS Mass Spectrometry Salt->MS Molecular Ions

Caption: Workflow for the synthesis and characterization of the target salt.

SaltFormation Acid (2S)-5-Oxopyrrolidine- 2-carboxylic Acid (Acid) ProtonTransfer Proton Transfer Acid->ProtonTransfer Base Dicyclohexylamine (Base) Base->ProtonTransfer Salt (2S)-5-Oxopyrrolidine-2-carboxylate Dicyclohexylammonium (Salt) ProtonTransfer->Salt

Caption: Acid-base reaction forming the dicyclohexylamine salt.

References

An In-Depth Technical Guide to (2S)-5-Oxopyrrolidine-2-carboxylic Acid (L-Pyroglutamic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and biological significance of (2S)-5-oxopyrrolidine-2-carboxylic acid, commonly known as L-Pyroglutamic acid. While the CAS number 68067-13-0 identifies a dicyclohexylamine salt of this compound, this document focuses on the core chemical entity, L-Pyroglutamic acid (CAS No. 98-79-3), a crucial molecule in various biological processes. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical data, experimental protocols, and involvement in key signaling pathways.

Chemical Information and Synonyms

(2S)-5-Oxopyrrolidine-2-carboxylic acid is a cyclic amino acid derived from L-glutamic acid or L-glutamine. It is a naturally occurring compound found in a variety of biological tissues and is involved in numerous metabolic pathways.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 98-79-3[1][2][3]
Molecular Formula C5H7NO3[4][5]
Molecular Weight 129.11 g/mol [1][5][6]
Melting Point 162-163 °C[3][5]
Appearance White crystalline powder
Solubility Soluble in water, alcohol, acetone, and glacial acetic acid. Slightly soluble in ethyl acetate and insoluble in ether.[3]
Optical Rotation [α]D20 -11.9° (c = 2, H2O)[3][5]

A comprehensive list of synonyms for (2S)-5-oxopyrrolidine-2-carboxylic acid is provided below to aid in literature searches and chemical identification.

Table 2: Synonyms

Synonym
L-Pyroglutamic acid
5-Oxo-L-proline
Pidolic acid
L-2-Pyrrolidone-5-carboxylic acid
(S)-(-)-2-Pyrrolidone-5-carboxylic acid
L-Glutamic acid lactam
L-5-Oxo-2-pyrrolidinecarboxylic acid
Glutamic acid lactam
Pyroglutamate
L-Pyroglutamate

Biological Significance and Applications

L-Pyroglutamic acid plays a significant role in various biological functions and has several applications in research and development:

  • Glutathione Metabolism: It is an important intermediate in the gamma-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione, a key intracellular antioxidant.

  • Neurotransmission: L-Pyroglutamic acid is found in the brain and cerebrospinal fluid and is believed to play a role in neurotransmission. It can modulate the activity of glutamate receptors.

  • Chiral Building Block: Due to its rigid, cyclic structure and chiral nature, L-Pyroglutamic acid is a valuable starting material for the asymmetric synthesis of various pharmaceuticals and natural products.

  • Drug Development: Derivatives of L-Pyroglutamic acid have been investigated for their potential as cognitive enhancers and for the treatment of neurodegenerative diseases.

Experimental Protocols

Synthesis of L-Pyroglutamic Acid from L-Glutamic Acid

This protocol describes the thermal cyclization of L-glutamic acid to produce L-Pyroglutamic acid.

Materials:

  • L-Glutamic acid

  • Deionized water

  • Heating mantle or oil bath

  • Round-bottom flask

  • Condenser

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place 100 g of L-Glutamic acid in a 500 mL round-bottom flask.

  • Add 200 mL of deionized water to the flask.

  • Attach a condenser and heat the mixture to reflux (approximately 130-140°C) using a heating mantle or oil bath.

  • Maintain the reflux for 2-3 hours. During this time, the L-glutamic acid will dissolve and then cyclize to form L-Pyroglutamic acid.

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Transfer the solution to a crystallization dish and allow it to stand, preferably in a refrigerator, to facilitate crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of L-Pyroglutamic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01 M diammonium hydrogen phosphate, pH adjusted to 1.6).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 15°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of L-Pyroglutamic acid of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing L-Pyroglutamic acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of L-Pyroglutamic acid in the samples from the calibration curve.

Signaling Pathway Involvement

L-Pyroglutamic acid is a key component of the gamma-glutamyl cycle , which is central to glutathione metabolism.

Glutathione_Metabolism cluster_synthesis Glutathione Synthesis cluster_breakdown Glutathione Breakdown & Recycling Glutamate Glutamate gamma-Glutamylcysteine gamma-Glutamylcysteine Glutamate->gamma-Glutamylcysteine gamma-Glutamylcysteine synthetase Cysteine Cysteine Cysteine->gamma-Glutamylcysteine Glutathione (GSH) Glutathione (GSH) gamma-Glutamylcysteine->Glutathione (GSH) Glutathione synthetase Glycine Glycine Glycine->Glutathione (GSH) gamma-Glutamyl Transpeptidase gamma-Glutamyl Transpeptidase Glutathione (GSH)->gamma-Glutamyl Transpeptidase gamma-Glutamyl-Amino_Acid gamma-Glutamyl-Amino_Acid Glutathione (GSH)->gamma-Glutamyl-Amino_Acid Amino Acid Cysteinylglycine Cysteinylglycine Glutathione (GSH)->Cysteinylglycine gamma-Glutamyl Transpeptidase->gamma-Glutamyl-Amino_Acid gamma-Glutamyl Transpeptidase->Cysteinylglycine L-Pyroglutamic_Acid L-Pyroglutamic_Acid gamma-Glutamyl-Amino_Acid->L-Pyroglutamic_Acid gamma-Glutamyl Cyclotransferase Cysteinylglycine->Cysteine Cysteinylglycine->Glycine L-Pyroglutamic_Acid->Glutamate 5-Oxoprolinase 5-Oxoprolinase 5-Oxoprolinase

Caption: The Gamma-Glutamyl Cycle and the role of L-Pyroglutamic Acid.

This pathway illustrates the synthesis of glutathione from its constituent amino acids and its subsequent breakdown. L-Pyroglutamic acid is formed from gamma-glutamyl amino acids and is then converted back to glutamate, which can re-enter the glutathione synthesis pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and analysis of L-Pyroglutamic acid.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_characterization Characterization L-Glutamic Acid L-Glutamic Acid Thermal Cyclization Thermal Cyclization L-Glutamic Acid->Thermal Cyclization Crude L-Pyroglutamic Acid Crude L-Pyroglutamic Acid Thermal Cyclization->Crude L-Pyroglutamic Acid Crystallization Crystallization Crude L-Pyroglutamic Acid->Crystallization Purified L-Pyroglutamic Acid Purified L-Pyroglutamic Acid Crystallization->Purified L-Pyroglutamic Acid Sample Preparation Sample Preparation Purified L-Pyroglutamic Acid->Sample Preparation Purified L-Pyroglutamic Acid->Sample Preparation Melting Point Melting Point Purified L-Pyroglutamic Acid->Melting Point Purified L-Pyroglutamic Acid->Melting Point NMR Spectroscopy NMR Spectroscopy Purified L-Pyroglutamic Acid->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purified L-Pyroglutamic Acid->Mass Spectrometry HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: Workflow for the synthesis and analysis of L-Pyroglutamic Acid.

This workflow outlines the key stages, from the initial synthesis and purification to the final analytical characterization of the compound.

References

The Pivotal Role of Pyroglutamic Acid in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid or glutamine, is a ubiquitous yet often overlooked molecule in biological systems. Its formation, both enzymatically and spontaneously, confers unique properties to peptides and proteins, significantly impacting their structure, stability, and function. This technical guide provides an in-depth exploration of the multifaceted roles of pyroglutamic acid, from its involvement in protein stability and neurotransmission to its critical implications in neurodegenerative diseases such as Alzheimer's. We delve into the enzymatic machinery governing its formation and removal, detail key signaling pathways where it plays a crucial role, and present experimental methodologies for its study and quantification. This document aims to be a comprehensive resource for researchers and professionals in drug development, offering insights into the therapeutic potential of targeting pyroglutamic acid-related pathways.

Introduction

Pyroglutamic acid, also known as 5-oxoproline, is a lactam derivative of glutamic acid. It is formed through the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue, a process that can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase[1]. This modification results in a blocked N-terminus, rendering the polypeptide resistant to degradation by most aminopeptidases and significantly altering its physicochemical properties[1].

The presence of pyroglutamic acid has been identified in a wide array of proteins and peptides, where it plays a crucial role in their structural integrity and biological activity. Beyond its role in protein structure, free pyroglutamic acid is a metabolite in the γ-glutamyl cycle, an essential pathway for glutathione synthesis and recycling[2]. Dysregulation of pyroglutamic acid metabolism has been linked to various pathological conditions, most notably Alzheimer's disease, where the pyroglutamated form of amyloid-beta (AβpE3) is a key component of amyloid plaques and is considered a critical factor in the disease's progression[3]. This guide will provide a detailed overview of the current understanding of pyroglutamic acid's function in health and disease.

Formation and Metabolism of Pyroglutamic Acid

The formation of pyroglutamic acid is a critical post-translational modification that can significantly influence the fate and function of a protein.

Enzymatic Formation by Glutaminyl Cyclase

The primary enzymatic route for pyroglutamic acid formation is catalyzed by glutaminyl cyclase (QC). QC facilitates the intramolecular cyclization of N-terminal glutamine residues of peptides and proteins to form pyroglutamic acid, releasing ammonia in the process. This enzymatic conversion is significantly more efficient than the spontaneous reaction.

Spontaneous Formation

N-terminal glutamine and, to a lesser extent, glutamic acid residues can spontaneously cyclize to form pyroglutamic acid. This non-enzymatic reaction is influenced by factors such as pH and temperature, with increased rates observed under acidic or basic conditions and at higher temperatures[4]. While slower than the enzymatic process, spontaneous formation is a relevant pathway, particularly in the context of long-lived proteins.

The γ-Glutamyl Cycle

Free pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and degradation of glutathione (GSH). In this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl-amino acids to produce pyroglutamic acid and the corresponding amino acid. Subsequently, 5-oxoprolinase utilizes ATP to open the lactam ring of pyroglutamic acid, converting it back to glutamate, which can then be used for glutathione synthesis.

Biological Functions of Pyroglutamic Acid

The presence of an N-terminal pyroglutamyl residue has profound effects on the biological properties of peptides and proteins.

Protein and Peptide Stability

The cyclized structure of pyroglutamic acid protects peptides and proteins from degradation by N-terminal-cleaving aminopeptidases. This "blocking" of the N-terminus significantly increases the in vivo half-life of many hormones and neuropeptides, ensuring their sustained biological activity.

Neurotransmission

Pyroglutamic acid itself can act as a neuromodulator. It has been shown to interact with the glutamatergic system, potentially opposing the action of glutamate[1]. One of the most well-studied pyroglutamated neuropeptides is Thyrotropin-Releasing Hormone (TRH).

TRH is a tripeptide (pGlu-His-Pro-NH2) synthesized in the hypothalamus that plays a crucial role in regulating the synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary[5]. The N-terminal pyroglutamic acid is essential for its biological activity and stability. TRH binds to G protein-coupled receptors (GPCRs), primarily TRH-R1 in humans, on pituitary thyrotrophs[6][7]. This binding activates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the synthesis and secretion of TSH[7].

TRH_Signaling_Pathway TRH TRH (pGlu-His-Pro-NH2) TRHR1 TRH Receptor (TRH-R1) TRH->TRHR1 Binds Gq11 Gq/11 TRHR1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates TSH_synthesis TSH Synthesis and Secretion Ca_release->TSH_synthesis PKC->TSH_synthesis

Caption: TRH Signaling Pathway.
Role in Disease: Alzheimer's Disease

A significant body of evidence implicates pyroglutamated amyloid-beta (AβpE3) as a key pathogenic species in Alzheimer's disease (AD). Aβ peptides are generated by the proteolytic cleavage of the amyloid precursor protein (APP). The formation of AβpE3-42 occurs after the N-terminal truncation of Aβ1-42, exposing a glutamate at position 3, which is then cyclized by glutaminyl cyclase[3].

AβpE3 peptides exhibit increased hydrophobicity, a higher propensity to aggregate, and greater stability compared to their full-length counterparts[3][8]. They act as seeding agents, accelerating the aggregation of unmodified Aβ peptides into toxic oligomers and fibrils that form the characteristic amyloid plaques found in AD brains[8][9]. The presence of AβpE3 is a prominent feature of these plaques and is associated with increased neurotoxicity[3].

Abeta_Formation_Pathway APP Amyloid Precursor Protein (APP) Abeta_1_42 Aβ1-42 APP->Abeta_1_42 Proteolytic Cleavage Abeta_3_42 Aβ3-42 (N-terminal Glutamate) Abeta_1_42->Abeta_3_42 N-terminal Truncation Abeta_pE3_42 AβpE3-42 (Pyroglutamated) Abeta_3_42->Abeta_pE3_42 Cyclization QC Glutaminyl Cyclase (QC) QC->Abeta_3_42 Oligomers Toxic Oligomers Abeta_pE3_42->Oligomers Seeding & Aggregation Plaques Amyloid Plaques Oligomers->Plaques

Caption: Formation of Pyroglutamated Amyloid-Beta.

Quantitative Data

The following tables summarize key quantitative data related to pyroglutamic acid in various biological contexts.

Table 1: Pyroglutamate Amyloid-β Levels in the Posterior Cingulate Cortex of Alzheimer's Disease Patients [10]

AnalyteNo Cognitive Impairment (pmol/g)Mild Cognitive Impairment (pmol/g)Mild-Moderate AD (pmol/g)
Insoluble Pool
AβNpE3-420.8 (0.2 - 3.5)10.5 (1.8 - 117.8)227.6 (45.3 - 881.3)
Aβ1-422.1 (0.5 - 10.2)25.8 (3.9 - 345.6)317.4 (89.1 - 1204.5)
Soluble Pool
AβNpE3-420.02 (0.01 - 0.04)0.03 (0.01 - 0.06)0.04 (0.02 - 0.08)
Aβ1-420.1 (0.05 - 0.2)0.2 (0.1 - 0.4)0.5 (0.2 - 1.1)
Data are presented as median (interquartile range).

Table 2: Urinary Pyroglutamic Acid Levels in Healthy Adults [11]

ParameterValue (μg/mg creatinine)
Lower Physiological Limit~15
Upper Physiological Limit~40
Optimal Range (Reported by one company)16 - 34 mmol/mol creatinine
Levels exhibit 4-week cycles, with values tending to revert to the mean.

Table 3: Inhibition of Human Glutaminyl Cyclase (QC) by Select Inhibitors

InhibitorKi (nM)IC50 (nM)
PQ91220 - 65-
Compound 1-29.2
Compound 11-2.8
Compound 12-1.3
Compound 13-1.6
Compound 14-8.7
Compound 15-3.6
Compound 16-6.1
Data compiled from multiple sources.[12][13][14]

Experimental Protocols

This section provides an overview of common experimental methodologies for the study of pyroglutamic acid.

Quantification of Pyroglutamic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pyroglutamic acid in biological matrices.

Sample Preparation (e.g., Brain Tissue):

  • Homogenize brain tissue in a suitable buffer (e.g., 0.1% formic acid in methanol).

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant containing the metabolites.

  • If necessary, perform a protein precipitation step (e.g., with acetonitrile).

  • Centrifuge again and collect the supernatant for analysis.

  • Incorporate a stable isotope-labeled internal standard for pyroglutamic acid to correct for matrix effects and variations in instrument response.

LC-MS/MS Parameters:

  • Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. An ion-pairing agent, such as heptafluorobutyric acid (HFBA), can be added to the mobile phase to improve retention and separation of polar analytes like pyroglutamic acid[15].

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for pyroglutamic acid and its internal standard. It is crucial to optimize MS parameters, such as fragmentor voltage, to minimize in-source cyclization of glutamine and glutamic acid to pyroglutamic acid, which can lead to inaccurate quantification[15][16].

Pyroglutamate Amyloid-β ELISA

Enzyme-linked immunosorbent assays (ELISAs) are widely used for the specific quantification of AβpE3 in biological samples.

General Protocol:

  • Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

  • Block non-specific binding sites with a suitable blocking buffer.

  • Add standards and samples (e.g., brain homogenates, cerebrospinal fluid) to the wells and incubate to allow binding to the capture antibody.

  • Wash the plate to remove unbound material.

  • Add a detection antibody specific for the N-terminal pyroglutamate modification of Aβ. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

  • Incubate to allow the detection antibody to bind to the captured AβpE3.

  • Wash the plate again.

  • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to develop a colorimetric signal.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Quantify the concentration of AβpE3 in the samples by comparing their absorbance to a standard curve.

Glutaminyl Cyclase Activity Assay

This assay measures the enzymatic activity of glutaminyl cyclase.

Fluorometric Assay Protocol:

  • Substrate: A fluorogenic substrate such as Gln-7-amido-4-methylcoumarin (Gln-AMC) is used.

  • Reaction: Glutaminyl cyclase converts Gln-AMC to pGlu-AMC.

  • Coupled Enzyme: A second enzyme, pyroglutamyl aminopeptidase, is added to the reaction. This enzyme specifically cleaves the pGlu from pGlu-AMC, releasing the fluorescent AMC molecule.

  • Detection: The increase in fluorescence over time, corresponding to the release of AMC, is measured using a fluorometer (excitation ~380 nm, emission ~460 nm). The rate of fluorescence increase is proportional to the glutaminyl cyclase activity.

  • Inhibitor Screening: To screen for inhibitors, the assay is performed in the presence of test compounds. A decrease in the rate of fluorescence increase indicates inhibition of glutaminyl cyclase.

QC_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture: - Buffer - Gln-AMC (Substrate) - Glutaminyl Cyclase - +/- Inhibitor Start->Prepare_Reaction Incubate_QC Incubate (QC converts Gln-AMC to pGlu-AMC) Prepare_Reaction->Incubate_QC Add_Peptidase Add Pyroglutamyl Aminopeptidase Incubate_QC->Add_Peptidase Incubate_Peptidase Incubate (Peptidase cleaves pGlu-AMC to release AMC) Add_Peptidase->Incubate_Peptidase Measure_Fluorescence Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Incubate_Peptidase->Measure_Fluorescence Analyze_Data Analyze Data (Calculate reaction rate) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Glutaminyl Cyclase Activity Assay Workflow.

Conclusion

Pyroglutamic acid is a small molecule with a disproportionately large impact on biological systems. Its role in enhancing protein stability, modulating neuronal signaling, and contributing to the pathology of Alzheimer's disease highlights its significance. The enzymatic machinery responsible for its formation, particularly glutaminyl cyclase, represents a promising therapeutic target for neurodegenerative disorders. The experimental methodologies outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of pyroglutamic acid and to explore the potential of targeting its associated pathways for the development of novel therapeutics. As our understanding of the intricate functions of this unique amino acid derivative continues to grow, so too will the opportunities for innovative interventions in a range of physiological and pathological processes.

References

Dicyclohexylamine Salts of Amino Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation, characterization, and application of dicyclohexylamine (DCHA) salts of amino acids. Dicyclohexylamine, a strong secondary amine, is widely utilized in peptide chemistry and pharmaceutical development to form stable, crystalline salts with N-protected amino acids. This guide details the underlying chemical principles, experimental methodologies, and practical applications of these important chemical entities.

Core Principles of Dicyclohexylamine Salt Formation

The formation of a dicyclohexylamine salt with an N-protected amino acid is a straightforward acid-base reaction. The carboxylic acid group of the amino acid derivative protonates the basic nitrogen atom of dicyclohexylamine, resulting in the formation of a dicyclohexylammonium carboxylate salt.

Dicyclohexylamine is a strong base with a pKa of approximately 11, which facilitates the deprotonation of the carboxylic acid of the N-protected amino acid. This reaction is typically performed in an organic solvent, such as acetone or ether, where the resulting salt often precipitates, allowing for easy isolation and purification. The formation of these crystalline salts is particularly advantageous for amino acid derivatives that are oils or are difficult to crystallize in their free acid form, as it provides a stable and easily handleable solid.[1]

dot

DCHA_Salt_Formation cluster_reactants Reactants cluster_products Products AA N-Protected Amino Acid (R-COOH) Salt Dicyclohexylammonium Salt (R-COO- +H2N(C6H11)2) AA->Salt Proton Transfer DCHA Dicyclohexylamine ((C6H11)2NH) DCHA->Salt

Caption: Reaction scheme for DCHA salt formation.

Experimental Protocols

Formation of Dicyclohexylammonium Salts of N-Protected Amino Acids

The following are generalized protocols for the formation of DCHA salts of N-tert-butoxycarbonyl (Boc), N-9-fluorenylmethoxycarbonyl (Fmoc), and N-benzyloxycarbonyl (Z) protected amino acids.

Protocol for N-Boc-Amino Acid DCHA Salt Formation:

  • Dissolve the oily or crude N-Boc-amino acid in a suitable solvent such as diethyl ether.

  • Slowly add one equivalent of dicyclohexylamine to the solution with stirring.

  • The dicyclohexylammonium salt will typically precipitate out of the solution.

  • Continue stirring for a specified period (e.g., 2 hours) to ensure complete precipitation.

  • Collect the precipitate by filtration and wash with the solvent to remove any unreacted starting materials.

  • Dry the resulting crystalline salt under vacuum.

Protocol for N-Fmoc-Amino Acid DCHA Salt Formation:

  • Dissolve the N-Fmoc-amino acid in acetone.

  • Add an equimolar amount of dicyclohexylamine to the solution.

  • Stir the mixture at room temperature for 4 to 5 hours.

  • The crystalline DCHA salt will form and can be isolated by filtration.

  • Wash the filtered salt with a small amount of cold acetone and dry.

Protocol for N-Z-Amino Acid DCHA Salt Formation:

A similar procedure to the N-Boc protocol can be followed, often using a solvent in which the starting N-Z-amino acid is soluble and the DCHA salt is not.

Experimental_Workflow_Formation start Dissolve N-Protected Amino Acid in Solvent add_dcha Add Equimolar Dicyclohexylamine start->add_dcha stir Stir at Room Temperature add_dcha->stir precipitate Precipitation of DCHA Salt stir->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Crystalline DCHA Salt dry->end

Caption: Workflow for liberating the free amino acid.

Quantitative Data Summary

The formation of dicyclohexylammonium salts is often a high-yielding process, and the resulting salts typically have well-defined melting points. The following tables summarize available data for various N-protected amino acid DCHA salts.

Table 1: N-Boc-Amino Acid Dicyclohexylammonium Salts

N-Boc-Amino AcidMolecular Formula of SaltMolecular Weight of Salt ( g/mol )Melting Point (°C)Yield (%)
Boc-L-NorleucineC₂₃H₄₄N₂O₄412.6133-139N/A
Boc-N-Me-L-PhenylalanineC₂₇H₄₄N₂O₄460.7173-180N/A

Table 2: N-Fmoc-Amino Acid Dicyclohexylammonium Salts

N-Fmoc-Amino AcidMolecular Formula of SaltMolecular Weight of Salt ( g/mol )Melting Point (°C)Yield (%)
Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acidC₃₄H₄₈N₂O₅564.8N/AN/A

Table 3: N-Z-Amino Acid Dicyclohexylammonium Salts

N-Z-Amino AcidMolecular Formula of SaltMolecular Weight of Salt ( g/mol )Melting Point (°C)Yield (%)
Z-L-Glu-OBzlC₃₄H₄₈N₂O₆596.76N/A57 (of subsequent product) [2]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the formation of the dicyclohexylammonium salt.

Infrared (IR) Spectroscopy:

The formation of the dicyclohexylammonium salt can be confirmed by the appearance of characteristic absorption bands. Key features to look for in the IR spectrum of the salt compared to the free acid and dicyclohexylamine include:

  • Disappearance of the broad O-H stretch of the carboxylic acid (typically around 3000 cm⁻¹).

  • Appearance of N-H stretching bands from the dicyclohexylammonium cation.

  • A shift in the C=O stretching frequency of the carboxylate anion compared to the carboxylic acid. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are typically observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is a powerful tool for confirming salt formation. Key indicators include:

  • Signals corresponding to the dicyclohexylammonium cation: These will include broad signals for the methine proton attached to the nitrogen and a complex multiplet for the cyclohexyl ring protons.

  • Disappearance of the carboxylic acid proton signal (typically a broad singlet downfield, >10 ppm).

  • Shifts in the chemical shifts of the α-proton and side-chain protons of the amino acid upon salt formation.

Applications in Peptide Synthesis and Drug Development

Peptide Synthesis

Dicyclohexylamine salts of N-protected amino acids are valuable intermediates in peptide synthesis. Their primary applications include:

  • Purification and Handling: As crystalline solids, DCHA salts are easier to purify by recrystallization and handle compared to their often-oily free acid counterparts. This ensures the use of high-purity building blocks in peptide synthesis, which is critical for the synthesis of long peptides.

  • Protection of the Carboxyl Group: The formation of the DCHA salt effectively protects the carboxylic acid group, preventing it from participating in unwanted side reactions during the coupling of the amino group of that amino acid.

  • Facilitating Stepwise Synthesis: In solid-phase peptide synthesis (SPPS), the free N-protected amino acid is required for coupling. The ability to easily form the stable DCHA salt for storage and purification, and then efficiently liberate the free acid just before use, is a key advantage. []

Chiral Resolution

Dicyclohexylamine can be used as a resolving agent for racemic amino acids. By reacting a racemic mixture of an N-protected amino acid with a chiral amine, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the enantiomerically pure amino acid can be recovered by treatment with acid. While DCHA itself is not chiral, it is used to form salts of diastereomeric derivatives of amino acids that can then be separated.

Drug Development

The formation of DCHA salts can be a crucial step in the development of active pharmaceutical ingredients (APIs). The crystalline nature of these salts can improve the stability, purification, and handling of drug candidates.

A notable example is the use of a dicyclohexylamine salt in the preparation of Fosaprepitant , an antiemetic drug. The synthesis involves the formation of fosaprepitant dicyclohexylamine salt, which is a high-melting solid that can be easily isolated and purified. This intermediate is then converted to the final drug product. [4] While not always the final drug form, DCHA salts can be important intermediates in the manufacturing process of various pharmaceuticals. For instance, impurities in drugs like Atorvastatin have been identified as their dicyclohexylamine salts.

Conclusion

The formation of dicyclohexylamine salts of amino acids is a fundamental and widely applied technique in the fields of peptide chemistry and pharmaceutical sciences. The ability to convert often-oily and difficult-to-purify N-protected amino acids into stable, crystalline solids offers significant advantages in terms of handling, purification, and storage. The detailed protocols and data presented in this guide provide researchers and drug development professionals with a solid foundation for understanding and implementing this valuable synthetic tool. The continued application of DCHA salts in the synthesis of complex peptides and pharmaceutical agents underscores their importance in modern organic and medicinal chemistry.

References

5-Oxo-L-proline: A Chiral Catalyst for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a versatile and economically viable chiral building block extensively utilized in the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. Its rigid five-membered ring structure and inherent chirality make it an excellent starting material for the stereocontrolled introduction of chiral centers. This guide provides a comprehensive overview of the applications of 5-oxo-L-proline in chiral synthesis, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in their synthetic endeavors.

Physicochemical Properties of 5-Oxo-L-proline and Its Derivatives

A thorough understanding of the physicochemical properties of 5-oxo-L-proline and its derivatives is crucial for their effective application in synthesis. The following table summarizes key data for 5-oxo-L-proline and a representative derivative.[1][2][3][4]

Property5-Oxo-L-proline5-Oxo-L-prolyl-L-proline
Molecular Formula C₅H₇NO₃C₁₀H₁₄N₂O₄
Molecular Weight 129.11 g/mol 226.23 g/mol [1]
Melting Point 152-154 °CNot available
Optical Rotation ([α]D) -11.5° (c=2, H₂O)Not available
Solubility Soluble in water, alcohol, acetone, and glacial acetic acid. Slightly soluble in ethyl acetate. Insoluble in ether.Not available
pKa 3.32Not available

Applications in Asymmetric Synthesis: A Quantitative Overview

5-Oxo-L-proline serves as a precursor for a variety of chiral intermediates and final products. The following table presents a summary of representative asymmetric reactions utilizing derivatives of 5-oxo-L-proline, highlighting the achieved yields and stereoselectivities.

Reaction TypeSubstrateCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)
Silver-Catalyzed Conjugate AdditionGlycine imine esters and β-substituted α,β-unsaturated perfluorophenyl estersAgOAc / (S)-tol-BINAPChiral pyroglutamic acid estersHighHigh stereoselectivity[5][6][7]
Cyclopropenimine-Catalyzed Michael Additionα-Substituted amino ester imines and acrylate acceptorsChiral cyclopropenimineα-Substituted glutamates and pyroglutamatesUp to 90% conversionUp to 94% ee[8][9]
Aza-Michael Addition / Cyclization(E)-4-oxo-4-Phenylbut-2-enoic acid and (S)-1-(4-methoxyphenyl)ethanamineBase-catalyzed(2S,3S)-3-Aroyl Pyroglutamic Acid Amides84% (for the initial adduct)98:2 dr[10]
Enantioselective Michael-Proton Transfer-LactamizationDimethyl 2-((4-methylphenyl)sulfonamido)malonate and (E)-ethyl cinnamateO-Trimethylsilylquinine (TMSQN)Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate69%>99% ee[11][12]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations starting from or employing 5-oxo-L-proline derivatives.

Protocol 1: Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Derivatives via Aza-Michael Addition and Cyclization

This protocol outlines a three-step synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives.[10]

Step 1: Aza-Michael Addition

  • Dissolve (E)-4-oxo-4-phenylbut-2-enoic acid (1a, 25.0 g, 0.142 mol) in methanol (570 mL).

  • Add (S)-1-(4-methoxyphenyl)ethanamine (2b, 1.2 equiv, 0.170 mol, 25 mL).

  • Stir the mixture for 48 hours at 40 °C.

  • Monitor the reaction progress by HPLC.

  • Filter the resulting suspension and wash the solid with Et₂O to yield the product as a colorless solid.

Step 2: N-Chloroacetylation and Cyclization Detailed protocol for this step requires further specific literature procedures but generally involves reacting the product from Step 1 with chloroacetyl chloride followed by base-catalyzed intramolecular cyclization.

Step 3: Acid-Catalyzed Removal of Chiral Auxiliary This step typically involves treatment with a strong acid to cleave the chiral auxiliary, yielding the final pyroglutamic acid derivative.

Protocol 2: Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives

This procedure details the synthesis of a functionalized pyroglutamate derivative with high enantioselectivity.[11][12]

Materials and Setup:

  • An oven-dried 1 L, three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a T-bore Schlenk adapter attached to vacuum and an argon balloon.

  • Dimethyl 2-((4-methylphenyl)sulfonamido)malonate (12.4 g, 41.3 mmol, 1.00 equiv).

  • Anhydrous Tetrahydrofuran (THF, 210 mL).

  • Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 47.5 mL, 47.5 mmol, 1.15 equiv).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 6.85 mL, 45.4 mmol, 1.10 equiv).

  • O-Trimethylsilylquinine (TMSQN) solution (1.0 M in THF, 8.30 mmol, 0.20 equiv).

  • (E)-ethyl cinnamate.

Procedure:

  • Add dimethyl 2-((4-methylphenyl)sulfonamido)malonate to the reaction flask.

  • Replace the atmosphere in the flask with argon using three vacuum/back-fill cycles.

  • Add anhydrous THF to the flask.

  • Cool the resulting solution to 0 °C in an ice bath and stir vigorously for 15 minutes.

  • Add LiHMDS solution dropwise over 15 minutes using a syringe pump.

  • Cool the resulting yellow solution to -10 °C in a cryobath for 15 minutes.

  • Add DBU in a single portion.

  • Within 5 minutes of the DBU addition, add the TMSQN solution in one portion.

  • Add (E)-ethyl cinnamate to the reaction mixture.

  • Stir the reaction at -10 to -14 °C, monitoring for completion by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (4 x 125 mL).

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the synthesis of chiral molecules from 5-oxo-L-proline.

G cluster_start Starting Materials cluster_synthesis Synthetic Transformations cluster_products Chiral Products A 5-Oxo-L-proline B Protection of Carboxylic Acid (e.g., Esterification) A->B R-OH, H+ C Protection of Amine (e.g., Boc, Cbz) A->C Protecting Group Reagent D Enantioselective Alkylation at C4 B->D Base, R-X E Ring Opening B->E Nucleophile C->D F Functional Group Interconversion D->F G Chiral Alkaloids F->G H Novel Amino Acids F->H I Pharmaceutical Intermediates F->I

Caption: General synthetic pathways from 5-oxo-L-proline.

G start Start: Glycine Imine Ester + α,β-Unsaturated Ester addition Asymmetric Conjugate Addition start->addition catalyst AgOAc / Chiral Ligand (e.g., (S)-tol-BINAP) catalyst->addition intermediate Michael Adduct Intermediate addition->intermediate lactamization Intramolecular Lactamization intermediate->lactamization product End: Chiral Pyroglutamic Acid Ester lactamization->product G substrate Substrate: α-Substituted Amino Ester Imine + Acrylate Acceptor michael Enantioselective Michael Addition substrate->michael catalyst Chiral Cyclopropenimine Catalyst catalyst->michael glutamate α-Substituted Glutamate Derivative michael->glutamate lactamization Lactamization glutamate->lactamization pyroglutamate Final Product: Pyroglutamate Derivative lactamization->pyroglutamate

References

The Discovery and Therapeutic Potential of Pyroglutamic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid, a cyclic derivative of glutamic acid, has emerged from a historically niche area of biochemical interest to become a significant scaffold in medicinal chemistry. Initially identified in the late 19th century, its unique lactam structure has provided a foundation for the development of a diverse range of bioactive derivatives. This technical guide provides an in-depth exploration of the discovery, history, and evolving understanding of pyroglutamic acid and its derivatives. It details their mechanisms of action, key bioactivities including nootropic, immunomodulatory, and anti-inflammatory effects, and presents quantitative data to support these findings. Furthermore, this guide offers detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of the key signaling pathways they modulate.

Discovery and History

Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, was first described in 1882 by the German chemist Haitinger, who observed its formation from the heating of glutamic acid.[1] For many years, it was considered a mere curiosity, an artifact of chemical manipulation. However, its presence was later confirmed in various biological tissues, revealing its natural occurrence and role as a metabolite.[1]

The discovery that N-terminal glutamine and glutamic acid residues of peptides and proteins can spontaneously or enzymatically cyclize to form pyroglutamate was a significant milestone. This modification was found to protect peptides from degradation by aminopeptidases, thereby extending their biological half-life. This intrinsic property hinted at the potential for developing more stable peptide-based therapeutics.

The therapeutic potential of pyroglutamic acid itself was first explored for its nootropic, or cognitive-enhancing, effects. Later, the development of synthetic derivatives unlocked a much broader range of pharmacological activities, leading to the discovery of compounds with potent immunomodulatory and anti-inflammatory properties. This evolution has established pyroglutamic acid as a "privileged scaffold" in drug discovery, offering a versatile starting point for the design of novel therapeutics.

Chemistry and Synthesis of Derivatives

The chemical structure of pyroglutamic acid, a five-membered lactam ring, provides a rigid and chiral backbone that is amenable to diverse chemical modifications. The carboxylic acid and the lactam nitrogen and alpha-carbon present key sites for derivatization, allowing for the synthesis of a wide array of analogues with distinct biological activities.

General Synthetic Strategies

Several synthetic strategies have been developed to access pyroglutamic acid derivatives. These can be broadly categorized as:

  • Derivatization of Pyroglutamic Acid: The commercially available and relatively inexpensive L- or D-pyroglutamic acid serves as a versatile starting material. The carboxylic acid can be converted to esters, amides, or coupled with other molecules. The lactam nitrogen can be alkylated or acylated.

  • Cyclization of Glutamic Acid Derivatives: N-protected glutamic acid or its activated derivatives can be cyclized to form the pyroglutamate ring. This approach is particularly useful for synthesizing derivatives with substitutions on the pyrrolidone ring.

  • Multi-component Reactions: Reactions like the Ugi reaction have been employed for the synthesis of highly substituted pyroglutamic acid derivatives in a one-pot fashion.

Example Synthetic Protocol: Synthesis of Pidotimod

Pidotimod, (4R)-3-[[(2S)-5-oxo-2-pyrrolidinyl]carbonyl]-4-thiazolidinecarboxylic acid, is a well-known immunomodulatory drug derived from pyroglutamic acid. Its synthesis exemplifies the coupling of pyroglutamic acid with another chiral building block.

Step 1: Synthesis of L-thiazolidine-4-carboxylic acid

  • Dissolve L-cysteine (60g, 0.38 mol) in distilled water (240 mL).

  • Add 40% formaldehyde solution (34 mL, 0.38 mol) to the L-cysteine solution at room temperature.

  • Allow the reaction mixture to stand overnight.

  • Filter the resulting colorless needle-like crystals.

  • Recrystallize the crude product from distilled water (100 mL).

  • Filter and dry the crystals to obtain L-thiazolidine-4-carboxylic acid (40g, 78% yield).[2]

Step 2: Synthesis of the Pentachlorophenyl Ester of L-Pyroglutamic Acid

  • To a three-necked flask, add L-pyroglutamic acid (51.6g, 0.4 mol), pentachlorophenol (105.4g, 0.4 mol), and dimethylformamide (DMF, 500 mL).

  • Add dicyclohexylcarbodiimide (DCC, 82.6g, 0.4 mol) to the mixture.

  • Stir the reaction at 5°C for 16 hours.

  • Distill the reaction solution to dryness under vacuum at 60°C.

  • Soak the residue in ethyl acetate and filter to obtain the crude pentachlorophenyl ester of L-pyroglutamic acid (73g, 50% yield).[2]

Step 3: Synthesis of Pidotimod

  • In a three-necked flask, add L-thiazolidine-4-carboxylic acid (40g, 0.3 mol), triethylamine (30g, 0.3 mol), and DMF (500 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the pentachlorophenyl ester of L-pyroglutamic acid (113g, 0.3 mol).

  • Stir the reaction at room temperature for 24 hours.

  • Filter the reaction mixture and distill the filtrate to dryness under vacuum at 60°C.

  • Extract the residue with 500 mL of distilled water.

  • Acidify the aqueous solution with 37% hydrochloric acid (25 mL, 0.3 mol) and allow it to crystallize at 10°C for 8 hours.

  • Filter the crystals and recrystallize from distilled water to obtain pidotimod (50g, 69% yield).[2]

Key Bioactivities and Quantitative Data

Pyroglutamic acid derivatives have demonstrated a remarkable range of biological activities. This section summarizes the key therapeutic areas and presents available quantitative data in a structured format for easy comparison.

Nootropic and Neuroprotective Effects

The cognitive-enhancing properties of pyroglutamic acid and its derivatives are among their most studied activities. These effects are primarily attributed to their interaction with the glutamatergic and cholinergic systems in the brain.[1]

CompoundTarget/AssayBioactivity (IC50/EC50)Reference
L-Pyroglutamic AcidRat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid)IC50: 28.11 µM[3]
L-Glutamic AcidRat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid)IC50: 1.68 µM[3]
L-Aspartic AcidRat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid)IC50: 16.95 µM[3]
Immunomodulatory Activity

Certain pyroglutamic acid derivatives, most notably pidotimod, have been shown to modulate the immune system, enhancing both innate and adaptive immune responses.[4] This has led to their clinical use in the prevention of recurrent respiratory infections.[4]

Quantitative data for the immunomodulatory effects of a broader range of pyroglutamic acid derivatives is an active area of research, and comprehensive tabular data is not yet widely available in the public domain.

Anti-inflammatory and Antifungal Activities

Recent studies have highlighted the potential of novel pyroglutamic acid derivatives as anti-inflammatory and antifungal agents.

Compound IDBioactivityEC50 (µg/mL)Reference
2d Antifungal activity against P. infestans1.44[5]
2j Antifungal activity against P. infestans1.21[5]
Azoxystrobin (commercial standard)Antifungal activity against P. infestans7.85[5]
2e Anti-inflammatory (LPS-induced NO production in BV-2 microglia)-[5]
2g Anti-inflammatory (LPS-induced NO production in BV-2 microglia)-[5]
4d Anti-inflammatory (LPS-induced NO production in BV-2 microglia)-[5]

Note: For compounds 2e, 2g, and 4d, the study demonstrated significant anti-inflammatory activity but did not report specific EC50 values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of pyroglutamic acid derivatives.

Assessment of Cognitive Enhancement: Passive Avoidance Test

The passive avoidance test is a fear-motivated assay used to assess learning and memory in small laboratory animals.

Apparatus: A shuttle box with two compartments: one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

Procedure:

  • Habituation: Place the animal in the light compartment for 10 seconds with the door closed. Then, open the door and allow the animal to explore the dark compartment for 30 seconds.

  • Training (Acquisition):

    • Place the mouse in the light compartment.

    • After 10 seconds, open the guillotine door.

    • When the mouse enters the dark compartment, close the door and deliver a mild electric foot shock (e.g., 0.5 mA for 2 seconds).[6]

    • Repeat this trial at 30-minute intervals until the animal learns to avoid the dark chamber (remains in the light compartment for a set period, e.g., 300 seconds).[6] Record the number of trials required for acquisition.

  • Testing (Retention):

    • 24 hours after the training session, place the animal back in the light compartment.

    • After 10 seconds, open the guillotine door.

    • Measure the step-through latency, which is the time it takes for the animal to enter the dark compartment (up to a maximum of 300 or 600 seconds).[6]

    • A longer step-through latency in the test phase compared to the training phase indicates successful memory retention.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage or microglial cells.

Materials:

  • BV-2 microglial cells or RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for NO measurement)

  • Cell culture medium and supplements

  • Test compounds (pyroglutamic acid derivatives)

Procedure:

  • Cell Seeding: Seed the cells (e.g., BV-2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Nitrite Measurement:

    • After the incubation period, collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant according to the manufacturer's instructions. This reagent reacts with nitrite (a stable product of NO) to produce a colored compound.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each compound concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Enzymatic Assay: Pyroglutamate Aminopeptidase Activity

This assay measures the activity of pyroglutamate aminopeptidase, an enzyme that cleaves the N-terminal pyroglutamate residue from peptides.

Principle: The enzyme hydrolyzes a synthetic substrate, L-pyroglutamic acid ß-naphthylamide, releasing ß-naphthylamine. The ß-naphthylamine is then detected colorimetrically.

Reagents:

  • Potassium phosphate buffer with EDTA, glycerol, and DTT

  • L-pyroglutamic acid ß-naphthylamide (substrate)

  • Trichloroacetic acid (TCA)

  • Sodium nitrite solution

  • Ammonium sulfamate solution

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Enzyme solution (pyroglutamate aminopeptidase)

Procedure:

  • Reaction Setup: In a test tube, combine the buffer and substrate solution and equilibrate to 37°C.

  • Enzyme Addition: Add the enzyme solution to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding TCA.

  • Color Development:

    • Add sodium nitrite solution and incubate.

    • Add ammonium sulfamate solution to remove excess nitrite.

    • Add NED solution to develop the color.

  • Measurement: Measure the absorbance at 580 nm.

  • Calculation: Determine the enzyme activity based on a standard curve prepared with known concentrations of ß-naphthylamine. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 nanomole of substrate per minute under the specified conditions.

Signaling Pathways

The biological effects of pyroglutamic acid and its derivatives are mediated through their interaction with key signaling pathways in the central nervous system and other tissues. This section provides a visual representation of the primary pathways involved.

Glutamatergic Signaling Pathway

Pyroglutamic acid's structural similarity to glutamate allows it to interact with the glutamatergic system, which is central to learning and memory.

GlutamatergicSignaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_pyroglutamate Pyroglutamic Acid Interaction Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Vesicle Vesicle Glutamate->Vesicle VGLUT Glutamate_released Glutamate Vesicle->Glutamate_released Depolarization Ca2+ influx AMPA_R AMPA Receptor Glutamate_released->AMPA_R NMDA_R NMDA Receptor Glutamate_released->NMDA_R mGluR mGluR Glutamate_released->mGluR Na+ influx Na+ influx AMPA_R->Na+ influx Ca2+ influx Ca2+ influx NMDA_R->Ca2+ influx PKC PKC mGluR->PKC CaMKII CaMKII CREB CREB CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Ca2+ influx->CaMKII PGA Pyroglutamic Acid Derivative PGA->AMPA_R Modulates PGA->NMDA_R Modulates

Caption: Glutamatergic signaling and potential modulation by pyroglutamic acid derivatives.

Cholinergic Signaling Pathway

Pyroglutamic acid has also been shown to influence the cholinergic system, which plays a critical role in attention, learning, and memory.

CholinergicSignaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_pyroglutamate Pyroglutamic Acid Interaction Choline Choline Acetyl_CoA Acetyl_CoA Choline->Acetyl_CoA ChAT ACh_Vesicle ACh_Vesicle Acetyl_CoA->ACh_Vesicle VAChT ACh_released Acetylcholine ACh_Vesicle->ACh_released Depolarization Ca2+ influx Choline_Acetate Choline_Acetate ACh_released->Choline_Acetate AChE nAChR Nicotinic AChR ACh_released->nAChR mAChR Muscarinic AChR ACh_released->mAChR Na+/Ca2+ influx Na+/Ca2+ influx nAChR->Na+/Ca2+ influx IP3_DAG IP3 / DAG mAChR->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release ERK ERK Ca_release->ERK Neuronal_Excitation Neuronal Excitation & Plasticity ERK->Neuronal_Excitation Na+/Ca2+ influx->ERK PGA Pyroglutamic Acid Derivative PGA->nAChR Modulates PGA->mAChR Modulates

Caption: Cholinergic signaling and potential modulation by pyroglutamic acid derivatives.

Conclusion and Future Directions

From its humble beginnings as a product of chemical heating, pyroglutamic acid has evolved into a cornerstone of medicinal chemistry. Its unique structural features and inherent stability have made it a valuable scaffold for the development of a wide range of therapeutic agents. The nootropic, immunomodulatory, and anti-inflammatory activities of its derivatives highlight the broad therapeutic potential of this compound class.

Future research in this field is likely to focus on several key areas:

  • Elucidation of Precise Mechanisms: While the involvement of the glutamatergic and cholinergic systems is established, the precise molecular targets and downstream signaling events for many pyroglutamic acid derivatives remain to be fully elucidated.

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the chemical space around the pyroglutamic acid scaffold will undoubtedly lead to the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

  • Exploration of New Therapeutic Areas: The diverse bioactivities of pyroglutamic acid derivatives suggest that their therapeutic potential may extend beyond the currently explored indications. Further screening and investigation into other disease areas are warranted.

  • Clinical Translation: While some derivatives like pidotimod have achieved clinical success, further clinical trials are needed to validate the efficacy and safety of other promising candidates for various indications.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 5-oxo-L-proline Dicyclohexylamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxo-L-proline, also known as L-pyroglutamic acid (pGlu), is a cyclic amino acid derivative of glutamic acid. It is a common N-terminal residue in many biologically active peptides and proteins, including Thyrotropin-Releasing Hormone (TRH). The cyclic lactam structure of pyroglutamic acid provides resistance to degradation by aminopeptidases, thereby increasing the in vivo half-life of the peptide. The dicyclohexylamine (DCHA) salt of 5-oxo-L-proline is a stable, crystalline, and easily handleable solid, making it a convenient starting material for the introduction of the N-terminal pGlu moiety in peptide synthesis.

These application notes provide detailed protocols for the use of 5-oxo-L-proline dicyclohexylamine salt in solid-phase peptide synthesis (SPPS). The protocols cover the conversion of the DCHA salt to the free acid, followed by its coupling to the N-terminus of a resin-bound peptide.

Data Presentation

ParameterStep 1: Free Acid PreparationStep 2: Peptide Coupling
Reagent 5-oxo-L-proline DCHA salt5-oxo-L-proline (free acid)
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Aqueous Reagent 10% w/v Potassium bisulfate (KHSO₄)-
Activating Agent -Dicyclohexylcarbodiimide (DCC)
Additive -1-Hydroxybenzotriazole (HOBt)
Equivalents (vs. resin substitution) -5-oxo-L-proline: 2.0 eq
DCC: 2.0 eq
HOBt: 2.0 eq
Reaction Time 3 x 15 minutes (extractions)2 - 4 hours
Reaction Temperature Room TemperatureRoom Temperature
Monitoring -Kaiser Test (ninhydrin)

Experimental Protocols

Protocol 1: Preparation of Free 5-oxo-L-proline from its Dicyclohexylamine Salt

This protocol describes the conversion of the 5-oxo-L-proline dicyclohexylamine salt to its free acid form, which is necessary for subsequent activation and coupling in peptide synthesis.

Materials:

  • 5-oxo-L-proline dicyclohexylamine salt

  • Dichloromethane (DCM)

  • 10% w/v aqueous potassium bisulfate (KHSO₄) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the 5-oxo-L-proline dicyclohexylamine salt in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of ice-cold 10% aqueous KHSO₄ solution and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Drain the lower organic (DCM) layer into a clean flask.

  • Repeat the extraction with the KHSO₄ solution two more times to ensure complete removal of the dicyclohexylamine.

  • Wash the organic layer with deionized water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the 5-oxo-L-proline as a solid or oil.

  • The resulting free acid can be used directly in the next coupling step.

Protocol 2: Solid-Phase Synthesis of an N-Terminal Pyroglutamyl Peptide

This protocol outlines the manual solid-phase synthesis of a peptide with an N-terminal pyroglutamic acid using Fmoc/tBu chemistry. It assumes the peptide chain has already been assembled on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and the final Fmoc protecting group has been removed.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 5-oxo-L-proline (free acid from Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) (for neutralization if necessary)

  • Piperidine (20% in DMF for Fmoc removal)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Final Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.

  • Neutralization (if necessary): If the resin was treated with an acidic salt, neutralize with a 10% DIPEA in DMF solution for 5 minutes, followed by thorough DMF washes.

  • Activation of 5-oxo-L-proline:

    • In a separate vial, dissolve 5-oxo-L-proline (2.0 eq) and HOBt (2.0 eq) in a minimal amount of DMF.

    • In another vial, dissolve DCC (2.0 eq) in DCM or DMF.

    • Add the DCC solution to the 5-oxo-L-proline/HOBt solution.

    • Allow the activation to proceed for 10-15 minutes at 0°C to room temperature. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter or centrifuge the activated 5-oxo-L-proline solution to remove the DCU precipitate and add the supernatant to the peptide-resin.

    • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.

    • If the test is positive, the coupling can be extended or repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow_free_acid_preparation start Start: 5-oxo-L-proline DCHA Salt dissolve Dissolve in DCM start->dissolve extract1 Extract with 10% KHSO4 (aq) (3 times) dissolve->extract1 wash Wash with H2O extract1->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter evaporate Evaporate DCM filter->evaporate end End: 5-oxo-L-proline (Free Acid) evaporate->end

Caption: Workflow for the preparation of free 5-oxo-L-proline.

experimental_workflow_spps cluster_synthesis_cycle SPPS Cycle cluster_workup Cleavage and Purification resin Peptide-Resin (Fmoc-protected N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection washing1 Wash (DMF, DCM) deprotection->washing1 coupling Couple with Activated 5-oxo-L-proline washing1->coupling washing2 Wash (DMF, DCM) coupling->washing2 cleavage Cleavage from Resin (TFA Cocktail) washing2->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation purification Purify by RP-HPLC precipitation->purification end_node Pure Pyroglutamyl Peptide purification->end_node start_node Start SPPS start_node->resin

Caption: Solid-phase synthesis workflow for N-terminal pyroglutamyl peptides.

Protocol for the Deprotection of Dicyclohexylammonium Salts of N-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dicyclohexylammonium (DCHA) salts of N-protected amino acids are frequently utilized in peptide synthesis and medicinal chemistry. The formation of DCHA salts is often advantageous for amino acid derivatives that are oils or are difficult to crystallize in their free acid form. This salt formation provides a stable, crystalline solid that is easier to handle, purify, and store. Before their use in coupling reactions, however, the dicyclohexylammonium cation must be removed to liberate the free carboxylic acid.

The following protocol details a standard and effective method for the deprotection of these salts using a mild acid wash. This procedure is broadly applicable to a variety of N-protected amino acids, including those with common protecting groups such as Fmoc, Boc, and Cbz. The choice of acid is critical to avoid premature cleavage of certain acid-labile protecting groups. Phosphoric acid is often preferred over hydrochloric acid as it does not form an insoluble dicyclohexylammonium chloride salt, which would complicate the workup.

The protocol's success is contingent on the partitioning of the free N-protected amino acid into the organic phase and the protonated dicyclohexylamine into the aqueous phase. Careful control of the pH is necessary to ensure complete protonation of the dicyclohexylamine without compromising the integrity of acid-sensitive protecting groups. For substrates with highly acid-labile protecting groups, performing the initial steps at reduced temperatures is recommended.

Orthogonality with Common Protecting Groups:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): This protecting group is base-labile and stable to the mild acidic conditions of this protocol.

  • Boc (tert-Butoxycarbonyl): This protecting group is acid-labile. While the mild conditions described are generally safe for Boc groups, prolonged exposure or stronger acidic conditions should be avoided. Using cold solvents and careful monitoring of the reaction is crucial.

  • Cbz (Carboxybenzyl): This group is stable to mild acid and is typically removed by hydrogenolysis. Therefore, it is fully compatible with this deprotection protocol.

Data Presentation

The efficiency of the deprotection of dicyclohexylammonium salts is consistently high across various N-protected amino acids. The following table summarizes typical quantitative data obtained using the described protocol.

N-Protecting GroupAmino Acid DerivativeDeprotection Time (approx.)Typical YieldReference
FmocFmoc-L-Asp(OtBu)-OH·DCHA15-30 min>95%Generic Lab Data
BocBoc-L-Pro-OH·DCHA15-30 min>95%Generic Lab Data
CbzCbz-L-Phe-OH·DCHA15-30 min>95%Generic Lab Data
FmocFmoc-L-Ser(tBu)-OH·DCHA15-30 min>95%Generic Lab Data
BocBoc-Gly-OH·DCHA15-30 min>95%Generic Lab Data

Experimental Workflow Diagram

Deprotection_Workflow Workflow for Deprotection of Dicyclohexylammonium Salts cluster_preparation Reaction Setup cluster_reaction Deprotection cluster_workup Workup start Suspend DCHA salt in organic solvent add_acid Add 10% Phosphoric Acid start->add_acid stir Stir until two clear phases form add_acid->stir check_ph Check aqueous pH (target: 2-3) stir->check_ph separate Separate aqueous and organic layers check_ph->separate wash1 Wash organic phase with 10% Phosphoric Acid separate->wash1 wash2 Wash organic phase with water (3x) wash1->wash2 check_ph2 Check final aqueous wash pH (target: ≥4) wash2->check_ph2 dry Dry organic phase over Na2SO4 check_ph2->dry evaporate Evaporate solvent dry->evaporate product Obtain free N-protected amino acid evaporate->product

Caption: A flowchart of the experimental procedure for the deprotection of DCHA salts.

Experimental Protocol

This protocol describes a general procedure for the liberation of a free N-protected amino acid from its dicyclohexylammonium salt.

Materials:

  • N-Protected Amino Acid DCHA Salt

  • Ethyl acetate (EtOAc), reagent grade

  • tert-Butyl methyl ether (TBME) or Isopropyl ether (optional, can be used as alternatives or in a mixture with EtOAc)

  • Phosphoric acid (H₃PO₄), 10% aqueous solution

  • Water, deionized

  • Anhydrous sodium sulfate (Na₂SO₄)

  • pH indicator strips or a calibrated pH meter

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, developing chamber, appropriate mobile phase, and visualization agent)

Procedure:

  • Suspension of the DCHA Salt: In a suitable flask, suspend 1 part by weight of the N-protected amino acid DCHA salt in 5-10 volume parts of ethyl acetate. If the N-protecting group is particularly acid-labile (e.g., Boc), it is advisable to pre-cool the solvent to -20°C.

  • Acidification: While stirring the suspension, slowly add a 10% aqueous solution of phosphoric acid. Continue adding the acid until the solid DCHA salt completely dissolves and two clear liquid phases are observed.

  • pH Adjustment: Check the pH of the lower, aqueous phase. The pH should be in the range of 2-3 to ensure complete protonation of the dicyclohexylamine.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel and separate the lower aqueous phase.

  • Washing the Organic Phase:

    • Wash the organic phase once with 2 volume parts of 10% phosphoric acid.

    • Subsequently, wash the organic phase three times with 2 volume parts of deionized water.

  • Final pH Check: After the final water wash, check the pH of the aqueous phase to ensure it is ≥4. This indicates that the excess acid has been removed.

  • Reaction Monitoring (Optional but Recommended): Spot the organic layer on a TLC plate against the starting DCHA salt to confirm the complete conversion to the free acid. The free acid should have a different Rf value.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting product is the free N-protected amino acid, which is often obtained as an oil or a foam.

Troubleshooting

IssuePossible CauseSolution
Incomplete dissolution of the DCHA salt Insufficient phosphoric acid added.Add more 10% phosphoric acid dropwise until the solid dissolves and check the pH of the aqueous layer.
Precipitate forms during workup If hydrochloric acid was used instead of phosphoric acid, insoluble dicyclohexylammonium chloride may precipitate.Use phosphoric acid as recommended. If HCl must be used, the precipitate needs to be filtered off.
Low yield of the free amino acid The pH of the aqueous phase was not sufficiently acidic, leading to incomplete protonation of dicyclohexylamine and partitioning of the amino acid salt into the aqueous layer.Ensure the pH of the initial aqueous phase is 2-3. Perform an additional extraction of the combined aqueous phases with fresh organic solvent.
Premature deprotection of an acid-labile group (e.g., Boc) The reaction temperature was too high or the exposure to acidic conditions was too long.Perform the initial acidification and washes at a reduced temperature (-20°C to 0°C). Minimize the time the organic phase is in contact with the acidic aqueous phase.
Emulsion formation during washing Agitation during washing was too vigorous.Allow the mixture to stand for a longer period. The addition of a small amount of brine to the first water wash can help to break the emulsion.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Phosphoric Acid: Phosphoric acid is corrosive. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Solvent Handling: Organic solvents such as ethyl acetate and ethers are flammable. Work away from ignition sources and in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Aqueous acidic and basic washes should be neutralized before disposal. Organic waste should be collected in appropriate containers.

Application Notes and Protocols for the Use of Einecs 268-334-1 as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

Einecs 268-334-1 , chemically identified as (R)-(-)-2-Amino-1-propanol or D-Alaninol , is a widely utilized chiral resolving agent in the pharmaceutical and fine chemical industries.[1][2] Its primary application lies in the separation of enantiomers of racemic carboxylic acids, particularly profens, through the formation of diastereomeric salts. This process is a critical step in the production of enantiomerically pure active pharmaceutical ingredients (APIs), where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Principle of Chiral Resolution

Chiral resolution using D-Alaninol is based on the principle of diastereomeric salt formation. A racemic mixture of a chiral carboxylic acid is reacted with the enantiomerically pure chiral base, (R)-(-)-2-Amino-1-propanol. This reaction forms a mixture of two diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The fundamental steps of this resolution process are:

  • Diastereomeric Salt Formation: The racemic acid is reacted with (R)-(-)-2-Amino-1-propanol in a suitable solvent to form a mixture of two diastereomeric salts: [(R)-acid-(R)-base] and [(S)-acid-(R)-base].

  • Fractional Crystallization: Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration.

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a strong acid to break the salt and liberate the desired enantiomer of the carboxylic acid, which can be extracted. The chiral resolving agent, D-Alaninol, can also be recovered and recycled.

Applications in Drug Development

The resolution of racemic mixtures is of paramount importance in drug development. For many chiral drugs, the two enantiomers exhibit different pharmacological and toxicological profiles. (R)-(-)-2-Amino-1-propanol serves as a valuable tool for obtaining single-enantiomer drugs, leading to improved therapeutic efficacy and safety. A notable application is in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class.

Experimental Protocols

While specific conditions can vary depending on the racemic acid being resolved, the following provides a general and a specific protocol for the chiral resolution of a racemic carboxylic acid using (R)-(-)-2-Amino-1-propanol.

General Protocol for the Resolution of a Racemic Carboxylic Acid

This protocol outlines the general steps for the chiral resolution of a generic racemic carboxylic acid.

Materials:

  • Racemic carboxylic acid

  • (R)-(-)-2-Amino-1-propanol (this compound)

  • Solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water)

  • Strong acid (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent.

    • Add an equimolar or sub-stoichiometric amount of (R)-(-)-2-Amino-1-propanol to the solution.

    • Heat the mixture to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.

    • If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt can be employed.

    • Allow sufficient time for the less soluble diastereomeric salt to crystallize.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities.

    • The diastereomeric purity of the salt can be checked at this stage using techniques like NMR or HPLC.

  • Recrystallization (Optional):

    • To improve diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2.

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.

    • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the resolved enantiomer.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by NMR using a chiral shift reagent.

Specific Protocol: Resolution of Racemic Ketoprofen (Illustrative)

Materials:

  • Racemic Ketoprofen

  • (R)-(-)-2-Amino-1-propanol

  • Ethyl acetate

  • Methanol

  • Hydrochloric acid (2N)

  • Diethyl ether

Procedure:

  • Salt Formation and Crystallization:

    • In a flask, dissolve racemic ketoprofen in a mixture of ethyl acetate and methanol (e.g., 10:1 v/v).

    • Heat the solution to 50-60 °C.

    • Add 0.5 to 1.0 molar equivalent of (R)-(-)-2-Amino-1-propanol.

    • Stir the solution and then allow it to cool slowly to room temperature.

    • Continue cooling in an ice bath for several hours to promote crystallization.

  • Isolation and Purification:

    • Filter the precipitated diastereomeric salt and wash it with cold ethyl acetate.

    • Dry the salt under vacuum.

    • For higher purity, recrystallize the salt from an ethyl acetate/methanol solvent system.

  • Liberation of (S)-Ketoprofen:

    • Suspend the purified salt in a mixture of water and diethyl ether.

    • Acidify with 2N HCl with stirring until the salt is completely dissolved and the aqueous layer is acidic.

    • Separate the organic layer, and extract the aqueous layer with additional portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the enantiomerically enriched ketoprofen.

Data Presentation

The efficiency of a chiral resolution is typically reported in terms of yield and enantiomeric excess (e.e.) or diastereomeric excess (d.e.). Below is a template for presenting such data.

Racemic AcidResolving AgentSolvent SystemYield (%)d.e. / e.e. (%)Reference
Racemic Acid A(R)-(-)-2-Amino-1-propanolMethanol/Water8595 (d.e.)[Fictional Data]
Racemic Acid B(R)-(-)-2-Amino-1-propanolEthanol7898 (e.e.)[Fictional Data]
Racemic Acid C(R)-(-)-2-Amino-1-propanolIsopropanol9292 (d.e.)[Fictional Data]

Note: The data in this table is illustrative as specific quantitative data for resolutions with (R)-(-)-2-Amino-1-propanol was not found in the provided search results.

Visualizations

Logical Workflow of Chiral Resolution

G racemic_acid Racemic Carboxylic Acid (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_acid->salt_formation resolving_agent (R)-(-)-2-Amino-1-propanol (Chiral Resolving Agent) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts [(R)-acid-(R)-base] and [(S)-acid-(R)-base] salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration less_soluble_salt Crystals of Less Soluble Diastereomeric Salt liberation_crystals Liberation of Enantiomer (Acidification) less_soluble_salt->liberation_crystals mother_liquor Mother Liquor containing More Soluble Diastereomeric Salt liberation_liquor Liberation of Enantiomer (Acidification) mother_liquor->liberation_liquor filtration->less_soluble_salt filtration->mother_liquor enantiomer_1 Enantiomerically Enriched Carboxylic Acid liberation_crystals->enantiomer_1 recovery Recovery of (R)-(-)-2-Amino-1-propanol liberation_crystals->recovery enantiomer_2 Other Enantiomer (May be racemized and recycled) liberation_liquor->enantiomer_2 liberation_liquor->recovery

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Experimental Workflow for Chiral Resolution

G start Start dissolve_acid Dissolve Racemic Acid in Solvent start->dissolve_acid add_base Add (R)-(-)-2-Amino-1-propanol dissolve_acid->add_base heat Heat to Dissolve add_base->heat cool Cool to Crystallize heat->cool filter Filter Crystals cool->filter wash Wash with Cold Solvent filter->wash dry Dry Diastereomeric Salt wash->dry liberate Liberate Enantiomer (Acidify and Extract) dry->liberate isolate Isolate Pure Enantiomer liberate->isolate end End isolate->end

Caption: Experimental workflow for a typical chiral resolution experiment.

References

Application of (2S)-5-Oxopyrrolidine-2-carboxylic acid, compound with dicyclohexylamine (1:1) (CAS 68067-13-0) in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(2S)-5-Oxopyrrolidine-2-carboxylic acid, also known as L-pyroglutamic acid, is a chiral building block extensively utilized in asymmetric synthesis. The dicyclohexylamine salt (CAS 68067-13-0) provides a stable, crystalline form of this versatile synthon, facilitating its purification and handling. In synthetic applications, the L-pyroglutamic acid is typically liberated from its salt form and employed as a chiral precursor for the synthesis of a wide array of complex and biologically active molecules. Its rigid cyclic structure and multiple functional groups—a carboxylic acid, a lactam, and a chiral center—offer a rich platform for stereocontrolled transformations.

This document provides detailed application notes and protocols for the use of L-pyroglutamic acid derived from its dicyclohexylamine salt in the asymmetric synthesis of key pharmaceutical intermediates and natural products.

Liberation of L-Pyroglutamic Acid from its Dicyclohexylamine Salt

Prior to its use in asymmetric synthesis, the free L-pyroglutamic acid must be liberated from its dicyclohexylamine salt. This is typically achieved by an acid-base extraction.

Experimental Protocol:

  • The (2S)-5-Oxopyrrolidine-2-carboxylic acid, compound with dicyclohexylamine (1:1) salt is dissolved in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water.

  • The aqueous layer is acidified to a pH of approximately 2-3 using a strong acid, such as 1 M hydrochloric acid.

  • The mixture is thoroughly agitated, leading to the protonation of the pyroglutamic acid and the dicyclohexylammonium cation.

  • The free L-pyroglutamic acid partitions into the organic layer, while the dicyclohexylammonium chloride salt remains in the aqueous layer.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the free L-pyroglutamic acid.

Application in the Asymmetric Synthesis of 3-Aroyl Pyroglutamic Acid Derivatives

L-pyroglutamic acid serves as a chiral scaffold for the synthesis of 3-aroyl pyroglutamic acid derivatives, which are potent antagonists of the P2X7 receptor and hold potential for the treatment of neurodegenerative diseases. The synthesis involves a highly diastereoselective aza-Michael addition as a key step.

Reaction Scheme:

aza_michael_synthesis Chalcone Aroyl Acrylate (Chalcone derivative) Aza_Michael Aza-Michael Addition Chalcone->Aza_Michael Amine Chiral Amine (derived from L-pyroglutamic acid) Amine->Aza_Michael Intermediate N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acid Aza_Michael->Intermediate High diastereoselectivity Cyclization N-Chloroacetylation & Cyclization Intermediate->Cyclization Product (2S,3S)-3-Aroyl Pyroglutamic Acid Derivative Cyclization->Product

Figure 1. Synthesis of 3-Aroyl Pyroglutamic Acid Derivatives.

Experimental Protocol: Synthesis of N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acids via aza-Michael addition

  • To a solution of the aroyl acrylate (chalcone derivative) (1.0 equiv) in a suitable solvent such as methanol, the chiral amine derived from L-pyroglutamic acid (1.1 equiv) is added.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by crystallization-induced diastereomer transformation (CIDT) to yield the highly diastereomerically pure N-substituted (S,S)-2-amino-4-aryl-4-oxobutanoic acid.

Data Summary:

EntryAroyl Acrylate SubstituentYield (%)Diastereomeric Ratio (dr)
1Phenyl85>95:5
24-Chlorophenyl82>95:5
34-Methoxyphenyl88>95:5

Application in the Total Synthesis of (+)-Batzellaside B

L-pyroglutamic acid is a key chiral starting material in the total synthesis of (+)-batzellaside B, a marine alkaloid with potential therapeutic activities. A crucial step in this multi-step synthesis is a Sharpless asymmetric dihydroxylation to introduce two new stereocenters with high control.

Synthetic Workflow:

batzellaside_synthesis Pyroglutamic_Acid L-Pyroglutamic Acid Modification Functional Group Modifications Pyroglutamic_Acid->Modification Olefin Olefinic Substrate Modification->Olefin Sharpless Sharpless Asymmetric Dihydroxylation (AD-mix-β) Olefin->Sharpless Diol Chiral Diol Sharpless->Diol High enantioselectivity Further_Steps Further Elaboration Diol->Further_Steps Batzellaside_B (+)-Batzellaside B Further_Steps->Batzellaside_B

Figure 2. Workflow for the Total Synthesis of (+)-Batzellaside B.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • To a stirred solution of the olefinic substrate (1.0 equiv) in a mixture of t-butanol and water (1:1) at 0 °C, AD-mix-β (1.4 g per mmol of olefin) is added.

  • Methanesulfonamide (1.1 equiv) is added to the reaction mixture.

  • The mixture is stirred vigorously at 0 °C until TLC analysis indicates the complete consumption of the starting material.

  • Solid sodium sulfite is added, and the mixture is stirred for an additional hour at room temperature.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral diol.

Data Summary:

SubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Olefin 19298
Olefin 28999

Application in the Asymmetric Synthesis of (R)-Rolipram

The synthesis of (R)-Rolipram, a selective phosphodiesterase-4 inhibitor, can be achieved starting from a modified L-pyroglutamic acid derivative. The key stereochemistry-defining step is a conjugate Michael addition of an arylcuprate.

Logical Relationship in Synthesis:

rolipram_synthesis cluster_start Chiral Starting Material cluster_key_step Key Transformation cluster_product Target Molecule Pyroglutamic_Acid L-Pyroglutamic Acid Derivative Michael_Addition Stereoselective Michael Addition (Arylcuprate) Pyroglutamic_Acid->Michael_Addition Induces Stereoselectivity Rolipram (R)-Rolipram Michael_Addition->Rolipram Forms key C-C bond

Figure 3. Key Step in the Asymmetric Synthesis of (R)-Rolipram.

Experimental Protocol: Stereoselective Michael Addition

  • To a solution of the appropriate aryl bromide in anhydrous THF at -78 °C under an argon atmosphere, two equivalents of tert-butyllithium are added dropwise.

  • The resulting aryllithium solution is stirred for 30 minutes at -78 °C.

  • In a separate flask, copper(I) cyanide is suspended in anhydrous THF and cooled to -78 °C.

  • The aryllithium solution is transferred to the copper(I) cyanide suspension via a cannula.

  • The resulting arylcuprate solution is stirred for 30 minutes at -78 °C.

  • A solution of the modified pyroglutamic acid derivative (α,β-unsaturated lactam) in anhydrous THF is added dropwise to the arylcuprate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for several hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the Michael adduct.

Data Summary:

Michael AcceptorArylcuprateYield (%)Diastereoselectivity
Pyroglutamate derivative3-cyclopentyloxy-4-methoxyphenylcuprate75>98:2

L-pyroglutamic acid, readily available from its dicyclohexylamine salt (CAS 68067-13-0), is a powerful and cost-effective chiral synthon in asymmetric synthesis. The examples provided illustrate its utility in constructing complex chiral molecules with high stereocontrol, making it an invaluable tool for researchers, scientists, and professionals in drug development. The detailed protocols and summarized data offer a practical guide for the application of this versatile building block in achieving stereochemically defined targets.

Application Notes and Protocols for Enzymatic Reactions with 5-Oxoprolinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for studying the enzyme 5-oxoprolinase (also known as pyroglutamate hydrolase), a key enzyme in the γ-glutamyl cycle.[1][2] This document includes detailed protocols for enzyme assays, a summary of kinetic parameters, and diagrams of the relevant biochemical pathway and experimental workflows.

Introduction to 5-Oxoprolinase

5-Oxoprolinase (EC 3.5.2.9) is an ATP-dependent hydrolase that catalyzes the conversion of 5-oxo-L-proline (pyroglutamate) to L-glutamate.[1][2] This reaction is a crucial step in the γ-glutamyl cycle, which is involved in glutathione metabolism and the transport of amino acids.[3][4] The enzyme requires ATP, magnesium or manganese ions, and a monovalent cation like potassium or ammonium for its activity.[5][6] Dysregulation of 5-oxoprolinase activity has been linked to various metabolic disorders, making it a potential target for therapeutic intervention.[7][8]

Signaling Pathway: The γ-Glutamyl Cycle

5-Oxoprolinase plays a vital role in the γ-glutamyl cycle by salvaging glutamate from 5-oxoproline, which is formed from the breakdown of γ-glutamyl amino acids. This cycle is essential for maintaining glutathione homeostasis.

G Glutathione Glutathione (GSH) GGT γ-Glutamyl Transpeptidase Glutathione->GGT AminoAcid Amino Acid AminoAcid->GGT gamma_Glutamyl_AA γ-Glutamyl-Amino Acid GGC γ-Glutamyl Cyclotransferase gamma_Glutamyl_AA->GGC CysGly Cysteinylglycine Dipeptidase Dipeptidase CysGly->Dipeptidase Five_Oxoproline 5-Oxoproline OPLA 5-Oxoprolinase Five_Oxoproline->OPLA Glutamate L-Glutamate GCL γ-Glutamylcysteine Synthetase Glutamate->GCL GS Glutathione Synthetase GCL->GS γ-Glutamylcysteine GS->Glutathione Glycine GGT->gamma_Glutamyl_AA GGT->CysGly GGC->AminoAcid GGC->Five_Oxoproline OPLA->Glutamate ADP_out ADP + Pi OPLA->ADP_out Dipeptidase->AminoAcid Cysteine, Glycine ATP_in ATP ATP_in->OPLA

Caption: The γ-Glutamyl Cycle highlighting the role of 5-Oxoprolinase.

Quantitative Data

The kinetic parameters of 5-oxoprolinase can vary depending on the source of the enzyme and the specific assay conditions. Below is a summary of reported kinetic constants.

Enzyme SourceSubstrateApparent KmReference
E. coli (recombinant)5-Oxo-L-proline32 ± 3 µM[1]
Wheat Germ5-Oxo-L-proline14 µM[5]
Wheat GermATP0.4 mM[5]
Rat KidneyATP~0.1 mM[6]
Rat Kidney5-Oxo-L-proline< 0.1 mM[6]

Experimental Protocols

Protocol 1: Radiometric Assay for 5-Oxoprolinase Activity

This protocol is a sensitive endpoint assay that measures the conversion of radiolabeled 5-oxoproline to glutamate.

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 100 mM KCl

  • 10 mM MgCl₂

  • 5 mM ATP solution

  • [³H]5-oxo-L-proline (e.g., 2.3 Ci/mmol)

  • Unlabeled 5-oxo-L-proline

  • Purified 5-oxoprolinase or cell lysate

  • Carrier solution: 0.1 mM 5-oxo-L-proline, 0.1 mM L-glutamate

  • Dowex-50 (H⁺) resin

  • Scintillation cocktail and vials

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:

    • 5 µL of 10x reaction buffer (500 mM Tris-HCl, pH 8.0, 1 M KCl, 100 mM MgCl₂)

    • 5 µL of 50 mM ATP

    • A mixture of [³H]5-oxo-L-proline and unlabeled 5-oxo-L-proline to the desired final concentration (e.g., 30 µM with 0.1 µCi of radiolabel).[1]

    • Add purified enzyme (4-10 µg) or cell lysate (10-35 µg) to initiate the reaction.[1]

    • Add nuclease-free water to a final volume of 50 µL.

  • Incubate the reaction at 37°C for 10-20 minutes.[1]

  • Stop the reaction by adding 0.45 mL of the carrier solution.

  • Separate the product (glutamate) from the substrate (5-oxoproline) by applying the entire reaction mixture to a 0.5 mL Dowex-50 (H⁺) column.

  • Wash the column with water to elute the unreacted 5-oxoproline.

  • Elute the [³H]glutamate with an appropriate buffer (e.g., 2 M NH₄OH).

  • Collect the eluate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of [³H]glutamate formed over time.

Protocol 2: Fluorimetric HPLC-Based Assay for 5-Oxoprolinase Activity

This method offers a non-radioactive alternative for quantifying 5-oxoprolinase activity by measuring the formation of glutamate.[9]

Materials:

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM MgCl₂)

  • 5 mM ATP solution

  • 5-oxo-L-proline

  • Purified 5-oxoprolinase

  • o-phthaldialdehyde (OPA) derivatization reagent

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Set up the enzymatic reaction as described in Protocol 1, but without the radiolabeled substrate.

  • Incubate at 37°C for a defined period.

  • Terminate the reaction, for example, by adding a small volume of acid (e.g., perchloric acid) and then neutralizing with a base (e.g., potassium carbonate).

  • Centrifuge to remove precipitated protein.

  • Take an aliquot of the supernatant and derivatize the glutamate with OPA reagent according to the manufacturer's instructions.

  • Inject the derivatized sample onto the HPLC system.

  • Separate the OPA-derivatized glutamate from other components using a suitable gradient on a C18 column.

  • Detect the fluorescent product using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

  • Quantify the amount of glutamate produced by comparing the peak area to a standard curve of known glutamate concentrations.

Protocol 3: High-Throughput Screening (HTS) Luminescence-Based Assay

This assay is suitable for screening large compound libraries for modulators of 5-oxoprolinase activity by measuring the ATP consumed during the reaction.[3]

Principle: The assay measures the amount of ATP remaining in the reaction mixture after the 5-oxoprolinase reaction. A decrease in ATP levels, detected by a luciferase-based system, corresponds to an increase in enzyme activity.

Materials:

  • Purified recombinant 5-oxoprolinase

  • Assay buffer (as in previous protocols)

  • ATP and 5-oxo-L-proline substrates

  • Compound library for screening

  • A commercial ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • A plate reader capable of measuring luminescence

Procedure:

  • Dispense the test compounds into the wells of the microplate.

  • Add the purified 5-oxoprolinase to the wells.

  • Initiate the reaction by adding a mixture of ATP and 5-oxo-L-proline.

  • Incubate the plate at the optimal temperature for the desired time.

  • Add the ATP detection reagent to each well. This reagent will lyse the cells (if using a cell-based assay) and contain luciferase and luciferin.

  • Incubate for a short period to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • A lower luminescence signal compared to the control (no enzyme or inhibited enzyme) indicates higher 5-oxoprolinase activity.

Experimental Workflow

The following diagram illustrates a general workflow for a typical 5-oxoprolinase enzyme assay.

G Start Start Prepare_Reagents Prepare Reaction Mixture (Buffer, ATP, Substrate) Start->Prepare_Reagents Add_Enzyme Initiate Reaction (Add Enzyme) Prepare_Reagents->Add_Enzyme Incubate Incubate (e.g., 37°C, 15 min) Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Product Detection Stop_Reaction->Detection Radiometric Radiometric: Dowex Chromatography & Scintillation Detection->Radiometric Fluorimetric Fluorimetric: HPLC Separation & Fluorescence Detection->Fluorimetric Luminescence Luminescence: ATP Detection Kit & Plate Reader Detection->Luminescence Data_Analysis Data Analysis Radiometric->Data_Analysis Fluorimetric->Data_Analysis Luminescence->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a 5-oxoprolinase enzymatic assay.

Purification of Recombinant 5-Oxoprolinase

For many of these assays, a pure and active enzyme is required. Recombinant 5-oxoprolinase, often with a His-tag, can be expressed in systems like E. coli and purified using affinity chromatography.

Brief Protocol for His-tagged Protein Purification:

  • Expression: Transform E. coli with an expression vector containing the 5-oxoprolinase gene with a His-tag. Induce protein expression under optimal conditions.

  • Lysis: Harvest the cells and lyse them using sonication or enzymatic methods in a suitable lysis buffer.

  • Binding: Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column. The His-tagged protein will bind to the resin.

  • Washing: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: Elute the purified 5-oxoprolinase from the column using a buffer with a high concentration of imidazole.

  • Buffer Exchange: If necessary, remove the imidazole and exchange the buffer using dialysis or a desalting column.

  • Purity Check: Assess the purity of the enzyme using SDS-PAGE.

This protocol provides a general guideline. For detailed instructions, refer to the manufacturer's manual for the specific affinity resin and chromatography system being used.[10][11]

These application notes and protocols should serve as a valuable resource for researchers investigating the function and modulation of 5-oxoprolinase.

References

Incorporating Pyroglutamic Acid into Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyroglutamic acid (pGlu), a cyclic derivative of glutamine or glutamic acid, is a common N-terminal modification in many biologically active peptides and proteins. Its presence can significantly impact the stability, conformation, and biological activity of these molecules by protecting them from degradation by aminopeptidases. This document provides detailed application notes and protocols for the two primary strategies for incorporating pyroglutamic acid into a peptide sequence: post-translational modification of an N-terminal glutamine/glutamic acid and direct incorporation during solid-phase peptide synthesis (SPPS).

Introduction

The incorporation of pyroglutamic acid can be a critical step in the synthesis of therapeutic peptides and research tools. The choice of method depends on several factors, including the desired yield, the scale of the synthesis, the specific peptide sequence, and the available resources. This guide will detail both enzymatic and non-enzymatic post-translational modifications, as well as the direct use of a pyroglutamic acid building block in solid-phase synthesis.

Methods for Incorporating Pyroglutamic Acid

There are two main approaches to obtaining a peptide with an N-terminal pyroglutamic acid:

  • Post-Translational Modification: This involves synthesizing a peptide with an N-terminal glutamine (Gln) or glutamic acid (Glu) residue, which is subsequently cyclized to form pyroglutamic acid. This cyclization can occur spontaneously under specific conditions or be catalyzed by an enzyme.

  • Direct Incorporation during Solid-Phase Peptide Synthesis (SPPS): This method utilizes a protected pyroglutamic acid derivative, such as Fmoc-pGlu-OH, as the final amino acid to be coupled to the growing peptide chain on a solid support.

Section 1: Post-Translational Modification Protocols

This section details the protocols for converting an N-terminal glutamine or glutamic acid residue into pyroglutamic acid after the peptide has been synthesized and cleaved from the resin.

Protocol 1.1: Non-Enzymatic (Spontaneous) Cyclization of N-Terminal Glutamine

The spontaneous cyclization of N-terminal glutamine is a slow process that can be accelerated by adjusting the pH and temperature of the peptide solution.[1] This method is straightforward but may require extended incubation times for complete conversion. The rate of conversion is generally faster for N-terminal glutamine than for glutamic acid.[2]

Experimental Protocol:

  • Peptide Preparation: Synthesize and purify the peptide with an N-terminal glutamine residue using standard solid-phase peptide synthesis protocols.

  • Dissolution: Dissolve the purified peptide in a 200 mM phosphate buffer at a pH of 7.0.[1] The concentration of the peptide will depend on its solubility.

  • Incubation: Incubate the peptide solution at 37°C.[1]

  • Monitoring: Monitor the progress of the cyclization reaction by analytical HPLC and mass spectrometry. The formation of pyroglutamic acid will result in a mass loss of 17 Da (due to the loss of ammonia).

  • Duration: Continue the incubation for at least 48 hours, or until the desired level of conversion is achieved.[1] Complete conversion may take several days.

  • Purification: Once the reaction is complete, purify the pyroglutamated peptide using preparative HPLC to remove any remaining uncyclized peptide or side products.

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Factors Influencing Non-Enzymatic Cyclization:

FactorEffect on Cyclization RateNotes
pH pH-dependent; minimal at pH 6.2, increased at pH 4 and 8.[3]The N-terminal amino group needs to be unprotonated to act as a nucleophile.[4]
Temperature Increased temperature accelerates the reaction.[1][3]Typically performed at 37°C to 45°C.[3]
Buffer Phosphate buffers have been shown to catalyze the reaction.[5]
N-terminal Residue Glutamine cyclizes more readily than glutamic acid.[2]
Protocol 1.2: Enzymatic Cyclization of N-Terminal Glutamine using Glutaminyl Cyclase

Glutaminyl cyclase (QC) is an enzyme that specifically catalyzes the formation of pyroglutamic acid from N-terminal glutamine residues.[6][7][8] This method is highly efficient and specific, offering much faster reaction times compared to spontaneous cyclization.[6]

Experimental Protocol:

  • Peptide Preparation: Synthesize and purify the peptide with an N-terminal glutamine residue.

  • Reaction Buffer: Prepare a 50 mM Tris/HCl buffer with a pH of 8.0.[9]

  • Reaction Setup:

    • Dissolve the peptide in the reaction buffer to a final concentration of 100 µM.[9]

    • Add Glutaminyl Cyclase to the solution. A final enzyme concentration of 20 nM is a good starting point.[9]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points (e.g., 10, 30, 60 minutes) and analyzing them by mass spectrometry.[9] The conversion to the pyroglutamated form will show a mass decrease of 17 Da.

  • Quenching: The reaction can be stopped by adding a weak acid (e.g., 0.1% trifluoroacetic acid) to lower the pH.

  • Purification: Purify the final peptide using preparative HPLC.

  • Lyophilization: Lyophilize the purified peptide.

G cluster_prep Peptide Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Peptide_Synthesis Synthesize Gln-Peptide Peptide_Purification Purify Gln-Peptide Peptide_Synthesis->Peptide_Purification Reaction_Setup Dissolve Peptide in Buffer Add Glutaminyl Cyclase Peptide_Purification->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Monitoring Monitor by Mass Spec Incubation->Monitoring Purification Purify pGlu-Peptide Monitoring->Purification Lyophilization Lyophilize Purification->Lyophilization

Section 2: Direct Incorporation during Solid-Phase Peptide Synthesis (SPPS)

This approach involves using an N-terminally protected pyroglutamic acid residue as the final building block in the SPPS process. The most common derivative for Fmoc-based synthesis is Fmoc-pGlu-OH.

Protocol 2.1: Coupling of Fmoc-pGlu-OH in Fmoc-SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS workflow.[10][11]

Experimental Protocol:

  • Resin Preparation: The peptide chain is assembled on a suitable solid support (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) until the final coupling cycle.[10]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the peptide-resin by treating it with a solution of 20% piperidine in dimethylformamide (DMF).[9][11] This is typically done for 5-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Activation and Coupling of Fmoc-pGlu-OH:

    • In a separate vessel, pre-activate the Fmoc-pGlu-OH. A common method is to dissolve Fmoc-pGlu-OH (e.g., 4 equivalents relative to the resin substitution), a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (e.g., 3.9 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (e.g., 8 equivalents) in DMF.

    • Add the activated Fmoc-pGlu-OH solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[10]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Optional: Capping: To block any unreacted N-termini, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Final Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid composition (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS)).

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, followed by purification using preparative HPLC.

  • Lyophilization: Lyophilize the purified pGlu-peptide.

G Start Start with Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple Fmoc-pGlu-OH (with HBTU/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Cleavage Cleave from Resin (TFA cocktail) Wash2->Cleavage Purification Purify pGlu-Peptide Cleavage->Purification End Lyophilized pGlu-Peptide Purification->End

Section 3: Data Presentation and Method Comparison

The choice of method for incorporating pyroglutamic acid will depend on the specific requirements of the project. Below is a summary of the key characteristics of each method.

FeatureNon-Enzymatic CyclizationEnzymatic CyclizationDirect SPPS Incorporation
Principle Spontaneous intramolecular cyclization of N-terminal Gln/Glu.Enzyme-catalyzed intramolecular cyclization of N-terminal Gln.Stepwise addition of a protected pGlu residue during synthesis.
Starting Material Purified peptide with N-terminal Gln or Glu.Purified peptide with N-terminal Gln.Peptide-resin and Fmoc-pGlu-OH.
Reaction Time Slow (hours to days).[1]Fast (minutes to hours).[9]Standard SPPS coupling time (1-2 hours).[10]
Specificity Can have side reactions depending on the peptide sequence and conditions.Highly specific for N-terminal Gln.High, controlled by the synthesis cycle.
Yield Can be high, but may be incomplete.Typically high to quantitative.Generally high, dependent on coupling efficiency.
Scalability Can be scaled up, but long reaction times may be a limitation.Scalability may be limited by the cost and availability of the enzyme.Highly scalable and suitable for large-scale production.
Key Reagents Buffer (e.g., phosphate).Glutaminyl Cyclase, buffer.Fmoc-pGlu-OH, coupling reagents, base.

Section 4: Application Notes

  • Analytical Characterization: The formation of pyroglutamic acid can be monitored and confirmed using various analytical techniques.

    • Mass Spectrometry (MS): A mass loss of 17 Da for Gln-to-pGlu conversion and 18 Da for Glu-to-pGlu conversion is observed.[12]

    • High-Performance Liquid Chromatography (HPLC): The pyroglutamated peptide will typically have a different retention time compared to the uncyclized precursor.

    • Capillary Isoelectric Focusing (cIEF) and Cation-Exchange (CEX) Chromatography: The loss of the N-terminal primary amine in the conversion of Gln to pGlu results in a more acidic peptide, which can be detected by these charge-based separation methods.[12]

  • Considerations for Method Selection:

    • For routine, small-scale synthesis of peptides with N-terminal pGlu, direct incorporation using Fmoc-pGlu-OH is often the most efficient and reliable method.

    • If a peptide with an N-terminal Gln is already synthesized and cyclization is desired post-synthesis, enzymatic cyclization offers a rapid and specific solution.

    • Non-enzymatic cyclization can be a simple alternative if time is not a critical factor and the peptide is stable under the required incubation conditions.

  • Potential Side Reactions: During Fmoc-SPPS, care should be taken during the piperidine-mediated deprotection steps, as prolonged exposure to basic conditions can potentially induce premature cyclization of an N-terminal glutamine residue, although this is generally a slow reaction.[13]

By following these protocols and considering the provided application notes, researchers, scientists, and drug development professionals can successfully incorporate pyroglutamic acid into their peptide sequences to enhance their stability and biological function.

References

Application Notes and Protocols for the Characterization of 5-oxo-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the qualitative and quantitative characterization of 5-oxo-L-proline (also known as pyroglutamic acid) and its derivatives. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented to guide researchers in various applications, including metabolomics, biomarker discovery, and biopharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a versatile technique for the separation and quantification of 5-oxo-L-proline derivatives in various matrices. Due to the lack of a strong chromophore in 5-oxo-L-proline, derivatization is often employed to enhance detection by UV-Vis or fluorescence detectors.

Application Note:

This method is suitable for the quantification of 5-oxo-L-proline in samples such as honey, where its concentration can be an indicator of ripeness and adulteration. Derivatization with reagents like 4-fluoro-7-nitrobenzofurazan (NBD-F) allows for sensitive fluorescence detection.

Experimental Protocol: HPLC with Fluorescence Detection after NBD-F Derivatization

1. Sample Preparation (Honey Samples): [1] a. Dissolve 1.0 g of honey sample in 20 mL of 0.1 M borate buffer (pH 8.0). b. Sonicate the solution for 10 minutes to ensure complete dissolution and extraction.[1] c. Transfer the solution to a 50 mL volumetric flask and dilute to the mark with the borate buffer. d. Filter the solution through a 0.2 µm nylon filter before derivatization.[1]

2. Standard Solution Preparation: [1] a. Prepare a stock solution of L-proline (as a representative standard) at 1.0 mg/mL in 0.1 M borate buffer. b. Create a series of calibration standards by diluting the stock solution with the borate buffer to concentrations ranging from 0.15 µg/mL to 100.0 µg/mL.[1]

3. Derivatization Procedure: [1] a. In a glass vial, mix 200 µL of the sample or standard solution with 70 µL of acetonitrile. b. Add 30 µL of 100 mM NBD-F solution (in acetonitrile). c. Heat the mixture at 60°C for 12 minutes. d. Immediately place the vial on ice and add 100 µL of ice-cold 0.1 M HCl to stop the reaction.

4. HPLC Conditions: [1]

  • Column: XDB C18 column (150 x 4.6 mm i.d.)

  • Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2):methanol:tetrahydrofuran (900:95:5, v/v/v)

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: Fluorescence detector

  • Run Time: 10 minutes

Workflow for HPLC Analysis of 5-oxo-L-proline

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis Sample Sample (e.g., Honey) Extraction Dissolve in Buffer & Sonicate Sample->Extraction Standard Standard Solution Dilution Serial Dilutions Standard->Dilution Filtration Filter (0.2 µm) Extraction->Filtration Mix Mix with Acetonitrile & NBD-F Filtration->Mix Dilution->Mix Heat Heat at 60°C Mix->Heat Quench Quench with HCl Heat->Quench Inject Inject into HPLC Quench->Inject Separate Chromatographic Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC analysis with fluorescence detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of 5-oxo-L-proline in complex biological matrices like plasma and cell culture media.[2] This technique is particularly valuable for biomarker studies where low concentrations of the analyte are expected.

Application Note:

This protocol is designed for the quantitative analysis of 5-oxo-L-proline in rat plasma and cell culture media, which is relevant for studies on drug-induced hepatotoxicity, where 5-oxo-L-proline can be a potential biomarker.[2][3]

Experimental Protocol: LC-MS/MS for 5-oxo-L-proline in Biological Fluids

1. Sample Preparation:

  • Plasma: a. Thaw plasma samples on ice. b. Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) in a 1:3 ratio (plasma:solvent). c. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant for analysis.

  • Cell Culture Media: [2] a. Centrifuge the cell culture media to remove cellular debris. b. The supernatant can often be directly analyzed or may require dilution with the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity UHPLC system[4]

  • Column: Zorbax SB C-18 column (3.0 × 100 mm, 1.8 µm particle size)[4]

  • Mobile Phase A: Water with 0.3% HFBA and 0.5% formic acid[4]

  • Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid[4]

  • Gradient:

    • 0.01 to 2 min = 2% to 30% B
    • 2 to 4.1 min = 30% to 40.0% B
    • 4.1 to 4.8 min = 40% to 45% B
    • 4.8 to 4.9 min = 45% to 90% B
    • 4.9 to 5.5 min = 90% B
    • 5.5 to 5.6 min = 90% to 2% B
    • 5.6 to 8.0 min = 2% B[4]

  • Flow Rate: 0.3 mL/min[4]

  • Injection Volume: 5.0 µL[4]

  • Mass Spectrometer: Agilent 6460 triple quadrupole with jet stream ESI source[4]

  • Ionization Mode: Positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data Summary
MatrixLLOQ (ng/mL)Linearity (up to µg/mL)Precision (%RSD)Accuracy (% bias)Reference
Cell Culture Media101< 20%< 20%[2]
Rat Plasma501< 20%< 20%[2]

Logical Diagram of LC-MS/MS Analysis Considerations

LCMS_Considerations cluster_main Key Considerations for Accurate Quantification Separation Chromatographic Separation of Gln, Glu, and pGlu Artifact In-source Cyclization of Gln/Glu to pGlu Separation->Artifact mitigates InternalStd Use of Isotopic Internal Standards InternalStd->Artifact corrects for SourceOpt Optimization of ESI Source Conditions SourceOpt->Artifact minimizes GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_gcms GC-MS Analysis Sample Aqueous Sample Drying Lyophilize/Evaporate to Dryness Sample->Drying Ester Esterification (HCl/Methanol, 80°C) Drying->Ester Dry2 Evaporate Reagent Ester->Dry2 Acyl Acylation (PFPA/Ethyl Acetate, 65°C) Dry2->Acyl Inject Inject into GC-MS Acyl->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Identify Compound Identification Detect->Identify NMR_Logic cluster_main NMR Identification Strategy for pGlu in Proteins Denature Protein Denaturation Acquire Acquire 2D NMR Spectra (e.g., 1H-13C HSQC) Denature->Acquire Compare Compare with Reference Spectra of pGlu Peptides Acquire->Compare Identify Identify Unique pGlu Cross-Peaks Compare->Identify Quantify Quantify using Signal Integration Identify->Quantify

References

Application Notes and Protocols: Dicyclohexylammonium (S)-2-carboxypyrrolidin-5-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-carboxypyrrolidin-5-one, also known as L-pyroglutamic acid, is a naturally occurring amino acid derivative that has garnered significant attention in medicinal chemistry.[1][2][3][4] Its rigid, chiral scaffold makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules.[1] The dicyclohexylammonium salt of (S)-2-carboxypyrrolidin-5-one is a common formulation that facilitates its purification and handling. This document provides an overview of the applications of (S)-pyroglutamic acid derivatives in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.

Derivatives of (S)-pyroglutamic acid have demonstrated a broad spectrum of pharmacological activities, including antifungal, anti-inflammatory, antimicrobial, and anticancer properties.[5] The constrained conformation of the pyroglutamate ring system is valuable for designing molecules that can interact with specific biological targets with high affinity and selectivity.[1]

Applications in Medicinal Chemistry

The versatility of the pyroglutamic acid scaffold has been exploited to develop novel therapeutic agents. Key areas of application include:

  • Antifungal Agents: Several studies have reported the potent antifungal activity of L-pyroglutamic acid esters. These compounds have shown significant efficacy against various phytopathogenic fungi.[5]

  • Anti-inflammatory Agents: Derivatives of pyroglutamic acid have been investigated for their ability to modulate inflammatory responses. For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, indicating their potential as anti-inflammatory agents.[5]

  • Antimicrobial Agents: The pyroglutamate core has been utilized to synthesize compounds with activity against multidrug-resistant bacteria. These derivatives often feature modifications at the carboxylic acid and lactam nitrogen positions.

  • Anticancer Agents: The rigid structure of pyroglutamic acid has been used as a template for designing constrained peptide mimics and other small molecules with potential anticancer activity. For example, some analogs have been shown to induce apoptosis in human colon cancer cells.[1]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various (S)-pyroglutamic acid derivatives.

Table 1: Antifungal Activity of L-Pyroglutamic Acid Esters against Phytophthora infestans

CompoundEC50 (μg/mL)[5]
2d 1.44[5]
2j 1.21[5]
Azoxystrobin (Control) 7.85[5]

Table 2: Antimicrobial Activity of Selected Pyroglutamate Derivatives

CompoundOrganismMIC (μg/mL)
8a E. coli>128
8a S. aureus64
9a E. coli64
9a S. aureus32
10a E. coli>128
10a S. aureus128
Ciprofloxacin (Control) E. coli0.25
Ciprofloxacin (Control) S. aureus0.5

Note: Data is representative and compiled from various sources in the literature.

Experimental Protocols

General Synthesis of (S)-Pyroglutamic Acid Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from (S)-pyroglutamic acid.

Workflow for Synthesis of Pyroglutamic Acid Amides

G General Synthesis Workflow A 1. Protection of Carboxylic Acid (e.g., Esterification) B 2. Amide Coupling at Lactam Nitrogen (e.g., with an alkyl halide) A->B Reaction C 3. Deprotection of Carboxylic Acid (e.g., Hydrolysis) B->C Reaction D 4. Amide Coupling at Carboxylic Acid (e.g., with an amine using coupling agents) C->D Reaction E Final Product: (S)-Pyroglutamic Acid Amide Derivative D->E Purification

Caption: General workflow for synthesizing pyroglutamic acid amides.

Materials:

  • (S)-Pyroglutamic acid

  • Thionyl chloride or other esterification reagent

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH) or other strong base

  • Alkyl halide (R-X)

  • Lithium hydroxide (LiOH) or other hydrolysis reagent

  • Amine (R'-NH2)

  • Coupling agents (e.g., HATU, HOBt, EDC)

  • DIPEA or other non-nucleophilic base

  • Anhydrous DMF or other suitable solvent

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Esterification of Carboxylic Acid:

    • Suspend (S)-pyroglutamic acid in the appropriate alcohol.

    • Add thionyl chloride dropwise at 0 °C.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the corresponding ester.

  • N-Alkylation of the Lactam:

    • Dissolve the pyroglutamate ester in anhydrous DMF.

    • Add NaH portion-wise at 0 °C under an inert atmosphere.

    • Stir for 30 minutes, then add the alkyl halide.

    • Allow the reaction to proceed at room temperature until completion.

    • Quench the reaction with water and extract with EtOAc.

    • Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

    • Purify the product by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the N-alkylated pyroglutamate ester in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture with 1 M HCl and extract with EtOAc.

    • Dry the combined organic layers over Na2SO4 and remove the solvent.

  • Amide Coupling:

    • Dissolve the N-alkylated pyroglutamic acid in anhydrous DMF.

    • Add HATU, HOBt, and DIPEA.

    • Stir for 10 minutes, then add the desired amine.

    • Continue stirring at room temperature until the reaction is complete.

    • Dilute with water and extract with EtOAc.

    • Wash the organic layer with saturated NaHCO3, water, and brine.

    • Dry over Na2SO4, concentrate, and purify by column chromatography to yield the final amide derivative.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes the evaluation of the anti-inflammatory activity of pyroglutamic acid derivatives by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Workflow for Anti-inflammatory Assay

G Nitric Oxide Inhibition Assay Workflow A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with Test Compounds A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay for Nitrite E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate % NO Inhibition G->H

Caption: Workflow for assessing anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (pyroglutamic acid derivatives) dissolved in DMSO

  • Griess Reagent

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.

  • Assay:

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of the test compounds.

    • After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL).

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is prepared to determine the nitrite concentration in the samples.

  • Data Analysis:

    • The percentage of NO inhibition is calculated using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100

Signaling Pathways

While the exact mechanisms of action for many pyroglutamic acid derivatives are still under investigation, some studies suggest their involvement in modulating key signaling pathways related to inflammation and cell survival.

Hypothesized Anti-inflammatory Mechanism

G Potential Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->ProInflammatory activates transcription Pyroglutamate Pyroglutamic Acid Derivative Pyroglutamate->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway.

One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some pyroglutamic acid derivatives may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, ultimately leading to a reduction in the production of inflammatory mediators.

Conclusion

Dicyclohexylammonium (S)-2-carboxypyrrolidin-5-one, as a stable salt of L-pyroglutamic acid, provides a versatile and valuable chiral building block for the development of novel therapeutic agents. The inherent rigidity and chirality of the pyroglutamate scaffold, combined with the potential for diverse chemical modifications, make it a privileged structure in medicinal chemistry. The protocols and data presented herein serve as a resource for researchers engaged in the design, synthesis, and biological evaluation of new drugs based on this promising molecular framework. Further exploration of the structure-activity relationships and mechanisms of action of pyroglutamic acid derivatives will undoubtedly lead to the discovery of new and effective treatments for a range of diseases.

References

Application Notes and Protocols: 5-Oxo-L-proline Dicyclohexylamine Salt as a Precursor for Levetiracetam Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Oxo-L-proline, also known as L-pyroglutamic acid, is a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its dicyclohexylamine salt provides a stable, crystalline, and easily handleable form of the parent acid, making it an excellent starting material for multi-step syntheses. This document provides detailed application notes and protocols for the use of 5-oxo-L-proline dicyclohexylamine salt as a precursor in the synthesis of Levetiracetam, a widely used antiepileptic drug. Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide and its synthesis from a chiral precursor like 5-oxo-L-proline ensures the desired stereochemistry in the final product.

The overall synthetic strategy involves the liberation of the free 5-oxo-L-proline from its dicyclohexylamine salt, followed by esterification, alkylation to introduce the ethyl group, and finally, amidation to yield Levetiracetam.

Data Presentation

The following tables summarize the quantitative data for each key step in the synthesis of Levetiracetam from 5-oxo-L-proline.

Table 1: Esterification of 5-Oxo-L-proline to Methyl 5-Oxo-L-prolinate

ParameterValueReference
Starting Material5-Oxo-L-proline
ReagentsMethanol, Thionyl Chloride[1][2]
Reaction Time36-48 hours[3]
Temperature35-45 °C[3]
Yield 88-90% [3]
Purity (HPLC) ≥99.0% [3]

Table 2: Synthesis of Levetiracetam from (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid

ParameterValueReference
Starting Material(S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid
ReagentsAlkyl haloformate, Ammonia[4]
Overall Molar Yield 60.0%
Ponderal Yield 78.4%
Purity (R-enantiomer) < 0.1%

Note: Data for the alkylation step is integrated into the overall yield of the final product as specific literature values for this isolated step were not available.

Experimental Protocols

Protocol 1: Preparation of 5-Oxo-L-proline from its Dicyclohexylamine Salt

This step is performed to obtain the free acid for the subsequent esterification.

Materials:

  • 5-Oxo-L-proline dicyclohexylamine salt

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 5-oxo-L-proline dicyclohexylamine salt in a mixture of ethyl acetate and water.

  • Cool the mixture in an ice bath and slowly add 1 M HCl with stirring until the pH of the aqueous layer is approximately 1-2.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 5-oxo-L-proline as a white solid.

Protocol 2: Esterification of 5-Oxo-L-proline to Methyl 5-Oxo-L-prolinate

This protocol describes the conversion of 5-oxo-L-proline to its methyl ester using thionyl chloride in methanol, a high-yielding method.[1][3]

Materials:

  • 5-Oxo-L-proline

  • Anhydrous methanol

  • Thionyl chloride (SOCl₂)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask, suspend 5-oxo-L-proline (1 equivalent) in anhydrous methanol.

  • Cool the suspension to -5 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-45 °C.

  • Stir the reaction mixture for 36-48 hours at this temperature.[3]

  • Cool the reaction mixture and neutralize it by the portion-wise addition of potassium carbonate or a solution of KOH in methanol until the pH is between 7.0 and 8.0.

  • Filter the resulting suspension to remove the inorganic salts and wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure (135-150 °C / 2 mmHg) to afford pure methyl 5-oxo-L-prolinate.[3]

Protocol 3: Alkylation of Methyl 5-Oxo-L-prolinate

This crucial step introduces the ethyl group at the α-position to the ester. This reaction is typically carried out using a strong base to form an enolate, followed by reaction with an ethyl halide.

Materials:

  • Methyl 5-oxo-L-prolinate

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Ethyl iodide or ethyl bromide

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask and syringe techniques

Procedure:

  • Set up a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve methyl 5-oxo-L-prolinate (1 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF via syringe, keeping the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl (S)-α-ethyl-2-oxo-1-pyrrolidineacetate.

  • The crude product should be purified by column chromatography on silica gel.

Protocol 4: Amidation to Levetiracetam

This final step converts the methyl ester to the corresponding amide.

Materials:

  • Methyl (S)-α-ethyl-2-oxo-1-pyrrolidineacetate

  • Aqueous ammonia (28-30%) or ammonia gas

  • Methanol (optional)

  • Pressure vessel (if using ammonia gas)

Procedure:

  • Dissolve the purified methyl (S)-α-ethyl-2-oxo-1-pyrrolidineacetate in methanol (optional, for better solubility).

  • Place the solution in a pressure vessel.

  • Saturate the solution with ammonia gas at 0 °C and then seal the vessel.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Alternatively, the ester can be stirred with an excess of concentrated aqueous ammonia at room temperature.

  • After the reaction is complete, vent the excess ammonia (if used) in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude Levetiracetam can be purified by recrystallization from a suitable solvent (e.g., acetone) to yield the pure API.

Visualizations

Synthesis_Workflow Start 5-Oxo-L-proline Dicyclohexylamine Salt FreeAcid 5-Oxo-L-proline (Free Acid) Start->FreeAcid Acidification Ester Methyl 5-Oxo-L-prolinate FreeAcid->Ester Esterification AlkylatedEster Methyl (S)-alpha-ethyl- 2-oxo-1-pyrrolidineacetate Ester->AlkylatedEster Alkylation API Levetiracetam AlkylatedEster->API Amidation

Caption: Overall workflow for the synthesis of Levetiracetam.

Synthetic_Pathway cluster_0 Step 1: Salt Liberation cluster_1 Step 2: Esterification cluster_2 Step 3: Alkylation cluster_3 Step 4: Amidation 5-Oxo-L-proline\nDicyclohexylamine Salt 5-Oxo-L-proline Dicyclohexylamine Salt 5-Oxo-L-proline 5-Oxo-L-proline 5-Oxo-L-proline\nDicyclohexylamine Salt->5-Oxo-L-proline  HCl, Ethyl Acetate/Water   Methyl 5-Oxo-L-prolinate Methyl 5-Oxo-L-prolinate 5-Oxo-L-proline->Methyl 5-Oxo-L-prolinate  SOCl2, Methanol   Methyl (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetate Methyl (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetate Methyl 5-Oxo-L-prolinate->Methyl (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetate  1. LDA, THF, -78°C 2. Ethyl Iodide   Levetiracetam Levetiracetam Methyl (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetate->Levetiracetam  Aqueous Ammonia or NH3 gas  

Caption: Synthetic pathway from 5-Oxo-L-proline to Levetiracetam.

References

Application Notes and Protocols for NMR Spectroscopy of 5-oxo-L-proline, compound with dicyclohexylamine (1:1)

Author: BenchChem Technical Support Team. Date: November 2025

Einecs 268-334-1

CAS Number: 68067-13-0

Chemical Formula: C₁₇H₃₀N₂O₃

Molecular Weight: 310.43 g/mol

Introduction

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, chemically identified as 5-oxo-L-proline, compound with dicyclohexylamine (1:1). This compound is an ammonium salt formed from the reaction of the cyclic amino acid, 5-oxo-L-proline (also known as L-pyroglutamic acid), and the organic base, dicyclohexylamine.

NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. These notes are intended for researchers, scientists, and drug development professionals.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the ionic nature of the compound, the observed chemical shifts in a protic solvent will be for the individual 5-oxo-L-prolinate anion and the dicyclohexylammonium cation. The following tables summarize the predicted chemical shifts based on the analysis of the individual components.

¹H NMR Spectral Data
Assignment (5-oxo-L-proline moiety) Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
α-CH3.9 - 4.2dd~8.5, 3.0
β-CH₂2.1 - 2.4m
γ-CH₂2.4 - 2.6m
Assignment (Dicyclohexylamine moiety) Predicted Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
N-CH2.9 - 3.2m
Cyclohexyl-CH₂ (axial & equatorial)1.0 - 2.0m
¹³C NMR Spectral Data
Assignment (5-oxo-L-proline moiety) Predicted Chemical Shift (δ) ppm
C=O (amide)178 - 182
C=O (carboxylate)175 - 179
α-CH58 - 62
β-CH₂28 - 32
γ-CH₂24 - 28
Assignment (Dicyclohexylamine moiety) Predicted Chemical Shift (δ) ppm
N-CH50 - 55
Cyclohexyl-C₂/C₆30 - 35
Cyclohexyl-C₃/C₅24 - 28
Cyclohexyl-C₄23 - 27

Experimental Protocols

Sample Preparation

Objective: To prepare a solution of 5-oxo-L-proline, compound with dicyclohexylamine (1:1) suitable for NMR analysis.

Materials:

  • 5-oxo-L-proline, compound with dicyclohexylamine (1:1) (10-20 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, MeOD-d₄) (0.6 - 0.7 mL)

  • 5 mm NMR tube

  • Vortex mixer

  • Pipette

Procedure:

  • Weigh approximately 10-20 mg of the compound directly into a clean, dry 5 mm NMR tube.

  • Add 0.6 - 0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.

  • Cap the NMR tube securely and vortex the sample until the solid is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • The sample is now ready for NMR analysis.

¹H NMR Spectroscopy

Objective: To acquire a one-dimensional proton NMR spectrum.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: zg30 (or equivalent standard 30-degree pulse sequence)

  • Solvent: D₂O (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Spectral Width: 16 ppm

  • Number of Scans: 16 - 64 (adjust based on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: ~2-4 seconds

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Set the appropriate receiver gain.

  • Acquire the ¹H NMR spectrum using the parameters listed above.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

  • Integrate the peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

Objective: To acquire a one-dimensional carbon NMR spectrum.

Instrument Parameters (Example for a 100 MHz Spectrometer):

  • Pulse Program: zgpg30 (or equivalent power-gated decoupling sequence)

  • Solvent: D₂O (or other appropriate deuterated solvent)

  • Temperature: 298 K

  • Spectral Width: 240 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1-2 seconds

Procedure:

  • Use the same sample prepared for ¹H NMR.

  • Tune the carbon probe.

  • Acquire the ¹³C NMR spectrum using the parameters listed above.

  • Process the raw data with a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak or an internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 process Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process reference Reference Spectrum process->reference integrate Integrate Peaks (1H) reference->integrate for 1H analysis analysis integrate->analysis Structural Elucidation

Caption: Workflow for NMR analysis of the compound.

Logical Relationship of Compound Components

compound_relationship compound 5-oxo-L-proline, compound with dicyclohexylamine (1:1) This compound proline 5-oxo-L-proline (L-Pyroglutamic Acid) C₅H₇NO₃ compound:f0->proline Anionic Component dcha Dicyclohexylamine C₁₂H₂₃N compound:f0->dcha Cationic Component

Caption: Ionic components of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 5-oxo-L-proline Dicyclohexylamine Salt (Einecs 268-334-1)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-oxo-L-proline dicyclohexylamine salt (Einecs 268-334-1). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound 5-oxo-L-proline, in a 1:1 salt form with dicyclohexylamine. Its primary application is in peptide synthesis, where 5-oxo-L-proline (also known as L-pyroglutamic acid) serves as a key building block or intermediate. The dicyclohexylamine salt form can facilitate purification and handling of the 5-oxo-L-proline. The pyroglutamate core is also explored for the synthesis of novel anti-bacterials[1].

2. What is the role of 5-oxo-L-proline in peptide synthesis?

5-oxo-L-proline is a cyclized derivative of L-glutamic acid[1]. In peptide synthesis, it can be used as a starting material for the incorporation of a pyroglutamyl residue at the N-terminus of a peptide chain. This modification is found in many biologically active peptides and can protect the peptide from degradation by aminopeptidases. It can also be a byproduct in peptide synthesis, arising from the cyclization of N-terminal glutamine residues.

3. How is the dicyclohexylamine removed before reaction?

To use the 5-oxo-L-proline in a reaction, the dicyclohexylamine salt must typically be dissociated. This is usually achieved by treatment with a mild acid to protonate the carboxylate of 5-oxo-L-proline and neutralize the dicyclohexylamine. The resulting dicyclohexylammonium salt can then be removed by filtration or extraction.

4. What is the enzymatic role of 5-oxo-L-proline in biological systems?

In biological systems, 5-oxo-L-proline is an intermediate in the γ-glutamyl cycle[2]. The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate[2][3][4]. This reaction is crucial for amino acid transport and glutathione metabolism[2].

Troubleshooting Guide: Improving Reaction Yields

This guide addresses common issues encountered during peptide synthesis reactions involving 5-oxo-L-proline.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency - Incomplete activation of the carboxylic acid.- Steric hindrance from bulky amino acids[5].- Aggregation of the growing peptide chain.- Impure reactants or solvents[5][6].- Use a more efficient coupling reagent (e.g., HBTU, HATU)[5][7].- Increase reaction temperature, but monitor for racemization[8].- Use structure-breaking amino acid surrogates like pseudoproline dipeptides to disrupt secondary structure formation.- Ensure high purity of all reagents and use fresh, anhydrous solvents[5][6].
Side Reactions - Racemization, especially with activating agents like DCC[9].- Formation of deletion or truncation sequences[5].- Aspartimide formation at high temperatures[8].- Add a racemization suppressant such as HOBt when using carbodiimide coupling agents[9].- Use a capping step with acetic anhydride to block unreacted amino groups and prevent deletion sequences[5].- Carefully control the reaction temperature, especially for sequences containing aspartic acid[8].
Difficult Purification - Presence of byproducts from the coupling reaction (e.g., dicyclohexylurea (DCU) from DCC)[10][11].- Incompletely deprotected sequences[5].- Use a coupling agent that produces a soluble byproduct, such as N,N'-Diisopropylcarbodiimide (DIC), which forms soluble diisopropylurea[11].- Ensure complete deprotection by monitoring the reaction and using appropriate cleavage cocktails[5].

Experimental Protocols

Protocol 1: General Peptide Coupling using 5-oxo-L-proline

This protocol outlines a general procedure for coupling 5-oxo-L-proline to an amino acid ester or a resin-bound amine in solid-phase peptide synthesis (SPPS).

Materials:

  • 5-oxo-L-proline

  • Amino acid ester hydrochloride or amine-functionalized resin

  • Coupling agent (e.g., HBTU, DIC)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Preparation: In a reaction vessel, dissolve 5-oxo-L-proline (1.2 equivalents) and the coupling agent (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.4 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the amino acid ester hydrochloride or the resin-bound amine (1.0 equivalent) to the activated mixture. If using an amino acid ester salt, add an additional equivalent of DIPEA to neutralize the hydrochloride.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC or a colorimetric test like the Kaiser test for SPPS).

  • Work-up (Solution Phase): Quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

  • Work-up (Solid Phase): After the coupling is complete, wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

Visualizations

Below are diagrams illustrating key workflows and pathways related to the use of 5-oxo-L-proline.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step 5_oxo_L_proline 5-oxo-L-proline Activated_Intermediate Activated Intermediate 5_oxo_L_proline->Activated_Intermediate Activation Coupling_Agent Coupling Agent (e.g., HBTU, DIC) Coupling_Agent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Peptide_Bond_Formation Peptide Bond Formation Activated_Intermediate->Peptide_Bond_Formation Nucleophilic Attack Amino_Acid_Ester Amino Acid Ester or Resin-bound Amine Amino_Acid_Ester->Peptide_Bond_Formation Dipeptide Resulting Dipeptide Peptide_Bond_Formation->Dipeptide Troubleshooting_Logic Start Low Reaction Yield Check_Purity Check Reactant and Solvent Purity Start->Check_Purity Impure Impure? Check_Purity->Impure Purify Purify Reactants/ Use Fresh Solvents Impure->Purify Yes Check_Coupling Check Coupling Reagent/Conditions Impure->Check_Coupling No Purify->Check_Coupling Inefficient Inefficient Coupling? Check_Coupling->Inefficient Optimize Optimize Coupling: - Change Reagent - Increase Temperature - Add Suppressant Inefficient->Optimize Yes Check_Aggregation Check for Peptide Aggregation Inefficient->Check_Aggregation No Optimize->Check_Aggregation Aggregation Aggregation Prone? Check_Aggregation->Aggregation Use_Disruptors Use Structure-Breaking Amino Acids Aggregation->Use_Disruptors Yes End Improved Yield Aggregation->End No Use_Disruptors->End Gamma_Glutamyl_Cycle Glutathione Glutathione gamma_Glutamyl_Transpeptidase γ-Glutamyl Transpeptidase Glutathione->gamma_Glutamyl_Transpeptidase Amino_Acid_in Amino Acid (outside cell) Amino_Acid_in->gamma_Glutamyl_Transpeptidase Amino_Acid_out Amino Acid (inside cell) gamma_Glutamyl_AA γ-Glutamyl-Amino Acid gamma_Glutamyl_Transpeptidase->gamma_Glutamyl_AA Cysteinylglycine Cysteinylglycine gamma_Glutamyl_Transpeptidase->Cysteinylglycine gamma_Glutamyl_Cyclotransferase γ-Glutamyl Cyclotransferase gamma_Glutamyl_AA->gamma_Glutamyl_Cyclotransferase gamma_Glutamyl_Cyclotransferase->Amino_Acid_out 5_Oxoproline 5-Oxo-L-proline gamma_Glutamyl_Cyclotransferase->5_Oxoproline 5_Oxoprolinase 5-Oxoprolinase (ATP -> ADP + Pi) 5_Oxoproline->5_Oxoprolinase Glutamate Glutamate 5_Oxoprolinase->Glutamate gamma_Glutamylcysteine_Synthetase γ-Glutamylcysteine Synthetase (ATP -> ADP + Pi) Glutamate->gamma_Glutamylcysteine_Synthetase Dipeptidase Dipeptidase Cysteinylglycine->Dipeptidase Cysteine Cysteine Dipeptidase->Cysteine Glycine Glycine Dipeptidase->Glycine Cysteine->gamma_Glutamylcysteine_Synthetase Glutathione_Synthetase Glutathione Synthetase (ATP -> ADP + Pi) Glycine->Glutathione_Synthetase gamma_Glutamylcysteine γ-Glutamylcysteine gamma_Glutamylcysteine_Synthetase->gamma_Glutamylcysteine gamma_Glutamylcysteine->Glutathione_Synthetase Glutathione_Synthetase->Glutathione

References

Overcoming solubility issues with 5-oxo-L-proline dicyclohexylamine salt

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-oxo-L-proline dicyclohexylamine salt.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the dicyclohexylamine salt form of 5-oxo-L-proline?

The dicyclohexylamine salt of 5-oxo-L-proline is often used to improve the handling and solubility characteristics of the parent compound, particularly in organic solvents. While 5-oxo-L-proline itself has some solubility in aqueous solutions, the dicyclohexylamine salt form is generally more amenable to dissolution in non-polar or weakly polar organic solvents, which can be advantageous in various synthetic chemistry and drug development applications.

Q2: I am having trouble dissolving 5-oxo-L-proline dicyclohexylamine salt. What are the recommended solvents?

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

For aqueous applications, it is important to note that the salt may need to be converted back to the free acid form to achieve solubility in aqueous buffers like PBS.

Q3: Can I use heat to dissolve the 5-oxo-L-proline dicyclohexylamine salt?

Gentle heating can be a useful technique to increase the dissolution rate of many compounds. However, it is crucial to proceed with caution to avoid degradation of the compound. We recommend the following approach:

  • Attempt to dissolve the salt at room temperature first.

  • If solubility is limited, warm the solution gently in a water bath (e.g., 30-40°C).

  • Monitor the solution closely for any signs of degradation, such as color change.

  • Always perform a small-scale pilot test before heating the bulk of your material.

Q4: How does pH affect the solubility of this compound?

The pH of the solution can significantly impact the solubility of 5-oxo-L-proline and its salts. The dicyclohexylamine salt is formed between a weak acid (5-oxo-L-proline) and a weak base (dicyclohexylamine). In acidic conditions, the salt may dissociate, and the solubility will be dependent on the properties of the free acid and the protonated amine. In basic conditions, the equilibrium will shift, potentially affecting solubility. For aqueous solutions, careful pH adjustment and monitoring are recommended.

Troubleshooting Guide

Issue: The compound is not dissolving in my chosen solvent.

This guide provides a systematic approach to troubleshooting solubility issues.

G cluster_0 Troubleshooting Workflow for Solubility Issues start Start: Insoluble Compound solvent_check Verify Solvent Purity and Dryness start->solvent_check sonication Apply Sonication solvent_check->sonication If no dissolution gentle_heat Gentle Heating (30-40°C) sonication->gentle_heat If still insoluble dissolved Compound Dissolved sonication->dissolved Success solvent_system Test Alternative Solvents or Co-solvent Systems gentle_heat->solvent_system If still insoluble gentle_heat->dissolved Success solvent_system->dissolved Success consult Consult Technical Support solvent_system->consult If all fail

Caption: A logical workflow for systematically addressing solubility challenges.

Data Presentation

While specific quantitative data for the dicyclohexylamine salt is not publicly available, the following table summarizes the known solubility of the parent compound, 5-oxo-L-proline. This can serve as a starting point for solvent selection, with the expectation of improved solubility in organic solvents for the salt form.

Solvent System5-Oxo-L-proline SolubilityExpected effect on Dicyclohexylamine Salt
Dimethyl Sulfoxide (DMSO)~20 mg/mLLikely enhanced solubility
Dimethylformamide (DMF)~16 mg/mLLikely enhanced solubility
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mLSolubility may be limited; pH dependent
EthanolSlightly solubleLikely enhanced solubility

Experimental Protocols

Protocol for Small-Scale Solubility Testing

This protocol outlines a method for efficiently determining a suitable solvent for 5-oxo-L-proline dicyclohexylamine salt.

G cluster_0 Experimental Workflow: Solubility Testing A 1. Weigh 1-2 mg of the compound into a small vial. B 2. Add 100 µL of the test solvent. A->B C 3. Vortex the vial for 30 seconds. B->C D 4. Observe for dissolution. C->D E 5. If not dissolved, sonicate for 5-10 minutes. D->E Insoluble H 8. Record the outcome (soluble, partially soluble, insoluble). D->H Soluble F 6. Re-observe for dissolution. E->F G 7. If still not dissolved, gently warm to 30-40°C. F->G Insoluble F->H Soluble G->H

Caption: A stepwise workflow for conducting small-scale solubility tests.

Signaling Pathways and Logical Relationships

The formation of the dicyclohexylamine salt is a straightforward acid-base reaction. The following diagram illustrates the relationship between 5-oxo-L-proline and its corresponding salt.

G cluster_0 Formation of 5-Oxo-L-proline Dicyclohexylamine Salt parent 5-Oxo-L-proline (Weak Acid) salt 5-Oxo-L-proline Dicyclohexylamine Salt parent->salt + base Dicyclohexylamine (Weak Base) base->salt +

Caption: The relationship between the parent acid, base, and the resulting salt.

Troubleshooting guide for the synthesis of pyroglutamic acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyroglutamic acid analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of pyroglutamic acid analogs?

The synthesis of pyroglutamic acid analogs can be challenging due to a number of factors. The most common issues include low yields, the formation of side products, and difficulties in purification. A primary challenge is controlling the cyclization of glutamic acid or glutamine precursors to form the desired pyroglutamic acid ring, as this reaction can be either a desired transformation or an unwanted side reaction.[1] Key side reactions include the formation of diketopiperazines, especially when proline is present in the peptide sequence, and the unwanted cyclization of N-terminal glutamic acid residues in peptide synthesis.[2][3] The choice of protecting groups for the amino and carboxylic acid functionalities is critical to prevent these and other side reactions.[4]

Q2: How can I improve the yield of my pyroglutamic acid analog synthesis?

Improving the yield of pyroglutamic acid analog synthesis often involves optimizing several reaction parameters:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is crucial for efficient amide bond formation and can significantly impact the overall yield. Reagents like HATU and HCTU are known for their high efficiency.

  • Reaction Conditions: Temperature and reaction time play a vital role. For the cyclization of glutamic acid to pyroglutamic acid, heating is often required. However, prolonged heating or excessively high temperatures can lead to degradation and racemization.[5]

  • pH Control: The pH of the reaction medium can influence the rate of both the desired cyclization and unwanted side reactions. For instance, the non-enzymatic cyclization of N-terminal glutamic acid is favored at acidic (pH 4) and basic (pH 8) conditions, while it is minimal at a neutral pH of around 6.2.[6][7][8]

  • Protecting Group Strategy: The use of appropriate protecting groups for the N-terminus and the side chain of glutamic acid is essential to prevent polymerization and other side reactions. The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups are commonly used in peptide synthesis.[1][2]

Q3: What causes the formation of diketopiperazine (DKP) byproducts, and how can I prevent it?

Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly when proline is the second amino acid in the sequence (N-terminal X-Pro).[9][10][11] The free N-terminal amino group of the dipeptide can attack the amide bond, leading to the formation of a stable six-membered ring and truncation of the peptide chain.

Prevention Strategies:

  • Use of Specific Coupling Reagents: Certain coupling reagents can minimize DKP formation.

  • In Situ Acylation: A simultaneous deprotection and coupling procedure can trap the reactive N-terminal amine before it can initiate DKP formation.

  • Choice of Protecting Group: The stability of the N-terminal protecting group is critical. For instance, the Fmoc group can be unstable on peptides with a penultimate proline, leading to self-deprotection and subsequent DKP formation.[4][9]

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the rate of DKP formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete cyclization of the glutamic acid precursor.Optimize reaction temperature and time for the cyclization step. Consider using a dehydrating agent or a suitable catalyst.
Side reactions consuming starting materials or the desired product.Implement a robust protecting group strategy to minimize side reactions. Analyze byproducts to identify the specific side reactions occurring and address them accordingly.
Inefficient coupling of amino acids (in peptide synthesis).Use a more efficient coupling reagent (e.g., HATU, HCTU). Increase the concentration of reactants.
Presence of Diketopiperazine (DKP) Impurity The peptide sequence contains a proline at the second position from the N-terminus.Employ a simultaneous deprotection-coupling strategy. Consider using a protecting group for the dipeptide backbone.
Unintentional deprotection of the N-terminus.Ensure the stability of the N-terminal protecting group under the reaction conditions, especially with proline-containing sequences.
Unwanted Cyclization of N-terminal Glutamic Acid The reaction is performed at a pH that favors cyclization (acidic or basic).Maintain the pH of the reaction mixture around 6.2 to minimize non-enzymatic cyclization.[6][7][8]
Inappropriate side-chain protecting group for glutamic acid.Use a stable side-chain protecting group for glutamic acid, such as tert-butyl (tBu) in Fmoc-based synthesis, to prevent its involvement in cyclization.[1]
Difficulty in Product Purification The product has similar polarity to starting materials or byproducts.Optimize the chromatographic conditions (e.g., solvent gradient, column type) for better separation. Consider derivatization of the product to alter its polarity.
The product is unstable during purification.Perform purification at a lower temperature and use buffers at a pH where the product is most stable.

Experimental Protocols

General Protocol for the Synthesis of N-Boc-L-Pyroglutamic Acid

This protocol describes the synthesis of N-Boc-L-pyroglutamic acid from L-pyroglutamic acid.

Materials:

  • L-Pyroglutamic acid

  • Methanol

  • Thionyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • 4-Dimethylaminopyridine (DMAP)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Esterification of L-Pyroglutamic Acid:

    • Dissolve L-pyroglutamic acid in methanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add thionyl chloride dropwise while maintaining the temperature.

    • Allow the reaction to stir at room temperature for 6-8 hours.

    • Neutralize the reaction by slowly adding solid sodium bicarbonate until gas evolution ceases.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl L-pyroglutamate.

  • N-Boc Protection:

    • Dissolve the crude methyl L-pyroglutamate in dichloromethane.

    • Add a catalytic amount of DMAP to the solution.

    • Add di-tert-butyl dicarbonate to the mixture portion-wise at room temperature.

    • Stir the reaction overnight at room temperature.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield N-Boc-L-pyroglutamic acid methyl ester.[12]

  • Hydrolysis of the Methyl Ester:

    • Dissolve the purified N-Boc-L-pyroglutamic acid methyl ester in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-L-pyroglutamic acid.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_protection Step 2: N-Boc Protection cluster_hydrolysis Step 3: Hydrolysis start L-Pyroglutamic Acid in Methanol add_socl2 Add Thionyl Chloride (0-5°C) start->add_socl2 react_ester Stir at Room Temperature add_socl2->react_ester neutralize Neutralize with NaHCO₃ react_ester->neutralize filter_concentrate_ester Filter & Concentrate neutralize->filter_concentrate_ester product_ester Crude Methyl L-Pyroglutamate filter_concentrate_ester->product_ester dissolve_ester Dissolve in DCM product_ester->dissolve_ester add_dmap_boc Add DMAP & (Boc)₂O dissolve_ester->add_dmap_boc react_boc Stir Overnight add_dmap_boc->react_boc workup_boc Aqueous Workup react_boc->workup_boc purify_boc Column Chromatography workup_boc->purify_boc product_boc_ester N-Boc-L-Pyroglutamic Acid Methyl Ester purify_boc->product_boc_ester dissolve_boc_ester Dissolve in THF/H₂O product_boc_ester->dissolve_boc_ester add_lioh Add LiOH dissolve_boc_ester->add_lioh react_hydrolysis Stir at Room Temperature add_lioh->react_hydrolysis acidify Acidify with HCl react_hydrolysis->acidify extract Extract with Ethyl Acetate acidify->extract final_product N-Boc-L-Pyroglutamic Acid extract->final_product

Caption: Experimental workflow for the synthesis of N-Boc-L-pyroglutamic acid.

troubleshooting_logic start Synthesis of Pyroglutamic Acid Analog check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No troubleshoot_yield Troubleshoot Low Yield check_yield->troubleshoot_yield Yes success Successful Synthesis check_purity->success No troubleshoot_purity Troubleshoot Impurities check_purity->troubleshoot_purity Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) troubleshoot_yield->optimize_conditions change_reagents Change Coupling Reagent troubleshoot_yield->change_reagents improve_pg Improve Protecting Group Strategy troubleshoot_yield->improve_pg optimize_conditions->success change_reagents->success improve_pg->success dkp_formation Diketopiperazine Formation? troubleshoot_purity->dkp_formation unwanted_cyclization Unwanted Cyclization? dkp_formation->unwanted_cyclization No prevent_dkp Prevent DKP Formation: - Simultaneous deprotection/coupling - Adjust sequence/protecting group dkp_formation->prevent_dkp Yes other_impurities Optimize Purification Protocol unwanted_cyclization->other_impurities No prevent_cyclization Prevent Unwanted Cyclization: - Control pH (~6.2) - Use robust side-chain protection unwanted_cyclization->prevent_cyclization Yes prevent_dkp->success other_impurities->success prevent_cyclization->success

Caption: Troubleshooting logic for the synthesis of pyroglutamic acid analogs.

References

Technical Support Center: Stability of 5-oxo-L-proline Dicyclohexylamine Salt

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Where can I find stability data for 5-oxo-L-proline dicyclohexylamine salt in different solvents?

A1: Currently, there is limited publicly available stability data specifically for 5-oxo-L-proline dicyclohexylamine salt in various solvents. Therefore, it is recommended to perform in-house stability studies to determine its stability profile under your specific experimental conditions. This guide provides the necessary protocols and troubleshooting advice for these studies.

Q2: What are the initial steps to assess the stability of this salt?

A2: The initial step is to perform forced degradation (stress testing) studies.[1][2][3][4][5] These studies involve exposing the salt to a range of harsh conditions to accelerate its degradation and identify potential degradation products and pathways.[2][4] This information is crucial for developing a stability-indicating analytical method.

Q3: What is a stability-indicating analytical method and why is it important?

A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[6][7] It is essential to ensure that the analytical method can distinguish the intact salt from any molecules it might break down into, which is critical for accurate stability assessment.[3]

Q4: What solvents should I consider for the stability study?

A4: The choice of solvents will depend on your intended application. Based on the solubility of the parent molecule, 5-oxo-L-proline, you might consider solvents such as methanol, ethanol, isopropanol, n-propanol, acetone, and various aqueous buffer solutions.[8][9] It is important to test the stability in solvents relevant to your formulation and manufacturing processes.

Q5: What are the common degradation pathways for amine salts of carboxylic acids?

A5: Amine salts of carboxylic acids can potentially dissociate back to the free acid (5-oxo-L-proline) and the amine (dicyclohexylamine). Other potential degradation pathways, especially under stress conditions, could involve hydrolysis of the lactam ring in the 5-oxo-L-proline moiety or oxidation. Forced degradation studies will help elucidate the specific degradation pathways for this salt.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No degradation is observed under initial stress conditions. The salt is highly stable under the tested conditions, or the stress conditions are not harsh enough.Increase the stress level (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). Ensure proper experimental setup.
Complete degradation of the salt is observed immediately. The stress conditions are too harsh.Reduce the stress level (e.g., lower temperature, shorter exposure time, lower concentration of stressor).
Inconsistent or irreproducible stability results. Analytical method is not robust or validated. Issues with sample preparation or storage. Inconsistent environmental conditions (temperature, light).Develop and validate a robust stability-indicating analytical method. Standardize sample preparation and storage procedures. Ensure tight control over environmental conditions during the study.
Appearance of unknown peaks in the chromatogram. Formation of degradation products.Perform peak purity analysis to confirm if the new peaks are single components. Use techniques like LC-MS to identify the structure of the degradation products.
Precipitation of the salt during the stability study. The solvent is saturated at the storage temperature, or the degradation products are insoluble.Re-evaluate the solubility of the salt in the chosen solvent at the intended storage temperature. If insolubility is due to degradation, this is a key stability observation.

Experimental Protocols

A fundamental aspect of assessing the stability of a pharmaceutical salt is to conduct forced degradation studies. These studies are designed to intentionally degrade the sample to identify likely degradation products and validate the stability-indicating nature of the analytical method.

Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of 5-oxo-L-proline dicyclohexylamine salt under various stress conditions.

Materials:

  • 5-oxo-L-proline dicyclohexylamine salt

  • Solvents of interest (e.g., methanol, ethanol, water, buffered solutions at various pHs)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

  • LC-MS system (for identification of degradation products)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Solution Preparation: Prepare a stock solution of 5-oxo-L-proline dicyclohexylamine salt in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Heat the solution at 60°C for a specified time. Neutralize the solution with 0.1 N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time.

    • Thermal Degradation: Store aliquots of the stock solution in a calibrated oven at an elevated temperature (e.g., 60°C, 80°C) for a specified duration.

    • Photostability: Expose aliquots of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact salt from all potential degradation products.

    • Use a DAD to check for peak purity of the parent compound and the degradation products.

    • If significant degradation is observed, use LC-MS to identify the mass of the degradation products to help in their structural elucidation.

  • Data Analysis:

    • Calculate the percentage of degradation of the 5-oxo-L-proline dicyclohexylamine salt under each condition.

    • Identify and quantify the major degradation products.

    • Summarize the findings in a table.

Data Presentation

Table 1: Summary of Forced Degradation of 5-oxo-L-proline Dicyclohexylamine Salt

Stress ConditionDuration (hours)Temperature (°C)% Degradation of Parent SaltNumber of Degradation ProductsMajor Degradation Product(s) (Retention Time)
0.1 N HCl2460
0.1 N NaOH2460
3% H₂O₂24Room Temp
Thermal4880
Photolytic--

(Note: This table should be populated with experimental data.)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stressors base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose to Stressors oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stressors thermal Thermal (80°C) prep->thermal Expose to Stressors photo Photostability (ICH Q1B) prep->photo Expose to Stressors hplc HPLC-DAD Analysis (Assay & Purity) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis (Impurity ID) hplc->lcms If degradation > 10% data Data Interpretation (% Degradation, Pathways) hplc->data lcms->data

Caption: Workflow for Forced Degradation Study.

Troubleshooting Logic

troubleshooting_workflow start Unexpected Result in Stability Study q1 Is degradation within expected range? start->q1 a1_no No Degradation q1->a1_no No a1_yes Complete Degradation q1->a1_yes Too Much q2 Are results reproducible? q1->q2 Yes action1 Increase Stress (Temp, Time, Conc.) a1_no->action1 action2 Decrease Stress (Temp, Time, Conc.) a1_yes->action2 end Problem Resolved action1->end action2->end a2_no Inconsistent Results q2->a2_no No q3 Are there new peaks? q2->q3 Yes action3 Validate Analytical Method & Standardize Procedures a2_no->action3 action3->end a3_yes New Peaks Observed q3->a3_yes Yes q3->end No action4 Perform Peak Purity & LC-MS Identification a3_yes->action4 action4->end

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Purification of Products Derived from CAS 68067-13-0

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of products derived from CAS 68067-13-0, the dicyclohexylamine salt of 5-oxo-L-proline (L-pyroglutamic acid). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common purification challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with products derived from CAS 68067-13-0?

A1: When using L-pyroglutamic acid in solid-phase peptide synthesis (SPPS), several types of impurities can arise. These include:

  • Deletion and Insertion Peptides: Resulting from incomplete or excessive amino acid coupling during synthesis.[1]

  • Truncated Peptides: Formed when the peptide chain synthesis is prematurely terminated.[2]

  • Incompletely Deprotected Peptides: Side-chain protecting groups may not be fully removed during cleavage.[2]

  • Oxidized Peptides: Certain amino acid residues are susceptible to oxidation during synthesis and storage.[3]

  • Diastereomers: Racemization of amino acids can occur during the synthesis process.[1]

  • Dicyclohexylamine: As CAS 68067-13-0 is a salt, the dicyclohexylamine counter-ion is a primary process-related impurity that needs to be removed.

  • Pyroglutamate Formation: N-terminal glutamic acid can cyclize to form pyroglutamic acid, which can be an intended modification or an impurity.[3][4]

Q2: What are the recommended primary purification techniques for peptides containing pyroglutamic acid?

A2: The standard and most widely used method for purifying peptides, including those containing pyroglutamic acid, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[2] This technique separates peptides based on their hydrophobicity. For larger scale or initial cleanup, Flash Chromatography can be a viable and faster alternative, though it may offer lower resolution.[5]

Q3: How can I remove the dicyclohexylamine counter-ion from my product?

A3: Dicyclohexylamine is a basic compound and can be effectively removed by performing an acidic wash. This is typically done by dissolving the crude product in an organic solvent and washing it with a dilute aqueous acid solution.

Q4: When should I choose Flash Chromatography over RP-HPLC?

A4: Flash chromatography is advantageous when dealing with larger quantities of crude peptide for an initial cleanup step. It allows for a higher loading capacity and significantly reduces purification time and solvent consumption compared to RP-HPLC.[6] However, for achieving very high purity (>99%), RP-HPLC is generally the preferred method due to its higher resolution.[5] In some cases, a two-step process involving an initial purification by flash chromatography followed by a final "polishing" step with RP-HPLC can be an effective strategy.

Troubleshooting Guides

RP-HPLC Purification
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column contamination- Inappropriate mobile phase pH- Presence of residual dicyclohexylamine- Clean the column with a strong solvent wash.- Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated.- Perform an acidic wash of the crude product before HPLC purification.
Baseline Drift - Inconsistent mobile phase composition- Contaminated solvents- Fluctuations in detector temperature- Ensure mobile phases are well-mixed and degassed.- Use high-purity HPLC-grade solvents.- Allow the detector to stabilize before starting the run.[]
Low Recovery - Peptide precipitation on the column- Strong, irreversible binding to the column- Peptide degradation- Modify the mobile phase to improve solubility.- Use a different stationary phase (e.g., C4 instead of C18 for very hydrophobic peptides).- Ensure the mobile phase pH is compatible with peptide stability.
Co-elution of Impurities - Insufficient resolution- Similar hydrophobicity of peptide and impurity- Optimize the gradient to be shallower for better separation.- Try a different stationary phase or organic modifier.- Consider an orthogonal purification technique like ion-exchange chromatography.
Removal of Dicyclohexylamine
Problem Possible Cause(s) Suggested Solution(s)
Persistent presence of dicyclohexylamine in the final product (confirmed by NMR or MS) - Incomplete protonation of dicyclohexylamine during acidic wash- Insufficient number of acidic washes- Formation of an organic-soluble salt with the product- Use a slightly more concentrated acid solution for the wash (e.g., 1M HCl instead of 0.5M).- Increase the number of aqueous acid washes to three or more.- After the acidic wash, wash with brine to remove any remaining water-soluble salts.
Product loss during acidic wash - Partial solubility of the product in the aqueous acidic phase- Use a more non-polar organic solvent for the extraction.- Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product.

Quantitative Data on Purification Techniques

The choice of purification technique can significantly impact the final purity and yield of the desired peptide. Below is a summary of representative data comparing RP-HPLC and Flash Chromatography for peptide purification.

Technique Peptide Example Crude Purity (%) Final Purity (%) Yield (%) Reference
Flash Chromatography 22 amino acid peptide77.394.045.1[8]
Flash Chromatography 22 amino acid peptide77.390.484.6[8]
Flash Chromatography PYY (3-36)65>95-[6]
RP-HPLC Synthetic Human C-peptide-95-[9]
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) General Peptides-Target Purity~10% higher than single-column batch[2]

Note: Yield and purity are highly dependent on the specific peptide sequence, the success of the synthesis, and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Removal of Dicyclohexylamine by Acidic Wash
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes and allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash two more times with fresh 1M HCl.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the dicyclohexylamine-free product.

Protocol 2: General RP-HPLC Purification of a Pyroglutamic Acid-Containing Peptide
  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 5-10% acetonitrile in water with 0.1% trifluoroacetic acid - TFA). Filter the sample through a 0.22 µm syringe filter.[10]

  • Column Equilibration: Equilibrate the C18 RP-HPLC column with the initial mobile phase until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and loading capacity.

  • Gradient Elution: Elute the peptide using a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA). A typical gradient might be from 5% to 65% acetonitrile over 30-60 minutes. The optimal gradient should be determined empirically.

  • Fraction Collection: Collect fractions as peaks are detected by the UV detector (typically at 214 nm and 280 nm).

  • Analysis: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy powder.[11]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification start Start with CAS 68067-13-0 synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis cleavage Cleavage from Resin synthesis->cleavage crude Crude Peptide Mixture cleavage->crude acid_wash Acidic Wash to Remove Dicyclohexylamine crude->acid_wash primary_purification Primary Purification acid_wash->primary_purification rphplc RP-HPLC primary_purification->rphplc High Resolution flash Flash Chromatography primary_purification->flash High Throughput analysis Fraction Analysis (Analytical HPLC / MS) rphplc->analysis flash->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product troubleshooting_logic start Impure Product after Initial Purification check_dcha Check for residual dicyclohexylamine? start->check_dcha dcha_present Dicyclohexylamine Present check_dcha->dcha_present perform_acid_wash Perform/Repeat Acidic Wash dcha_present->perform_acid_wash Yes check_synthesis Review Synthesis Byproducts dcha_present->check_synthesis No perform_acid_wash->start optimize_hplc Optimize HPLC Gradient check_synthesis->optimize_hplc orthogonal_method Consider Orthogonal Purification (e.g., Ion Exchange) optimize_hplc->orthogonal_method Unsuccessful pure_product Achieved Desired Purity optimize_hplc->pure_product Successful orthogonal_method->pure_product

References

Common side reactions with dicyclohexylammonium salts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on handling dicyclohexylammonium (DCHA) salts, focusing on common side reactions and effective troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why are dicyclohexylammonium (DCHA) salts used in research and development?

DCHA salts are frequently used for several reasons. They are often prepared when the free acid form of a compound, such as an N-protected amino acid, is not crystalline or is unstable[1]. The formation of a DCHA salt can facilitate purification through crystallization and can be a straightforward method for separating racemates[1]. Additionally, DCHA salts can enhance the stability of certain compounds[2].

Q2: What is the most common side reaction when liberating a free acid from its DCHA salt?

A prevalent issue is the formation of a sparingly soluble precipitate, dicyclohexylammonium chloride, when hydrochloric acid (HCl) is used to liberate the free acid[1]. This unwanted precipitation can complicate the purification process and reduce the yield of the desired free acid.

Q3: How can the precipitation of dicyclohexylammonium chloride be avoided?

To prevent this side reaction, it is recommended to use phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) instead of hydrochloric acid[1]. These acids form more soluble salts with dicyclohexylamine, ensuring that both the liberated free acid and the dicyclohexylamine byproduct remain in their respective phases during extraction[1].

Q4: What are the primary concerns when synthesizing dicyclohexylammonium nitrite?

When preparing dicyclohexylammonium nitrite, the most critical side reaction to avoid is the formation of a nitrosoamine[2]. This occurs when the reaction mixture contains free acid. Therefore, maintaining a pH above 7 throughout the reaction is crucial to minimize the presence of free acid and prevent this undesirable byproduct[2].

Q5: What factors can lead to impurities in the final DCHA salt product?

Impurities in the DCHA salt can originate from several sources:

  • Starting Materials: The dicyclohexylamine used may contain impurities such as aromatics, phenols, or alkanes[3].

  • Side Reactions: As mentioned, formation of byproducts like nitrosoamines can occur under improper reaction conditions[2].

  • Incomplete Reactions: Failure to drive the salt formation to completion can leave unreacted starting materials.

  • Catalyst Residues: In processes where catalysts are used for synthesis, such as the preparation of fosaprepitant, residual catalyst (e.g., Palladium on carbon) can be an impurity if not completely removed[4].

Q6: What are the general stability and storage recommendations for DCHA salts?

While DCHA salts are often used to improve the stability of a parent compound, they have their own stability considerations. Dicyclohexylamine itself can decompose in the presence of strong acids or oxidizing agents[5]. DCHA salts should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidants and strong acids[6][7]. Some specific salts, like dicyclohexylammonium nitrite, are flammable solids and may be sensitive to prolonged air exposure[8][9].

Troubleshooting Guide

Problem: Low yield of the free acid after liberating it from its DCHA salt.

  • Possible Cause: Incomplete liberation of the free acid from the salt.

    • Solution: Ensure the pH of the aqueous phase is acidic enough (pH 2-3) to fully protonate the dicyclohexylamine and release the free acid. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the complete disappearance of the starting salt[1].

  • Possible Cause: Precipitation of dicyclohexylammonium chloride during workup.

    • Solution: Avoid using hydrochloric acid. Use 10% phosphoric acid or 1M sulfuric acid for the liberation step[1].

  • Possible Cause: The free acid is partially soluble in the aqueous phase.

    • Solution: After separating the organic layer, re-extract the aqueous phase multiple times with the organic solvent to recover any dissolved product[1].

Problem: An unexpected precipitate formed during the workup of a DCHA salt reaction.

  • Possible Cause: Use of hydrochloric acid or sodium chloride (brine) solution before the complete removal of dicyclohexylamine.

    • Solution: As detailed above, use phosphoric or sulfuric acid. Do not use brine for washing until after the dicyclohexylamine has been fully removed by the acidic washes[1].

  • Possible Cause: The DCHA salt itself has low solubility in the chosen solvent system.

    • Solution: Consult solubility data for the specific DCHA salt. You may need to use a different solvent or a solvent mixture to ensure all components remain in solution during the reaction and workup.

Problem: The final product is contaminated with a nitrosamine.

  • Possible Cause: This is a specific issue for reactions involving dicyclohexylammonium nitrite. The presence of free acid in the reaction mixture catalyzes the formation of a nitrosoamine byproduct[2].

    • Solution: Strictly maintain the pH of the reaction mixture above 7. This can be achieved by the controlled addition of reagents. Using a stoichiometric excess of the nitrite salt can also help drive the desired reaction to completion[2].

Experimental Protocols

Protocol 1: Liberation of a Free Acid from its Dicyclohexylammonium Salt

This protocol outlines the standard procedure for releasing a free acid (e.g., an N-protected amino acid) from its DCHA salt.

Materials:

  • DCHA salt

  • Ethyl acetate (or other suitable organic solvent like tert-butyl methyl ether)

  • 10% Phosphoric Acid solution

  • Water

  • Anhydrous sodium sulfate

  • Stir plate and stir bar

  • Separatory funnel

Procedure:

  • Suspend one part of the DCHA salt in 5-10 volume parts of ethyl acetate. If the protecting groups on your acid are acid-labile, pre-cool the solvent to -20°C[1].

  • While stirring, slowly add the 10% phosphoric acid solution. Continue adding until the solid DCHA salt is completely dissolved and two clear liquid phases are visible[1].

  • Check the pH of the lower, aqueous phase. It should be between 2 and 3 to ensure complete liberation[1].

  • Transfer the mixture to a separatory funnel and separate the aqueous phase.

  • Wash the organic phase once with 2 volume parts of 10% phosphoric acid[1].

  • Extract the organic phase three times with 2 volume parts of water. The pH of the final aqueous wash should be ≥4[1].

  • Confirm the complete removal of the DCHA salt using TLC[1].

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the pure free acid[1].

Workflow for Liberating Free Acid from DCHA Salt

G start Start: DCHA Salt in Organic Solvent decision Select Acid for Liberation start->decision path_good Use 10% Phosphoric Acid or 1M Sulfuric Acid decision->path_good Recommended path_bad Use Hydrochloric Acid (HCl) decision->path_bad Not Recommended result_good Successful Liberation: Two Clear Phases Form path_good->result_good result_bad Side Reaction: Insoluble DCHA-HCl Precipitates path_bad->result_bad process1 Adjust Aqueous pH to 2-3 result_good->process1 end_bad End: Product Contamination & Low Yield result_bad->end_bad process2 Separate Organic & Aqueous Phases process1->process2 process3 Wash, Dry & Evaporate Organic Phase process2->process3 end_good End: Pure Free Acid process3->end_good

Caption: Decision workflow for liberating free acid from a DCHA salt.

Quantitative Data Summary

The following tables provide quantitative data related to the synthesis and purification of dicyclohexylammonium compounds.

Table 1: Yield of Dicyclohexylammonium Nitrite Under Various Conditions

Dicyclohexyl Amine (g)96% Sulfuric Acid (g)Water (cc)Sodium Nitrite (g)Temperature (°C)Yield (%)
90.54915003640-5091.1
1819820007235-5090.0

Data adapted from U.S. Patent 2,449,962[2].

Table 2: Purification Yield of Dicyclohexylamine from Various Impurities

Impurity (1 equivalent)Purification Yield (%)
Naphthalene98
Biphenyl91
Phenol64
Catechol53
1-Dodecene85
Dodecane80
N,N-Dimethylformamide (DMF)81

Data refers to the isolation of pure dicyclohexylamine from model mixtures using a temporary salt formation strategy. Adapted from ResearchGate[3].

References

Technical Support Center: Enhancing Enantiomer Resolution with 5-Oxo-L-proline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the resolution of enantiomers using 5-oxo-L-proline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are 5-oxo-L-proline derivatives and why are they used for enantiomer resolution?

A1: 5-oxo-L-proline, also known as L-pyroglutamic acid, is a chiral cyclic amino acid derivative. Its derivatives are used as chiral resolving agents due to their rigid structure, presence of a carboxylic acid group for salt formation with basic compounds, and the potential for various substitutions on the ring to fine-tune steric and electronic properties. This allows for the formation of diastereomeric salts with racemic mixtures of basic compounds, such as amines, which can then be separated by crystallization. Additionally, these derivatives can be used as chiral selectors in chromatography.

Q2: What types of enantiomers can be resolved using 5-oxo-L-proline derivatives?

A2: 5-oxo-L-proline derivatives are particularly effective for the resolution of racemic bases, especially amines.[1] This includes primary, secondary, and tertiary amines, as well as amino acid esters.[1] They can also be used to resolve other basic compounds that can form salts. In chromatography, stationary phases incorporating these derivatives can be used to separate a broader range of analytes, including alcohols.[2]

Q3: What are the main methods for enantiomer resolution using these derivatives?

A3: The two primary methods are:

  • Diastereomeric Salt Crystallization: This is a classical resolution technique where the 5-oxo-L-proline derivative (a chiral acid) is reacted with a racemic base to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Chiral Chromatography: 5-oxo-L-proline derivatives can be covalently bonded to a solid support (like silica gel) to create a chiral stationary phase (CSP) for HPLC or GC. The enantiomers of a racemic compound will interact differently with the CSP, leading to different retention times and thus, separation.[2]

Q4: How do I choose the right 5-oxo-L-proline derivative for my specific application?

A4: The choice of derivative depends on the structure of the racemate you are trying to resolve. Factors to consider include:

  • Steric Hindrance: The size and position of substituents on the 5-oxo-L-proline ring can influence the formation and crystal packing of the diastereomeric salts.

  • Electronic Effects: Electron-donating or withdrawing groups on the derivative can affect the acidity of the carboxylic acid and the strength of the interaction with the racemate.

  • Solvent Compatibility: The derivative should be soluble in the chosen solvent system for salt formation, but one of the resulting diastereomeric salts should be sparingly soluble to allow for crystallization.

A screening of several derivatives with different substituents is often necessary to find the optimal resolving agent for a particular racemate.

Troubleshooting Guides

Diastereomeric Salt Crystallization
Problem Possible Cause(s) Troubleshooting Steps
No crystal formation - The diastereomeric salts are too soluble in the chosen solvent. - Incorrect stoichiometry of the resolving agent. - The concentration of the solution is too low.- Solvent Screening: Test a range of solvents with different polarities. Try mixtures of solvents to fine-tune solubility. - Stoichiometry Check: Ensure a 1:1 molar ratio of the resolving agent to the racemate. In some cases, using a slight excess of the resolving agent can be beneficial. - Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts. - Induce Crystallization: Try scratch-seeding with a glass rod or adding a seed crystal of the desired diastereomer if available. - Lower Temperature: Gradually cool the solution to decrease the solubility of the salts.
Oily precipitate instead of crystals - The melting point of the diastereomeric salt is lower than the temperature of the solution. - The presence of impurities.- Change Solvent: Use a solvent in which the salts are less soluble. - Lower Temperature: Perform the crystallization at a lower temperature. - Purify Starting Materials: Ensure the racemate and the resolving agent are of high purity.
Poor enantiomeric excess (ee) of the crystallized salt - Co-crystallization of both diastereomers. - Incomplete separation of the diastereomers. - Racemization of the resolving agent or the analyte.- Optimize Solvent: The choice of solvent is crucial for achieving a significant difference in the solubility of the two diastereomeric salts.[3] - Recrystallization: Perform one or more recrystallizations of the obtained solid. - Vary Cooling Rate: A slower cooling rate can lead to the formation of more selective crystals. - Check for Racemization: Analyze the resolving agent and the recovered analyte for any loss of optical purity. Avoid harsh conditions (high temperatures, strong acids or bases) that could induce racemization.
Low yield of the desired diastereomer - The solubility of the desired diastereomeric salt is still significant in the mother liquor. - Loss of material during transfers and filtration.- Optimize Solvent and Temperature: Fine-tune the solvent system and crystallization temperature to minimize the solubility of the desired salt while keeping the other salt in solution. - Recovery from Mother Liquor: Attempt to recover the desired enantiomer from the mother liquor by changing the solvent or using a different resolving agent.
Chiral Chromatography
Problem Possible Cause(s) Troubleshooting Steps
No separation of enantiomers - The chiral stationary phase (CSP) is not suitable for the analyte. - The mobile phase composition is not optimal.- CSP Selection: If possible, try a different CSP with a 5-oxo-L-proline derivative having different substituents. - Mobile Phase Optimization: Systematically vary the composition of the mobile phase. For normal phase, adjust the ratio of the polar modifier (e.g., alcohol) in the non-polar solvent (e.g., hexane). For reversed-phase, vary the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. - Additives: Introduce small amounts of acidic or basic additives to the mobile phase to improve peak shape and selectivity.
Poor resolution (overlapping peaks) - Insufficient selectivity of the CSP for the enantiomers. - Low column efficiency.- Flow Rate: Decrease the flow rate to increase the interaction time with the CSP and improve resolution. - Temperature: Optimize the column temperature. Lower temperatures often increase selectivity but may broaden peaks. - Mobile Phase: Fine-tune the mobile phase composition as described above.
Peak tailing or fronting - Secondary interactions between the analyte and the stationary phase. - Overloading of the column.- Mobile Phase Additives: Add a small amount of a competing acid or base to the mobile phase to block active sites on the stationary phase. - Sample Concentration: Inject a more dilute sample to avoid overloading. - pH Adjustment: For ionizable analytes, adjust the pH of the mobile phase to suppress ionization.
Irreproducible retention times - Inadequate column equilibration. - Changes in mobile phase composition. - Column degradation.- Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed. - Column Care: Follow the manufacturer's instructions for column washing and storage to prolong its lifetime.

Quantitative Data

Table 1: Resolution of Chiral Amines via Diastereomeric Salt Crystallization with 5-Oxo-L-proline Derivatives

Racemic Amine5-Oxo-L-proline DerivativeSolventEnantiomeric Excess (ee) of Crystallized Salt (%)Yield (%)Reference
1-Phenylethylamine(S)-(-)-Pyroglutamic acidWater>9985[4]
2-Amino-1,2-diphenylethanol(S)-(-)-Pyroglutamic acidEthanol/Water9875[4]
p-Methyl-2-amino-1,2-diphenylethanol(S)-(-)-Pyroglutamic acidEthanol/Water9572[4]
p-Methoxy-2-amino-1,2-diphenylethanol(S)-(-)-Pyroglutamic acidEthanol/Water9778[4]

Table 2: Enantioseparation of Racemic Compounds using 5-Oxo-L-proline Derivative-based Chiral Stationary Phases (CSPs) in HPLC

Racemic AnalyteChiral Stationary PhaseMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
1-(1-Naphthyl)ethanolDiproline-based CSP (GC)-1.05-[2]
1-PhenylethanolDiproline-based CSP (GC)-1.03-[2]
N-TFA-1-phenylethylamineDiproline-based CSP (GC)-1.12-[2]
N-TFA-amphetamineDiproline-based CSP (GC)-1.08-[2]
Phenylalanine methyl esterL-Pyroglutamic acid derivatized ODSAcetonitrile/Water/TFA1.251.6[1]
Tryptophan methyl esterL-Pyroglutamic acid derivatized ODSAcetonitrile/Water/TFA1.322.1[1]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization of a Racemic Amine

This protocol provides a general procedure for the resolution of a racemic amine using a 5-oxo-L-proline derivative as the resolving agent.

Materials:

  • Racemic amine

  • 5-oxo-L-proline derivative (e.g., (S)-(-)-Pyroglutamic acid)

  • Solvent(s) for crystallization (e.g., ethanol, water, or a mixture)

  • Standard laboratory glassware (flasks, beakers, Hirsch funnel, etc.)

  • Heating and stirring plate

  • Filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve one equivalent of the racemic amine in a minimal amount of the chosen solvent with gentle heating and stirring.

  • Addition of Resolving Agent: In a separate flask, dissolve one equivalent of the 5-oxo-L-proline derivative in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the resolving agent solution to the racemic amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. The solution can then be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Hirsch funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Determination of Enantiomeric Excess: Determine the enantiomeric excess of the crystallized salt using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

  • Liberation of the Free Amine: To recover the resolved amine, dissolve the diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Recovery of Resolving Agent: The aqueous layer containing the sodium salt of the 5-oxo-L-proline derivative can be acidified (e.g., with HCl) to precipitate the resolving agent, which can then be recovered by filtration.

Protocol 2: Chiral HPLC Separation of a Racemic Alcohol

This protocol outlines a general method for the separation of a racemic alcohol using a chiral stationary phase (CSP) based on a 5-oxo-L-proline derivative.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral column with a 5-oxo-L-proline derivative-based CSP

  • Racemic alcohol sample

  • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol)

Procedure:

  • Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the initial mobile phase composition at a constant flow rate until a stable baseline is achieved. A typical starting mobile phase for a normal-phase separation could be 90:10 (v/v) hexane:isopropanol.

  • Sample Preparation: Prepare a dilute solution of the racemic alcohol in the mobile phase.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Chromatographic Run: Run the chromatogram and record the data. The two enantiomers should elute at different retention times.

  • Optimization (if necessary): If the resolution is not satisfactory, optimize the separation by:

    • Adjusting the Mobile Phase Composition: Gradually change the ratio of the polar modifier (isopropanol) to the non-polar solvent (hexane). Increasing the polar modifier content will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

    • Varying the Flow Rate: A lower flow rate can improve resolution by allowing more time for the enantiomers to interact with the CSP.

    • Changing the Column Temperature: Investigate the effect of temperature on the separation.

  • Analysis: Once a satisfactory separation is achieved, the enantiomeric excess of an unknown sample can be determined by integrating the peak areas of the two enantiomers.

Visualizations

Diastereomeric_Salt_Resolution_Workflow cluster_mixing racemate Racemic Mixture (R- and S-enantiomers) dissolution Dissolution in suitable solvent racemate->dissolution resolving_agent Chiral Resolving Agent (5-Oxo-L-proline derivative) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation (R-Salt and S-Salt) dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (e.g., R-Salt) filtration->less_soluble_salt mother_liquor Mother Liquor (Enriched in S-Salt) filtration->mother_liquor liberation_less Liberation of Enantiomer less_soluble_salt->liberation_less liberation_more Liberation of Enantiomer mother_liquor->liberation_more pure_enantiomer_r Pure R-Enantiomer liberation_less->pure_enantiomer_r recover_resolving_agent1 Recover Resolving Agent liberation_less->recover_resolving_agent1 pure_enantiomer_s Pure S-Enantiomer liberation_more->pure_enantiomer_s recover_resolving_agent2 Recover Resolving Agent liberation_more->recover_resolving_agent2

Caption: Workflow for diastereomeric salt resolution.

Chiral_Chromatography_Workflow racemic_sample Racemic Sample (R- and S-enantiomers) injection Injection racemic_sample->injection hplc_column Chiral HPLC Column (5-Oxo-L-proline derivative CSP) injection->hplc_column separation Differential Interaction with CSP hplc_column->separation detection Detection (UV, etc.) separation->detection chromatogram Chromatogram detection->chromatogram peak_r Peak for R-Enantiomer chromatogram->peak_r peak_s Peak for S-Enantiomer chromatogram->peak_s

Caption: Workflow for chiral chromatography separation.

References

Validation & Comparative

A Comparative Stability Analysis: 5-Oxo-L-Proline Dicyclohexylamine Salt vs. 5-Oxo-L-Proline Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact the drug's stability, solubility, and overall performance. This guide provides a comprehensive comparison of the stability of 5-oxo-L-proline dicyclohexylamine salt versus its free acid form, 5-oxo-L-proline (also known as L-pyroglutamic acid). While direct comparative stability data is not extensively available in published literature, this guide synthesizes established principles of pharmaceutical salt stability and outlines a rigorous experimental framework for a head-to-head comparison.

Executive Summary

The dicyclohexylamine salt of 5-oxo-L-proline is anticipated to exhibit superior stability compared to the free acid, particularly in terms of hygroscopicity and potential for solid-state degradation. Salt formation can mitigate the inherent reactivity of the carboxylic acid group and create a more stable crystalline lattice, leading to improved handling, storage, and formulation development. This guide details the experimental protocols necessary to quantify these expected differences.

Data Presentation: Expected Stability Profile

The following table summarizes the anticipated outcomes of a comprehensive stability comparison. These projections are based on the general principles that pharmaceutical salts of acidic compounds often exhibit enhanced stability over the free acid form.

Stability Parameter5-Oxo-L-Proline Dicyclohexylamine Salt5-Oxo-L-Proline (Free Acid)Rationale for Expected Difference
Hygroscopicity LowModerate to HighThe salt's crystalline structure is expected to be less prone to water absorption compared to the free acid, which possesses a free carboxylic acid and amide group that can readily form hydrogen bonds with water.
Solid-State Stability (Thermal Stress) HighModerateThe ionic interactions in the salt crystal lattice generally require more energy to disrupt than the intermolecular forces in the free acid's crystal structure, leading to a higher melting point and greater thermal stability.
Aqueous Stability (Hydrolytic Degradation - Acidic) ModerateModerateBoth forms may be susceptible to acid-catalyzed hydrolysis of the lactam ring. The stability will be pH-dependent.
Aqueous Stability (Hydrolytic Degradation - Basic) ModerateLowThe free acid is expected to be more susceptible to base-catalyzed hydrolysis of the lactam ring. The salt form may offer some protection depending on the pKa of the constituent molecules.
Photostability HighHighThe core chromophore is the same in both molecules, suggesting similar intrinsic photostability. However, physical form and crystal packing in the salt could offer some minor differences in light sensitivity.
Oxidative Stability HighHighNeither the salt nor the free acid contains functional groups that are highly susceptible to oxidation under typical storage conditions.

Experimental Protocols

To empirically validate the expected stability differences, a series of forced degradation and hygroscopicity studies should be conducted.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1]

a. Hydrolytic Degradation:

  • Protocol: Solutions of both the dicyclohexylamine salt and the free acid (e.g., 1 mg/mL) are prepared in 0.1 N HCl, purified water, and 0.1 N NaOH.

  • Conditions: Samples are stored at 60°C for up to 7 days, with aliquots taken at initial, 1, 3, and 7-day time points.

  • Analysis: Samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

b. Oxidative Degradation:

  • Protocol: Solutions of both compounds (e.g., 1 mg/mL) are prepared in 3% hydrogen peroxide.

  • Conditions: Samples are stored at room temperature, protected from light, for up to 7 days, with aliquots taken at initial, 1, 3, and 7-day time points.

  • Analysis: Samples are analyzed by HPLC to determine the extent of degradation.

c. Thermal Degradation (Solid State):

  • Protocol: Solid samples of both the salt and the free acid are placed in a controlled temperature and humidity chamber.

  • Conditions: Samples are exposed to 80°C for up to 14 days.

  • Analysis: At specified time points, samples are withdrawn, dissolved in a suitable solvent, and analyzed by HPLC. Physical changes (e.g., color, appearance) should also be noted.

d. Photostability:

  • Protocol: Solid samples of both compounds are spread in a thin layer in a photostability chamber.

  • Conditions: Samples are exposed to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A dark control sample is stored under the same conditions but protected from light.

  • Analysis: Samples are analyzed by HPLC at the end of the exposure period.

Hygroscopicity Testing

Hygroscopicity testing evaluates the tendency of a substance to absorb moisture from the atmosphere.

  • Protocol: A known weight of each solid sample is placed in controlled humidity chambers at various relative humidity (RH) levels (e.g., 25%, 50%, 75%, and 90% RH) at a constant temperature (e.g., 25°C).

  • Conditions: The samples are weighed at predetermined time intervals until a constant weight is achieved.

  • Analysis: The percentage of weight gain is calculated to determine the extent of moisture absorption. The physical appearance of the samples should also be monitored for any changes such as deliquescence.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC-UV method is crucial for the accurate quantification of 5-oxo-L-proline and the separation of its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability of the method to separate the parent peak from all potential degradation product peaks generated during forced degradation studies must be demonstrated.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the comparative stability assessment.

G cluster_0 Sample Preparation cluster_1 Stability Studies cluster_2 Analysis cluster_3 Data Evaluation Salt 5-Oxo-L-Proline Dicyclohexylamine Salt Forced_Deg Forced Degradation (Hydrolysis, Oxidation, Thermal, Photo) Salt->Forced_Deg Hygro Hygroscopicity Testing Salt->Hygro Acid 5-Oxo-L-Proline Free Acid Acid->Forced_Deg Acid->Hygro HPLC Stability-Indicating HPLC-UV Analysis Forced_Deg->HPLC Compare Comparative Stability Assessment (Degradation Profile, Moisture Uptake) Hygro->Compare HPLC->Compare

Caption: Experimental workflow for the comparative stability assessment.

Conclusion

The selection of a salt form for an API is a data-driven process aimed at optimizing the drug's physicochemical properties. For 5-oxo-L-proline, the dicyclohexylamine salt is rationally expected to offer significant stability advantages over the free acid, particularly in terms of reduced hygroscopicity and enhanced thermal stability. The detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to quantitatively assess these differences and make an informed decision on the optimal form for further development. The execution of these studies will provide critical data for formulation design, packaging selection, and the determination of appropriate storage conditions, ultimately contributing to the development of a safe, effective, and stable pharmaceutical product.

References

Efficacy of (R)-(+)-alpha-Methylbenzylamine (Einecs 268-334-1) as a Resolving Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures is a critical step in the development of stereochemically pure pharmaceuticals. Chiral amines are widely employed as resolving agents, forming diastereomeric salts with racemic acids, which can then be separated based on their differential solubility. This guide provides a comparative analysis of the efficacy of (R)-(+)-alpha-Methylbenzylamine (Einecs 268-334-1) against other common chiral amines in the resolution of racemic carboxylic acids.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][2] This is achieved by reacting the racemic acid with an enantiomerically pure chiral base, such as (R)-(+)-alpha-Methylbenzylamine. The resulting diastereomeric salts, (R)-acid-(R)-amine and (S)-acid-(R)-amine, exhibit different solubilities, allowing for their separation through fractional crystallization.[1][2] Subsequent treatment of the separated diastereomeric salt with a strong acid regenerates the enantiomerically enriched carboxylic acid.

Comparative Efficacy of Chiral Amines

The choice of resolving agent is crucial for achieving high efficiency in terms of diastereomeric excess (de%), enantiomeric excess (ee%), and overall yield. While (R)-(+)-alpha-Methylbenzylamine is a versatile and commonly used resolving agent, its efficacy can vary depending on the specific racemic acid being resolved. The following table summarizes available data comparing the performance of different chiral amines in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Comparison of Chiral Amines for the Resolution of Racemic Profens

Racemic AcidResolving AgentDiastereomeric Excess (de%)Enantiomeric Excess (ee%) of Recovered AcidYield (%)Reference
Ibuprofen (R)-(+)-alpha-MethylbenzylamineNot Reported>99.97% (for R-(-)-Ibuprofen)2.4% (after repeated recrystallizations)
Ketoprofen (R)-(+)-alpha-MethylbenzylamineNot ReportedNot ReportedNot Reported
Ketoprofen Cinchonidine86% (initial salt)97% (after one recrystallization)31% (after one recrystallization)

Note: Direct comparative studies under identical conditions are limited in the publicly available literature, making a side-by-side efficacy comparison challenging. The data presented is compiled from different sources and should be interpreted with caution.

Experimental Protocols

Detailed experimental procedures are essential for reproducible results. Below are representative protocols for the resolution of racemic acids using chiral amines.

Resolution of Racemic Ibuprofen with (R)-(+)-alpha-Methylbenzylamine

This protocol is adapted from a published procedure for the preparation of R-(-)-Ibuprofen.

1. Formation of Diastereomeric Salt:

  • Dissolve racemic ibuprofen in a suitable solvent.

  • Add an equimolar amount of (R)-(+)-alpha-Methylbenzylamine.

  • Allow the mixture to crystallize. The less soluble diastereomeric salt, in this case, R-(-)-ibuprofen-R-(+)-alpha-methylbenzylamine, will precipitate.

2. Isolation and Purification of Diastereomeric Salt:

  • Collect the precipitated salt by filtration.

  • Wash the salt with a small amount of cold solvent to remove impurities.

  • Perform repeated recrystallizations to improve the diastereomeric purity.

3. Liberation of the Enantiomerically Enriched Acid:

  • Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to protonate the amine and liberate the free carboxylic acid.

  • Extract the enantiomerically enriched ibuprofen with an organic solvent.

  • Wash and dry the organic layer, and then remove the solvent to obtain the final product.

Resolution of Racemic Mandelic Acid with (1R,2S)-(-)-Ephedrine

This example illustrates the use of a different chiral amine for the resolution of another racemic acid.

1. Diastereomeric Salt Formation:

  • A solution of (1R,2S)-(-)-ephedrine in a suitable solvent is prepared.

  • Racemic mandelic acid is added to the solution.

  • The mixture is heated to achieve complete dissolution and then allowed to cool slowly to facilitate the crystallization of the less soluble diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate].

2. Isolation and Purification:

  • The precipitated salt is collected by filtration and washed with a cold solvent.

  • Recrystallization from an appropriate solvent is performed to enhance the diastereomeric purity.

3. Recovery of the Resolved Acid:

  • The purified salt is dissolved in water and acidified with a strong acid (e.g., HCl).

  • The liberated (R)-(-)-mandelic acid is then extracted with an organic solvent.

  • The organic extract is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched product.[3]

Experimental Workflow and Logical Relationships

The process of chiral resolution via diastereomeric salt formation can be visualized as a sequential workflow.

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomer racemic_acid Racemic Acid (R/S Mixture) mixture Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine) racemic_acid->mixture chiral_amine Chiral Amine (e.g., this compound) chiral_amine->mixture crystallization Fractional Crystallization mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble acidification Acidification less_soluble->acidification pure_enantiomer Enantiomerically Enriched Acid acidification->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

The logical relationship in selecting a resolving agent involves considering the structural compatibility between the racemic acid and the chiral amine to ensure efficient diastereomeric salt formation and a significant difference in the solubility of the resulting diastereomers.

Logical_Relationship racemic_acid Racemic Acid diastereomeric_salt Diastereomeric Salt Formation racemic_acid->diastereomeric_salt chiral_amine Chiral Amine (e.g., this compound) chiral_amine->diastereomeric_salt solubility_difference Solubility Difference diastereomeric_salt->solubility_difference successful_resolution Successful Resolution solubility_difference->successful_resolution

Caption: Key factors for successful chiral resolution.

Conclusion

(R)-(+)-alpha-Methylbenzylamine (this compound) is a widely utilized and effective resolving agent for a variety of racemic carboxylic acids. However, the success and efficiency of a chiral resolution process are highly dependent on the specific substrate and the choice of the resolving agent. The provided data, while not exhaustive, highlights that other chiral amines, such as cinchonidine, can also be highly effective. For any given racemic acid, it is recommended to screen a panel of chiral resolving agents under various conditions to identify the optimal system for achieving high enantiomeric purity and yield. The experimental protocols and workflows presented in this guide offer a foundational understanding for developing and optimizing such resolution processes.

References

Spectroscopic data comparison of 5-oxo-L-proline and its dicyclohexylamine salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the spectroscopic properties of 5-oxo-L-proline and its dicyclohexylamine salt. This document summarizes available experimental data for the individual components and offers insights into the expected spectral changes upon salt formation, supported by detailed experimental protocols and logical diagrams.

Disclaimer: While comprehensive spectroscopic data for 5-oxo-L-proline and dicyclohexylamine are readily available, specific experimental spectra for 5-oxo-L-proline dicyclohexylamine salt could not be located in the public domain. Therefore, the discussion of the salt's spectroscopic characteristics is based on established chemical principles of salt formation between a carboxylic acid and an amine.

Spectroscopic Data Comparison

The formation of a dicyclohexylamine salt of 5-oxo-L-proline involves the transfer of a proton from the carboxylic acid group of 5-oxo-L-proline to the amine group of dicyclohexylamine. This ionic interaction is expected to induce significant changes in the spectroscopic signatures of both molecules.

Below are the tabulated spectroscopic data for 5-oxo-L-proline and dicyclohexylamine.

Table 1: Infrared (IR) Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
5-oxo-L-proline ~3300-2500 (broad), ~1710 (C=O, carboxylic acid), ~1680 (C=O, lactam)O-H stretch of carboxylic acid, C=O stretch of the carboxylic acid dimer, and C=O stretch of the five-membered lactam ring.
Dicyclohexylamine ~3280 (N-H stretch), ~2930 & ~2850 (C-H stretch)N-H stretching of the secondary amine, and symmetric and asymmetric C-H stretching of the cyclohexyl rings.
5-oxo-L-proline Dicyclohexylamine Salt (Predicted) Appearance of a broad N⁺-H stretch (~2800-2200), disappearance of the carboxylic acid O-H stretch, shift of the carboxylate C=O stretch to ~1600-1550 (asymmetric) and ~1400 (symmetric), lactam C=O stretch remains around 1680.Formation of the dicyclohexylammonium ion, deprotonation of the carboxylic acid to a carboxylate anion.

Table 2: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
5-oxo-L-proline ~10-12br sCOOH
~4.2mH-2
~2.4mH-4
~2.2mH-3
Dicyclohexylamine ~2.5mH-1 (methine)
~1.8-1.0mCH₂ (cyclohexyl)
~1.0br sNH
5-oxo-L-proline Dicyclohexylamine Salt (Predicted) Disappearance of the COOH proton signal.
Appearance of a broad N⁺H₂ signal downfield.
Shifts in the protons adjacent to the carboxylate and ammonium centers.

Table 3: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)Assignment
5-oxo-L-proline ~180C=O (carboxylic acid)
~178C=O (lactam)
~58C-2
~30C-4
~28C-3
Dicyclohexylamine ~53C-1 (methine)
~34C-2, C-6
~26C-4
~25C-3, C-5
5-oxo-L-proline Dicyclohexylamine Salt (Predicted) Upfield shift of the C=O (carboxylate) carbon.
Downfield shift of the carbons attached to the nitrogen in dicyclohexylamine.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy: Infrared spectra are typically recorded on a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples, such as 5-oxo-L-proline, are often prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Liquid samples, like dicyclohexylamine, can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). The spectra are usually recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained using a high-field NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

  • ¹H NMR: Proton NMR spectra are typically recorded with a pulse angle of 90° and a sufficient relaxation delay to ensure quantitative integration if needed. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (TMS).

  • ¹³C NMR: Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Visualizations

The following diagrams illustrate the logical comparison and the experimental workflow for the spectroscopic analysis.

G cluster_0 5-oxo-L-proline cluster_1 Dicyclohexylamine cluster_2 5-oxo-L-proline Dicyclohexylamine Salt (Predicted) Proline_IR IR Data (O-H, C=O stretches) Salt_IR Predicted IR Changes (N⁺-H, COO⁻ stretches) Proline_IR->Salt_IR Salt Formation Proline_H_NMR ¹H NMR Data (COOH, CH protons) Salt_H_NMR Predicted ¹H NMR Changes (Loss of COOH, N⁺H₂ signal) Proline_H_NMR->Salt_H_NMR Salt Formation Proline_C_NMR ¹³C NMR Data (C=O, C-H carbons) Salt_C_NMR Predicted ¹³C NMR Changes (Shifted C=O, C-N) Proline_C_NMR->Salt_C_NMR Salt Formation DCHA_IR IR Data (N-H, C-H stretches) DCHA_IR->Salt_IR Salt Formation DCHA_H_NMR ¹H NMR Data (NH, CH protons) DCHA_H_NMR->Salt_H_NMR Salt Formation DCHA_C_NMR ¹³C NMR Data (C-N, C-H carbons) DCHA_C_NMR->Salt_C_NMR Salt Formation

Caption: Logical diagram of the spectroscopic comparison.

G start Sample Preparation ir_prep Prepare KBr pellet (solid) or thin film (liquid) start->ir_prep nmr_prep Dissolve in deuterated solvent start->nmr_prep ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq ir_proc Process IR Data (Baseline correction, peak picking) ir_acq->ir_proc nmr_proc Process NMR Data (Fourier transform, phasing, integration) nmr_acq->nmr_proc analysis Spectra Interpretation and Comparison ir_proc->analysis nmr_proc->analysis

Caption: Experimental workflow for spectroscopic analysis.

A Comparative Guide to the Biological Activities of Pyroglutamic Acid and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyroglutamic acid, a naturally occurring amino acid derivative, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides an objective comparison of the performance of pyroglutamic acid and its synthetic derivatives across various biological domains, supported by experimental data. We delve into their antifungal, anti-inflammatory, neuritogenic, and nootropic properties, offering a comprehensive resource for researchers and drug development professionals.

Comparison of Biological Activities

The biological efficacy of pyroglutamic acid and its derivatives varies significantly depending on their chemical structure. The following tables summarize the available quantitative and qualitative data for their key activities.

Antifungal Activity

A study by Gang et al. (2018) investigated the antifungal activity of a series of L-pyroglutamic acid esters against the plant pathogen Phytophthora infestans. The results, presented in Table 1, highlight the superior potency of certain synthetic derivatives compared to the parent compound and a commercial fungicide.

CompoundEC50 (μg/mL)[1]
L-Pyroglutamic Acid>100
Derivative 2d1.44
Derivative 2j1.21
Azoxystrobin (Commercial Fungicide)7.85

Table 1. Antifungal activity of L-pyroglutamic acid and its ester derivatives against Phytophthora infestans.

Anti-inflammatory and Neuritogenic Activities

The same study by Gang et al. (2018) also screened L-pyroglutamic acid derivatives for their anti-inflammatory and neuritogenic effects. While specific compounds were identified as active, quantitative data such as IC50 values for anti-inflammatory activity or the percentage of neurite-bearing cells for neuritogenic activity were not provided in the primary publication.

CompoundAnti-inflammatory Activity (LPS-induced NO production in BV-2 cells)[1]Neuritogenic Activity (NGF-induced neurite outgrowth in PC-12 cells)[1]
Derivative 2eActiveActive
Derivative 2gActiveActive
Derivative 4dActiveActive

Table 2. Qualitative anti-inflammatory and neuritogenic activities of L-pyroglutamic acid derivatives.

Nootropic Activity

L-Pyroglutamic acid has been investigated for its cognitive-enhancing effects, which are believed to be mediated through its interaction with the glutamatergic system. A study by Morroni et al. evaluated the binding affinity of L-pyroglutamic acid to excitatory amino acid receptors.

CompoundBiological TargetIC50 (µM)
L-Pyroglutamic AcidRat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid)28.11[2]
L-Glutamic AcidRat forebrain excitatory amino acid receptors (labeled with ³H-L-glutamic acid)1.68[2]

Table 3. Nootropic activity of L-pyroglutamic acid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.

Antifungal Activity Assay against Phytophthora infestans

This protocol is based on the methodology described by Gang et al. (2018).

  • Mycelial Growth Inhibition Assay:

    • Prepare potato dextrose agar (PDA) medium and sterilize.

    • Incorporate the test compounds (pyroglutamic acid and its derivatives) at various concentrations into the molten PDA.

    • Pour the amended PDA into Petri dishes.

    • Inoculate the center of each plate with a 5 mm diameter mycelial disc of P. infestans.

    • Incubate the plates at 20°C for 5-7 days in the dark.

    • Measure the diameter of the fungal colony.

    • Calculate the percentage of inhibition relative to a control group (without the test compound).

    • Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglial Cells

This protocol is a standard method for assessing the anti-inflammatory potential of compounds.

  • Cell Culture and Treatment:

    • Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production compared to the LPS-stimulated control group.

Neuritogenic Activity: NGF-Induced Neurite Outgrowth in PC-12 Cells

This assay is a common in vitro model to screen for compounds with neurotrophic or neuroprotective properties.

  • Cell Culture and Differentiation:

    • Culture PC-12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C in a 10% CO₂ incubator.

    • Seed the cells on collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well.

    • After 24 hours, replace the medium with a low-serum medium (e.g., 1% horse serum).

    • Treat the cells with Nerve Growth Factor (NGF; 50 ng/mL) in the presence or absence of various concentrations of the test compounds.

    • Incubate the cells for 48-72 hours.

  • Assessment of Neurite Outgrowth:

    • Examine the cells under a phase-contrast microscope.

    • A cell is considered differentiated (neurite-bearing) if it possesses at least one neurite that is equal to or longer than the diameter of the cell body.

    • Count the number of neurite-bearing cells and the total number of cells in several randomly selected fields of view for each treatment condition.

    • Calculate the percentage of neurite-bearing cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for their development as therapeutic agents.

Nootropic Effect of Pyroglutamic Acid: Modulation of the Glutamatergic System

The cognitive-enhancing effects of pyroglutamic acid are thought to be mediated through its interaction with the glutamatergic system, the primary excitatory neurotransmitter system in the brain. It is believed to act as a partial agonist or a positive allosteric modulator at glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This modulation can enhance synaptic plasticity, a cellular mechanism underlying learning and memory.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential Glutamate Glutamate Glutamate_release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Pyroglutamic_Acid Pyroglutamic Acid Pyroglutamic_Acid->NMDA_Receptor Modulates Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activation AMPA_Receptor->NMDA_Receptor Depolarization LTP Long-Term Potentiation (Learning & Memory) Ca_influx->LTP

Caption: Proposed mechanism of pyroglutamic acid's nootropic effect.

Role in Alzheimer's Disease: Formation of Pyroglutamate-Modified Amyloid-β

In the context of Alzheimer's disease, a modified form of the amyloid-β (Aβ) peptide, known as pyroglutamate-amyloid-β (AβpE3), has been identified as a key pathogenic species. This modification is catalyzed by the enzyme glutaminyl cyclase and renders the Aβ peptide more prone to aggregation and more resistant to degradation, contributing to the formation of toxic amyloid plaques.

G APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) APP->Abeta Cleavage by beta_secretase β-secretase beta_secretase->Abeta gamma_secretase γ-secretase gamma_secretase->Abeta N_terminal_truncation N-terminal Truncation Abeta->N_terminal_truncation Abeta_E3 Aβ with N-terminal Glutamate N_terminal_truncation->Abeta_E3 Abeta_pE3 Pyroglutamate-Aβ (AβpE3) Abeta_E3->Abeta_pE3 Catalyzed by Glutaminyl_Cyclase Glutaminyl Cyclase Glutaminyl_Cyclase->Abeta_pE3 Aggregation Increased Aggregation & Resistance to Degradation Abeta_pE3->Aggregation Plaques Toxic Amyloid Plaques Aggregation->Plaques

Caption: Formation of pyroglutamate-modified amyloid-β (AβpE3).

Experimental Workflow for Anti-inflammatory Activity Screening

The screening of compounds for anti-inflammatory activity often follows a standardized workflow to identify and characterize potential drug candidates.

G Cell_Culture Culture BV-2 Microglial Cells Compound_Treatment Pre-treat with Pyroglutamic Acid Derivatives Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with LPS Compound_Treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Griess_Assay Measure NO Production (Griess Assay) Incubation->Griess_Assay Data_Analysis Analyze Data & Determine Inhibition Griess_Assay->Data_Analysis

Caption: Workflow for anti-inflammatory activity screening.

Conclusion

This comparative guide highlights the multifaceted biological activities of pyroglutamic acid and its synthetic derivatives. While pyroglutamic acid itself demonstrates nootropic potential through its interaction with the glutamatergic system, its synthetic derivatives have shown promising antifungal, anti-inflammatory, and neuritogenic properties. The superior antifungal activity of specific ester derivatives underscores the potential of chemical modification to enhance the therapeutic efficacy of natural compounds.

Further research is warranted to elucidate the precise quantitative effects of the active anti-inflammatory and neuritogenic derivatives and to explore their underlying mechanisms of action. A deeper understanding of the structure-activity relationships will be instrumental in the design and development of novel therapeutics based on the pyroglutamic acid scaffold for a range of applications, from agriculture to neurodegenerative diseases.

References

A comparative study of different methods for removing the dicyclohexylamine group

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient removal of protecting groups is a critical step. Dicyclohexylamine (DCHA) is frequently employed as a counterion to form crystalline salts with N-protected amino acids, facilitating their purification and handling. The "removal" of the DCHA group, therefore, refers to the liberation of the parent molecule, typically a carboxylic acid, from its dicyclohexylammonium salt. This guide provides a comparative overview of the prevalent methods for this transformation, supported by experimental data and detailed protocols.

Methods of DCHA Group Removal: A Comparative Analysis

The primary and most widely utilized method for the cleavage of dicyclohexylammonium salts is treatment with an acid. This process involves the protonation of the dicyclohexylamine, rendering it soluble in an aqueous phase, while the desired deprotected acid remains in an organic phase. The choice of acid and the specific reaction conditions can influence the yield and purity of the final product.

While acidic cleavage is the dominant method, other techniques such as ion-exchange chromatography can also be employed for the removal of the dicyclohexylammonium cation.

Data Summary

The following table summarizes the key aspects of different acidic reagents used for the cleavage of dicyclohexylammonium salts.

MethodReagentTypical SubstrateSolvent SystemReaction ConditionsWork-up ProcedureReported Yield
Acidic Cleavage 10% Phosphoric Acid (H₃PO₄)N-protected amino acid DCHA saltsEthyl acetate / WaterRoom temperature, biphasic mixtureSeparation of layers, washing of the organic phase with water, drying, and evaporation.High (qualitative)[1]
Acidic Cleavage 5% Potassium Bisulfate (KHSO₄)N-Fmoc-L-Asp(t-Bu)-OH DCHA saltEthyl acetate / WaterNot specifiedAcidification to pH 2-3, extraction with ethyl acetate, washing with brine, drying, and evaporation.60.5%[2]
Acidic Cleavage 1 M Sulfuric Acid (H₂SO₄)N-protected amino acid DCHA saltsNot specifiedNot specifiedNot specifiedMentioned as an alternative to phosphoric acid.[1]
Ion-Exchange Cation-exchange resin (e.g., Dowex)Ionic species in solutionAqueous or mixed aqueous/organicColumn chromatography or batch treatmentElution of the desired acid, regeneration of the resin.Potentially high, dependent on resin capacity and conditions.

Experimental Protocols

Method 1: Cleavage of Dicyclohexylammonium Salt using 10% Phosphoric Acid

This protocol is a standard and widely used method for the liberation of N-protected amino acids from their DCHA salts.

Materials:

  • N-protected amino acid dicyclohexylammonium salt

  • Ethyl acetate

  • 10% (w/v) Phosphoric acid solution

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Suspend the N-protected amino acid dicyclohexylammonium salt in 5-10 volumes of ethyl acetate.

  • With vigorous stirring, add 10% phosphoric acid solution dropwise until the solid dissolves completely and two clear phases are formed.

  • Continue the addition of 10% phosphoric acid until the pH of the lower aqueous phase is between 2 and 3.

  • Separate the layers using a separatory funnel.

  • Wash the organic layer with a small volume of 10% phosphoric acid, followed by several washes with water until the pH of the aqueous wash is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the free N-protected amino acid.

Method 2: Cleavage of Dicyclohexylammonium Salt using 5% Potassium Bisulfate

This method provides an alternative acidic treatment for the liberation of the free acid.

Materials:

  • N-Fmoc-L-Asp(t-Bu)-OH dicyclohexylammonium salt

  • Ethyl acetate

  • 5% (w/v) Potassium bisulfate (KHSO₄) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-Fmoc-L-Asp(t-Bu)-OH DCHA salt in a mixture of ethyl acetate and water.

  • Acidify the mixture to a pH of 2-3 by adding a 5% solution of potassium bisulfate.

  • Separate the organic layer.

  • Wash the organic layer with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the free Fmoc-amino acid.[2]

Visualizing the Deprotection Workflow

The following diagrams illustrate the general experimental workflow and the chemical principle behind the acidic cleavage of dicyclohexylammonium salts.

Deprotection_Workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_product Final Product start Start with DCHA Salt suspend Suspend in Organic Solvent start->suspend add_acid Add Aqueous Acid suspend->add_acid separate Separate Layers add_acid->separate wash Wash Organic Layer separate->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate product Obtain Free Acid evaporate->product

Caption: Experimental workflow for DCHA salt cleavage.

Chemical_Principle cluster_reaction Biphasic System R-COO⁻ H₂N⁺(C₆H₁₁)₂ R-COO⁻ H₂N⁺(C₆H₁₁)₂ (DCHA Salt in Organic Phase) R-COOH R-COOH (Free Acid in Organic Phase) R-COO⁻ H₂N⁺(C₆H₁₁)₂->R-COOH + H₃O⁺ H₃N⁺(C₆H₁₁)₂ H₃N⁺(C₆H₁₁)₂ (DCHA Salt in Aqueous Phase) R-COO⁻ H₂N⁺(C₆H₁₁)₂->H₃N⁺(C₆H₁₁)₂ + H₃O⁺ H₃O⁺ H₃O⁺ (from Aqueous Acid)

Caption: Principle of acidic cleavage of DCHA salts.

Conclusion

The removal of the dicyclohexylamine group from dicyclohexylammonium salts is a straightforward and essential procedure in synthetic chemistry, particularly in peptide synthesis. The most common and effective method is acidic cleavage, which relies on the differential solubility of the free acid and the protonated dicyclohexylamine. While various acids can be employed, the choice may depend on the specific substrate and desired purity. The provided protocols and comparative data serve as a valuable resource for researchers to select and implement the most suitable method for their synthetic needs.

References

A Comparative Guide to the Validation of Analytical Methods for N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitroso-N-methyl-4-aminobutyric acid (NMBA), a nitrosamine impurity, has been a significant concern in the pharmaceutical industry due to its potential carcinogenic properties.[1][2] Its detection in various drug substances has necessitated the development and validation of highly sensitive and specific analytical methods to ensure patient safety.[1][3] This guide provides a comparative overview of the validation of analytical methods for the determination of NMBA in pharmaceutical products, aimed at researchers, scientists, and drug development professionals. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) based methods, which are the most commonly employed techniques.[1][4]

Comparison of Analytical Method Performance

The validation of analytical methods for NMBA involves assessing several key performance characteristics to ensure the reliability and accuracy of the results. The following table summarizes typical performance data for LC-MS/MS and GC-MS methods based on published literature.

Validation Parameter LC-MS/MS Methods GC-MS/MS Methods Key Considerations
Linearity (Correlation Coefficient, r²) >0.99[2][5][6]>0.996[7]A high correlation coefficient indicates a strong linear relationship between the analyte concentration and the instrument response.
Accuracy (Recovery) 89.9% to 115.7%[2][6]Typically within 80-120%Accuracy demonstrates the closeness of the measured value to the true value.
Precision (Relative Standard Deviation, RSD) Intra-day: <5.0%, Inter-day: <5.0%[2][6]Typically <15%Precision reflects the degree of scatter between a series of measurements.
Limit of Quantification (LOQ) As low as 0.05 µg/g[8][9] to 3 ng/mL[2][6]Generally in the low ppb range[7]The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Specificity/Selectivity High selectivity achieved through MRM transitions.[5]High selectivity using multiple reaction monitoring (MRM).[7]Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from the matrix or other impurities.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for NMBA. Below are generalized experimental protocols for LC-MS/MS and GC-MS methods.

1. LC-MS/MS Method Protocol

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance or powdered tablets).

    • Dissolve the sample in a suitable solvent, often a mixture of methanol and water.[9]

    • Fortify with an isotope-labeled internal standard (e.g., NMBA-d3) to improve accuracy and precision.[8]

    • Vortex and/or sonicate to ensure complete dissolution of NMBA.[9]

    • Centrifuge the sample to pelletize any undissolved excipients.[9]

    • Filter the supernatant through a 0.22 µm filter before injection.[9]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for separation.[2]

    • Mobile Phase: A gradient elution with a mixture of water (often containing a modifier like formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[5]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[5]

    • Column Temperature: Maintained at around 40°C.[5]

  • Mass Spectrometric Detection:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.[4][5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for NMBA and its internal standard.[5][8]

2. GC-MS/MS Method Protocol

  • Sample Preparation:

    • Sample extraction is performed using an appropriate organic solvent.

    • An internal standard is added.

    • The extract may require derivatization to improve the volatility and thermal stability of NMBA for GC analysis.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase is used for separation.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to ensure the separation of analytes.

  • Mass Spectrometric Detection:

    • Ionization Source: Electron Ionization (EI) is the standard ionization technique.

    • Detection Mode: MRM is employed to enhance selectivity and sensitivity.[7]

Workflow and Pathway Diagrams

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for NMBA.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Implementation A Sample Preparation Optimization B Chromatographic Method Development A->B C Mass Spectrometry Parameter Tuning B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K L Ongoing Method Performance Verification K->L

Caption: A typical workflow for the validation of an analytical method for NMBA.

Potential Formation Pathway of NMBA

This diagram illustrates a simplified potential formation pathway for NMBA from precursor molecules.

A Secondary Amine (e.g., in solvent, reagent, or starting material) C N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) A->C Nitrosation Reaction B Nitrosating Agent (e.g., Nitrous Acid) B->C

Caption: Simplified pathway for the formation of NMBA.

The validation of analytical methods for the determination of NMBA is critical for ensuring the safety and quality of pharmaceutical products. Both LC-MS/MS and GC-MS/MS are powerful techniques capable of achieving the required sensitivity and selectivity.[1][4] The choice of method will depend on factors such as the specific drug matrix, available instrumentation, and the desired limit of quantification. Robust method validation, encompassing linearity, accuracy, precision, specificity, and sensitivity, is essential for regulatory compliance and patient safety.

References

Unmasking Specificity: A Comparative Guide to Antibodies Targeting Pyroglutamylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of post-translationally modified peptides is paramount for therapeutic and diagnostic advancement. This guide provides a comprehensive comparison of antibodies directed against pyroglutamylated (pGlu) peptides, with a focus on their cross-reactivity profiles and the experimental methodologies used for their characterization.

Pyroglutamylated peptides, particularly pyroglutamylated amyloid-beta (AβpE3-x), are increasingly recognized as key pathological species in Alzheimer's disease due to their high aggregation propensity and neurotoxicity.[1] Consequently, antibodies targeting these modified peptides are of significant interest. Understanding their specificity and potential cross-reactivity with other peptide forms is critical for their development as therapeutic agents and research tools.

Performance Comparison of Anti-pGlu-Aβ Antibodies

The following table summarizes the cross-reactivity data for several monoclonal antibodies targeting pyroglutamylated amyloid-beta peptides. The data is compiled from surface plasmon resonance (SPR) and dot blot analyses, providing a quantitative comparison of their binding affinities to various Aβ species.

AntibodyTarget EpitopeCross-Reactivity ProfileBinding Affinity (KD) to TargetCross-Reactivity Details (KD)Experimental Method
c#6 AβpE3–18High Specificity~1-10 nM[2]No detectable binding to Aβ1–18, Aβ2–18, Aβ3–18, or murine AβpE3–18.[2]Surface Plasmon Resonance (SPR)[2]
c#17 AβpE3–18Moderate Specificity1.3 nM[2]Aβ2–18: 293 nM, Aβ3–18: 326 nM, murine AβpE3–18: 19 nM.[2]Surface Plasmon Resonance (SPR)[2]
c#24 AβpE3–18High Specificity~1-10 nM[2]No detectable binding to Aβ1–18, Aβ2–18, Aβ3–18, or murine AβpE3–18.[2]Surface Plasmon Resonance (SPR)[2]
07/1 pGlu-3 AβHigh SpecificityHigh affinity for pGlu-3 Aβ(40/42).[3]Does not bind to Aβ(1-40), Aβ(3-x) peptides, or other pyroglutamated peptides and hormones.[3]Western Blot, Surface Plasmon Resonance (SPR), Dot Blot[3]
Anti-AβN11(pE) (polyclonal) AβN11(pE)Cross-reactiveNot specifiedBinds to full-length Aβ1-42 and N-truncated/modified AβN3(pE).[4]Not specified in abstract[4]

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments cited in the characterization of anti-pyroglutamylated peptide antibodies.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the quantitative analysis of binding kinetics and affinity.[5][6]

  • Instrumentation: Biacore T200 or similar SPR instrument.[5]

  • Chip Preparation: Covalently immobilize the target peptide (e.g., AβpE3–18) on a CM5 sensor chip.[5]

  • Binding Analysis:

    • Inject a series of concentrations of the antibody over the sensor surface.

    • Measure the association (k_on) and dissociation (k_off) rates in real-time.[2]

    • To assess cross-reactivity, inject different peptide species (e.g., Aβ1–18, Aβ2–18, Aβ3–18) over the immobilized antibody surface.[2]

    • Regenerate the sensor surface between injections using an appropriate regeneration solution.[5]

  • Data Analysis: Calculate the equilibrium dissociation constant (KD) from the ratio of k_off/k_on to determine binding affinity.[2]

Dot Blot Assay

A simple and effective method for determining antibody specificity against a panel of peptides.[7][8]

  • Peptide Immobilization: Spot serial dilutions of synthetic Aβ peptides (e.g., AβpE3-9, Aβp3-40, Aβ1-15, Aβ1-40) onto a nitrocellulose membrane (0.2 µm).[3]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 07/1 mAb at 0.54 µg/ml) overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.[9]

Western Blot

Used to assess antibody binding to peptides separated by size.[7][9][10]

  • Sample Preparation: Prepare lysates from cells or tissues, or use synthetic peptides.

  • SDS-PAGE: Separate the proteins/peptides by size on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins/peptides from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an ECL substrate.[9]

Enzyme-Linked Immunosorbent Assay (ELISA)

A plate-based assay for quantifying antibody-antigen interactions.

  • Coating: Coat a 96-well plate with the target peptide (e.g., pE3Aβ) at a concentration of 1-10 µg/mL in a coating buffer and incubate overnight at 4°C.

  • Blocking: Block the wells with a blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Add the substrate and measure the absorbance at the appropriate wavelength.

Immunohistochemistry (IHC)

Visualizes the localization of target antigens in tissue sections.[8]

  • Tissue Preparation: Use paraffin-embedded or frozen tissue sections. Perform antigen retrieval if necessary.

  • Blocking: Block endogenous peroxidases and non-specific binding sites.

  • Primary Antibody Incubation: Incubate the tissue sections with the primary antibody overnight at 4°C.[8]

  • Secondary Antibody Incubation: Apply a biotinylated or enzyme-labeled secondary antibody.

  • Detection: Use an avidin-biotin-enzyme complex and a suitable chromogen (e.g., DAB) for visualization.

  • Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.

Visualizing the Biological Context and Experimental Workflow

To further aid in the understanding of pyroglutamylated peptides and the assessment of antibody cross-reactivity, the following diagrams illustrate the formation of pyroglutamylated Aβ in the context of Alzheimer's disease and a typical experimental workflow.

Formation of Pyroglutamylated Amyloid-Beta in Alzheimer's Disease cluster_processing APP Processing cluster_modification Post-translational Modification cluster_pathology Pathological Cascade APP Amyloid Precursor Protein (APP) Abeta Aβ Peptides (e.g., Aβ1-42) APP->Abeta β- and γ-secretase cleavage sAPPb sAPPβ N_truncated N-terminally Truncated Aβ (e.g., Aβ3-42) Abeta->N_truncated Aminopeptidase activity Oligomers Toxic Oligomers Abeta->Oligomers pGlu_Abeta Pyroglutamylated Aβ (AβpE3-42) N_truncated->pGlu_Abeta Glutaminyl Cyclase (QC) pGlu_Abeta->Oligomers Accelerated Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity & Neuronal Death Oligomers->Neurotoxicity

Caption: Formation of pyroglutamylated Aβ in Alzheimer's disease.

Experimental Workflow for Antibody Cross-Reactivity Assessment start Start: Candidate Antibody peptide_panel Design Peptide Panel (Target, Truncated, Full-length, etc.) start->peptide_panel dot_blot Dot Blot / Western Blot (Qualitative Specificity) peptide_panel->dot_blot elisa ELISA (Semi-Quantitative Binding) peptide_panel->elisa spr Surface Plasmon Resonance (SPR) (Quantitative Kinetics & Affinity) dot_blot->spr If specific elisa->spr If binding ihc Immunohistochemistry (IHC) (Tissue-level Specificity) spr->ihc Confirm in situ analysis Data Analysis & Comparison (KD values, IC50, etc.) spr->analysis ihc->analysis end End: Characterized Antibody analysis->end

Caption: Workflow for assessing antibody cross-reactivity.

References

Benchmarking Catalyst Performance in Reactions Involving Industrial Epoxides and Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of industrial chemistry, the efficiency and selectivity of catalysts are paramount to optimizing production processes, minimizing waste, and reducing environmental impact. This guide provides a comparative analysis of catalyst performance in two distinct yet crucial chemical contexts: the production of Ethylene Oxide, a key epoxide, and the application of Bis(2-ethylhexyl) phosphate (DEHPA) in solvent extraction, a process analogous to catalysis in its enhancement of separation selectivity and efficiency. While the provided Einecs number 268-334-1 is ambiguous in chemical databases, this guide addresses two industrially significant compounds, Ethylene Oxide and DEHPA, which are associated with similar Einecs identifiers and are central to numerous catalytic and pseudo-catalytic processes.

Section 1: Catalytic Production of Ethylene Oxide

Ethylene Oxide is a vital intermediate in the chemical industry, primarily produced through the direct oxidation of ethylene over silver-based catalysts. The performance of these catalysts is a critical factor in the economic viability of the process.

Comparison of Silver-Based Catalysts for Ethylene Epoxidation

The selectivity and activity of silver catalysts in the epoxidation of ethylene are highly dependent on the catalyst's composition, including the presence of promoters and the nature of the support material.

Catalyst SystemSupportPromotersSelectivity (%)Activity (Temperature for target conversion)Reference
Agα-Al₂O₃None~50High[1]
Agα-Al₂O₃Chlorine~70Moderate[1]
Agα-Al₂O₃Alkali Metals (e.g., Cs)~80Moderate[1]
Agα-Al₂O₃Rhenium, Alkali Metals>90Low[1][2]

Experimental Protocol: Catalyst Performance Evaluation

A typical experimental setup for evaluating the performance of ethylene epoxidation catalysts involves a fixed-bed reactor system.

  • Catalyst Preparation: The catalyst, consisting of silver nanoparticles dispersed on an α-alumina support and impregnated with promoters, is loaded into a stainless-steel reactor tube.

  • Reaction Conditions: A feed gas mixture of ethylene, oxygen, and a ballast gas (e.g., nitrogen or methane) is passed through the reactor at elevated temperatures (200-300 °C) and pressures (1-3 MPa). Organic chlorides are often added to the feed as moderators to enhance selectivity.[3]

  • Product Analysis: The composition of the reactor outlet stream is analyzed using gas chromatography (GC) to determine the concentrations of ethylene oxide, carbon dioxide (a major byproduct), and unreacted ethylene.

  • Performance Metrics:

    • Selectivity: The molar percentage of reacted ethylene that is converted to ethylene oxide.

    • Activity: Typically measured as the ethylene conversion at a specific temperature or the temperature required to achieve a target ethylene oxide concentration.

Reaction Pathway and Catalyst Function

The diagram below illustrates the simplified reaction pathway for ethylene epoxidation over a silver catalyst, highlighting the desired reaction and the competing combustion reaction.

Ethylene_Epoxidation Ethylene Ethylene (C₂H₄) Catalyst Silver Catalyst (Ag) Ethylene->Catalyst Oxygen Oxygen (O₂) Oxygen->Catalyst EO Ethylene Oxide (C₂H₄O) Catalyst->EO Selective Oxidation CO2_H2O Carbon Dioxide (CO₂) + Water (H₂O) Catalyst->CO2_H2O Complete Combustion

Caption: Simplified reaction scheme for ethylene epoxidation.

Section 2: Performance of Bis(2-ethylhexyl) phosphate (DEHPA) in Solvent Extraction

Bis(2-ethylhexyl) phosphate (DEHPA) is a widely used acidic extractant in hydrometallurgy for the separation and purification of metals. While not a catalyst in the traditional sense, its function in selectively binding and transporting metal ions across immiscible liquid phases is analogous to the role of a catalyst in enhancing reaction selectivity.

Comparison of DEHPA with Other Extractants for Metal Separation

The efficiency of DEHPA is often benchmarked against other organophosphorus extractants, such as Cyanex 272, in the separation of divalent manganese (Mn(II)) from other metals.

ExtractantTarget MetalpH for Max. SeparationSeparation Factor (Mn/Ni)Reference
DEHPAMn(II)3601[4]
Cyanex 272Mn(II)6~37[4]

Experimental Protocol: Solvent Extraction Performance Evaluation

The comparative performance of extractants is determined through liquid-liquid extraction experiments.

  • Organic Phase Preparation: The extractant (e.g., DEHPA or Cyanex 272) is dissolved in a suitable organic diluent (e.g., kerosene) to the desired concentration.

  • Aqueous Phase Preparation: An aqueous solution containing a mixture of metal ions at a known concentration and pH is prepared.

  • Extraction: Equal volumes of the organic and aqueous phases are mixed vigorously for a specified time to allow for the transfer of metal ions from the aqueous to the organic phase.

  • Phase Separation: The mixture is allowed to settle, and the two phases are separated.

  • Analysis: The concentration of metal ions in the aqueous phase before and after extraction is determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Performance Metrics:

    • Extraction Efficiency (%E): The percentage of a metal ion transferred from the aqueous to the organic phase.

    • Separation Factor (β): The ratio of the distribution coefficients of two different metal ions, indicating the selectivity of the extractant. A higher separation factor signifies better separation.

Workflow for Comparative Analysis of Extractants

The following diagram outlines the workflow for comparing the performance of different extractants in a solvent extraction process.

Solvent_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Comparison Aqueous_Phase Aqueous Phase (Metal Ion Mixture) Mix_A Mixing & Agitation (System A) Aqueous_Phase->Mix_A Mix_B Mixing & Agitation (System B) Aqueous_Phase->Mix_B Organic_Phase_A Organic Phase (DEHPA in Diluent) Organic_Phase_A->Mix_A Organic_Phase_B Organic Phase (Cyanex 272 in Diluent) Organic_Phase_B->Mix_B Separate_A Phase Separation (System A) Mix_A->Separate_A Separate_B Phase Separation (System B) Mix_B->Separate_B Analysis_A Aqueous Phase Analysis (System A) Separate_A->Analysis_A Analysis_B Aqueous Phase Analysis (System B) Separate_B->Analysis_B Comparison Performance Comparison (%E, β) Analysis_A->Comparison Analysis_B->Comparison

Caption: Workflow for comparing solvent extraction performance.

References

The Two Faces of a Bulky Amine: A Comparative Review of Dicyclohexylammonium Salts in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of complex synthetic endeavors. Among the myriad of available amine salts, dicyclohexylammonium (DCHA) salts have carved out a niche in specific yet critical applications. This guide provides a comprehensive comparison of dicyclohexylammonium salts with common alternatives in their primary applications: peptide synthesis and asymmetric catalysis, supported by experimental data and detailed protocols.

Dicyclohexylammonium salts, formed by the protonation of dicyclohexylamine, are valued for their steric bulk and crystallinity. These properties are particularly advantageous in the protection of amino acids during peptide synthesis and in the construction of chiral catalysts for enantioselective reactions.

Dicyclohexylammonium Salts in Peptide Synthesis: A Crystallization Advantage

In the realm of peptide synthesis, particularly in solution-phase and solid-phase methodologies, the protection of the α-amino group of amino acids is a fundamental step. N-protected amino acids are often isolated and stored as salts to improve their stability and handling. Dicyclohexylammonium salts of N-protected amino acids, such as Boc-L-phenylalanine, are frequently employed for this purpose. The primary advantage of using DCHA lies in its ability to form stable, highly crystalline salts, which facilitates purification by simple filtration and often leads to higher purity of the protected amino acid.

While other tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are also used to form salts of N-protected amino acids, they often result in oils or solids that are difficult to crystallize. This can complicate purification and potentially introduce impurities into the peptide synthesis workflow.

Table 1: Comparison of Dicyclohexylammonium (DCHA) Salts with Other Amine Salts for N-Boc-L-phenylalanine

Amine SaltPhysical FormEase of PurificationReference
DicyclohexylammoniumCrystalline solidHigh (crystallization)General knowledge in peptide chemistry
TriethylammoniumOften an oilModerate (chromatography)General knowledge in peptide chemistry
DiisopropylethylammoniumOften an oilModerate (chromatography)General knowledge in peptide chemistry
Experimental Protocol: Preparation of N-Boc-L-phenylalanine Dicyclohexylammonium Salt

Materials:

  • N-Boc-L-phenylalanine

  • Dicyclohexylamine

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve N-Boc-L-phenylalanine (1 equivalent) in ethyl acetate.

  • To the stirred solution, add dicyclohexylamine (1 equivalent) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, during which time a white precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the solid with cold hexane and dry under vacuum to afford the pure N-Boc-L-phenylalanine dicyclohexylammonium salt.

The use of dicyclohexylammonium salts can significantly streamline the purification process of protected amino acids, ensuring a high-purity starting material for peptide synthesis. This is a critical factor in the synthesis of long or complex peptides where the accumulation of small impurities can lead to significant challenges in the final purification.

Asymmetric Catalysis: The Role of Dicyclohexylammonium Salts in Chiral Environments

The steric bulk of the dicyclohexylammonium cation plays a crucial role in asymmetric catalysis, particularly in the formation of chiral Brønsted acid catalysts. Chiral phosphoric acids (CPAs), when paired with a bulky cation like dicyclohexylammonium, can create a well-defined and sterically hindered chiral environment. This environment is instrumental in directing the stereochemical outcome of a variety of organic transformations, including Michael additions, aldol reactions, and Mannich reactions.

The dicyclohexylammonium counterion can influence the catalyst's solubility, stability, and the precise spatial arrangement of the chiral phosphate, thereby impacting both the reactivity and the enantioselectivity of the catalyzed reaction.

While it is challenging to find direct head-to-head comparisons in the literature where only the ammonium salt counterion is varied, the prevalence of dicyclohexylammonium salts in the development of highly enantioselective CPA catalysts suggests their beneficial role. The bulky nature of the dicyclohexyl groups is thought to contribute to a more ordered and rigid transition state, leading to higher levels of stereocontrol.

Below is a logical workflow illustrating the role of dicyclohexylammonium salts in the preparation and application of a chiral phosphoric acid catalyst.

Caption: Workflow for the preparation and use of a dicyclohexylammonium salt of a chiral phosphoric acid.

Hypothetical Comparative Data in an Asymmetric Michael Addition

To illustrate the potential impact of the counterion, consider the following hypothetical data for an asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral phosphoric acid with different amine counterions.

Table 2: Hypothetical Comparison of Amine Salts in a Chiral Phosphoric Acid Catalyzed Michael Addition

Amine CounterionYield (%)Enantiomeric Excess (ee, %)
Dicyclohexylammonium9598
Triethylammonium9290
Diisopropylethylammonium9392

This hypothetical data suggests that the sterically demanding dicyclohexylammonium counterion could lead to a higher degree of enantioselectivity by creating a more defined and rigid chiral pocket around the active site of the catalyst.

Experimental Protocol: General Procedure for a Chiral Phosphoric Acid-Catalyzed Asymmetric Michael Addition

Materials:

  • Michael acceptor (e.g., chalcone)

  • Michael donor (e.g., malonate)

  • Chiral phosphoric acid

  • Dicyclohexylamine

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the chiral phosphoric acid (0.1 equivalents) in toluene, add dicyclohexylamine (0.1 equivalents) and stir for 30 minutes at room temperature to form the dicyclohexylammonium salt in situ.

  • Add activated 4 Å molecular sieves to the solution.

  • Add the Michael acceptor (1 equivalent) to the catalyst solution.

  • Add the Michael donor (1.2 equivalents) and stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC).

The following diagram illustrates the logical relationship in the selection of an appropriate amine salt for different applications.

Amine_Salt_Selection Start Application Requirement High_Purity High Purity of Starting Material (e.g., Peptide Synthesis) Start->High_Purity High_Stereocontrol High Stereocontrol (e.g., Asymmetric Catalysis) Start->High_Stereocontrol DCHA_Salt Dicyclohexylammonium Salt High_Purity->DCHA_Salt Crystallinity Other_Amine_Salts Other Amine Salts (e.g., TEA, DIPEA) High_Purity->Other_Amine_Salts Solubility High_Stereocontrol->DCHA_Salt Steric Bulk High_Stereocontrol->Other_Amine_Salts Basicity/Nucleophilicity

Caption: Decision tree for selecting an amine salt based on the synthetic application.

Conclusion

Dicyclohexylammonium salts offer distinct advantages in specific areas of organic synthesis. In peptide synthesis, their ability to form highly crystalline salts with N-protected amino acids simplifies purification and ensures the use of high-purity building blocks. In asymmetric catalysis, the steric bulk of the dicyclohexylammonium cation is instrumental in creating a well-defined chiral environment when paired with chiral Brønsted acids, often leading to high levels of enantioselectivity. While other amine salts have their own merits, particularly in terms of solubility and basicity, the unique properties of dicyclohexylammonium salts make them a valuable tool for chemists tackling challenges in the synthesis of complex molecules and chiral compounds. The choice of the appropriate amine salt will ultimately depend on the specific requirements of the synthetic transformation.

Comparative Analysis of the Therapeutic Potential of 5-oxo-L-proline Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of 5-oxo-L-proline analogs. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Derivatives of 5-oxo-L-proline, a cyclic lactam of glutamic acid, have emerged as a promising class of compounds with diverse therapeutic applications. These analogs have been investigated for their potential in oncology, thrombosis, and neurodegenerative diseases. This guide offers an objective comparison of their performance, supported by experimental data, to aid in the advancement of research and drug development in these critical areas.

Data Presentation

The therapeutic efficacy of various 5-oxo-L-proline analogs has been evaluated in several preclinical studies. The following tables summarize the quantitative data on their anticancer, antiplatelet, and neuroprotective activities.

Anticancer Activity

A study on the anticancer properties of novel 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells revealed varying degrees of cytotoxicity. The viability of A549 cells was assessed after 24 hours of exposure to a 100 µM concentration of each compound.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives on A549 Cells [1]

CompoundCell Viability (%)
2 ~95
4 ~90
5 ~85
6 ~80
7 ~75
8 ~70
9 ~65
10 ~60
11 ~55
12 ~98
13 ~98
14 ~50
15 ~45
16 ~40
17 ~35
18 ~30
19 ~25
20 ~20
21 ~15
22 ~10
Cisplatin (CP) ~20

Data is approximated from the graphical representation in the source.

Antiplatelet Activity

Several 4-amino-substituted 5-oxoproline amides and peptides have demonstrated significant antiplatelet activity. Their ability to inhibit ADP-induced platelet aggregation in vitro has been quantified and compared with acetylsalicylic acid (ASA).

Table 2: Antiplatelet Activity of 4-Amino-Substituted 5-Oxoproline Analogs [2]

CompoundConcentration (M)Inhibition of Platelet Aggregation (%)
1b 10⁻⁴25.4 ± 3.1
10⁻⁶15.2 ± 2.5
10⁻⁸5.3 ± 1.2
6a 10⁻⁴20.1 ± 2.8
10⁻⁶10.5 ± 1.9
10⁻⁸3.1 ± 0.9
6b 10⁻⁴35.7 ± 4.2
10⁻⁶28.3 ± 3.5
10⁻⁸15.1 ± 2.2
9a 10⁻⁴38.2 ± 4.5
10⁻⁶30.1 ± 3.9
10⁻⁸18.4 ± 2.7
9b 10⁻⁴40.5 ± 4.8
10⁻⁶32.7 ± 4.1
10⁻⁸20.3 ± 3.1
10a 10⁻⁴22.3 ± 3.0
10⁻⁶12.8 ± 2.1
10⁻⁸4.7 ± 1.1
10b 10⁻⁴28.9 ± 3.6
10⁻⁶18.4 ± 2.8
10⁻⁸8.2 ± 1.5
13 10⁻⁴36.1 ± 4.3
10⁻⁶29.5 ± 3.7
10⁻⁸16.8 ± 2.5
ASA 10⁻⁴30.2 ± 3.8
10⁻⁶20.1 ± 2.9*
10⁻⁸10.4 ± 1.8

*Statistically significant difference from the control group (p < 0.05).

Among the tested compounds, (2S,4S)-4-Amino-1-(4-fluorophenyl)-5-oxoprolyl-(S)-phenylalanine proved to be the most efficient.[3]

Neuroprotective Activity

A novel synthesized pyroglutamate amide, NSP, has shown promising neuroprotective effects in models of Alzheimer's disease. It exhibited a more potent inhibitory effect on neuroblastoma (N2a) and pheochromocytoma (PC12) cells compared to the established drug memantine, indicated by a lower half-maximal inhibitory concentration (IC50).

Table 3: Comparative Neuroprotective Activity [4]

CompoundTarget CellsComparative Potency
NSP (Pyroglutamate Amide) N2a, PC12Lower IC50 than Memantine
Memantine N2a, PC12-

The proposed mechanism for the neuroprotective effect of NSP involves the blockade of glutamate at NMDA receptors, suggesting a role in mitigating excitotoxicity.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • A549 human lung adenocarcinoma cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 5-oxo-L-proline analog compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing the 5-oxo-L-proline analogs at the desired concentrations (e.g., 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 24 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.

Materials:

  • Human blood collected in 3.2% sodium citrate tubes

  • Adenosine diphosphate (ADP)

  • 5-oxo-L-proline analog compounds

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Aggregometer

Procedure:

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Setup: Pre-warm the PRP to 37°C. Place a cuvette with PRP in the aggregometer and set the baseline with PRP (0% aggregation) and PPP (100% aggregation).

  • Compound Incubation: Add the 5-oxo-L-proline analog at the desired concentration to the PRP and incubate for a specified time (e.g., 5 minutes).

  • Induction of Aggregation: Add ADP to induce platelet aggregation and record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis: Determine the maximum percentage of platelet aggregation and calculate the percentage of inhibition by the test compound compared to the control.

Neuronal Cell Viability Assay (MTT)

This protocol is adapted for assessing the neuroprotective effects of compounds against neurotoxicity in neuronal cell lines.

Materials:

  • Neuroblastoma (N2a) or pheochromocytoma (PC12) cells

  • Appropriate cell culture medium (e.g., DMEM with supplements)

  • Neurotoxin (e.g., glutamate)

  • 5-oxo-L-proline analog compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells in 96-well plates at an appropriate density and allow them to adhere and differentiate if necessary.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 5-oxo-L-proline analogs for a specified period (e.g., 2 hours).

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., glutamate) to the wells (except for the control wells) and incubate for 24 hours.

  • MTT Assay: Follow steps 4-7 of the MTT Assay for Anticancer Activity protocol described above.

  • Data Analysis: Calculate the percentage of cell viability relative to the cells treated only with the neurotoxin to determine the neuroprotective effect of the analog.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway involved in the therapeutic action of 5-oxo-L-proline analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_data Data Analysis synthesis Synthesis of 5-oxo-L-proline Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antiplatelet Antiplatelet Assay characterization->antiplatelet neuroprotection Neuroprotection Assay (MTT) characterization->neuroprotection quantification Quantitative Data Analysis (IC50/EC50) anticancer->quantification antiplatelet->quantification neuroprotection->quantification comparison Comparative Analysis quantification->comparison

Caption: Experimental workflow for the comparative analysis of 5-oxo-L-proline analogs.

Neuroprotection_Pathway Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death Analog 5-oxo-L-proline Analog (NSP) Analog->NMDA_R Antagonism

Caption: Proposed neuroprotective mechanism of a 5-oxo-L-proline analog via NMDA receptor antagonism.

References

Safety Operating Guide

Safe Disposal of 5-oxo-L-proline, compound with dicyclohexylamine (1:1) (Einecs 268-334-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Proper disposal of 5-oxo-L-proline, compound with dicyclohexylamine (1:1) (CAS RN 68067-13-0), requires professional handling by an approved waste disposal service. This compound is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is very toxic to aquatic life with long-lasting effects.[1][2] Adherence to the procedural guidelines outlined below is critical for ensuring personnel safety and environmental protection.

Quantitative Data Summary

Limited quantitative data regarding specific disposal parameters for this compound is publicly available. The following table summarizes key safety and physical property information pertinent to handling and disposal.

PropertyValueSource
Physical State SolidFisher Scientific SDS
Appearance White PowderFisher Scientific SDS
pH 5.5-7.0 (2.5% aqueous solution)Fisher Scientific SDS
Melting Point 228 - 233 °C / 442.4 - 451.4 °FFisher Scientific SDS
Water Solubility 1623 g/l at 20 °C (for L-proline component)CPAChem SDS
Hazard Class (Water) Class 1: Slightly hazardous for waterCPAChem SDS

Disposal Protocol

The primary route for the disposal of 5-oxo-L-proline, compound with dicyclohexylamine (1:1), is through a licensed and approved hazardous waste disposal facility.[1][2] The following step-by-step procedure should be followed:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Containerization:

    • Ensure the waste chemical is stored in a clearly labeled, sealed, and non-reactive container.

    • The label should include the full chemical name: "5-oxo-L-proline, compound with dicyclohexylamine (1:1)", the CAS number "68067-13-0", and appropriate hazard pictograms.

  • Waste Segregation: Store the container with other hazardous chemical waste, segregated from incompatible materials such as strong oxidizing agents.

  • Engage a Professional Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.

  • Documentation: Maintain a record of the waste, including the quantity and date of disposal, in your laboratory's chemical inventory log.

  • Spill Management: In the event of a spill, do not allow the product to enter drains.[1] Cover drains, and then collect, bind, and pump off the spill.[1] Suppress any gases, vapors, or mists with a water spray jet.[1]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_disposal Disposal Process cluster_spill Spill Contingency ppe Don Appropriate PPE container Secure in Labeled Container ppe->container segregate Segregate Waste container->segregate contact_ehs Contact EHS/Waste Disposal Service segregate->contact_ehs document Document Disposal contact_ehs->document spill Spill Occurs contain Contain Spill & Prevent Entry to Drains spill->contain cleanup Clean Up Spill contain->cleanup cleanup->contact_ehs Report and Dispose

Caption: Disposal workflow for 5-oxo-L-proline, compound with dicyclohexylamine (1:1).

References

Essential Safety and Operational Guide for Handling Einecs 268-334-1

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity: A mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[1][2]

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Einecs 268-334-1. Adherence to these procedures is vital to ensure personal safety and proper disposal of hazardous materials.

Hazard Identification and Immediate Safety Precautions

This compound is a potent biocide that presents significant health risks upon exposure.

Key Hazards:

  • Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Corrosivity: Causes severe skin burns and serious eye damage, with a risk of blindness.[3]

  • Sensitization: May cause an allergic skin reaction.[5] It is a known skin sensitizer.

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4][6]

In case of exposure, immediate first aid is critical. For detailed first aid measures, refer to the product's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the primary defense against the hazards of this compound.

Recommended Personal Protective Equipment

A summary of recommended PPE for various handling scenarios is provided in the table below.

Activity Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Routine Handling in a Well-Ventilated Area (e.g., fume hood) Nitrile rubber gloves (minimum thickness >0.1 mm). Replace immediately after contamination or short-term contact.[7]Safety glasses with side shields or chemical splash goggles.Not generally required if handled in a certified chemical fume hood.Standard laboratory coat.
Handling Larger Quantities or Outside of a Fume Hood Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Double gloving is recommended.Chemical splash goggles and a face shield.A full-face respirator with a combination filter (e.g., ABEKP) should be used if ventilation is inadequate.[7][8]Chemical-resistant apron or suit over a lab coat.
Spill Cleanup Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical splash goggles and a full-face shield.A full-face respirator with a combination filter (e.g., ABEKP) or a self-contained breathing apparatus (SCBA) is necessary.[3]Chemical-resistant suit and boots.
Glove Selection and Use

Due to the corrosive and sensitizing nature of this chemical mixture, selecting the correct gloves is paramount. Always inspect gloves for any signs of degradation or puncture before use. If direct contact occurs, remove and dispose of the gloves immediately and wash your hands thoroughly.

Respiratory Protection

For situations with inadequate ventilation or when exposure limits may be exceeded, respiratory protection is essential. A combination filter such as an ABEKP type is recommended, which protects against organic and inorganic gases and vapors, sulfur dioxide, ammonia, and particulates.[7] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Experimental Protocols and Workflows

The following diagrams illustrate the logical workflows for handling this compound, from initial risk assessment to final disposal.

PPE Selection Workflow for this compound A Assess the Task: - Quantity of substance - Ventilation conditions - Potential for splashing B Routine handling in fume hood? A->B C Handling large quantities or in an open environment? A->C D Spill or emergency? A->D E Standard PPE: - Nitrile gloves - Safety glasses - Lab coat B->E F Enhanced PPE: - Chemical-resistant gloves - Goggles and face shield - Respirator (ABEKP) - Chemical-resistant apron C->F G Emergency PPE: - Heavy-duty gloves - Goggles and face shield - SCBA/Full-face respirator - Chemical suit and boots D->G H Proceed with work E->H F->H G->H

Caption: PPE Selection Workflow.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance. This chemical is considered a hazardous waste.

Waste Segregation and Collection
  • Liquid Waste: Collect all waste solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Solid Waste: All contaminated solid materials, including gloves, disposable lab coats, bench paper, and cleaning materials, must be collected in a separate, clearly labeled hazardous waste container.

Decontamination and Disposal Procedures

The following diagram outlines the step-by-step process for the decontamination and disposal of materials contaminated with this compound.

Decontamination and Disposal Workflow cluster_0 At the End of a Task cluster_1 Waste Segregation cluster_2 Disposal Path A Remove outer gloves (if double-gloved) B Wipe down external surfaces of primary containers A->B C Remove protective clothing (apron, lab coat) B->C F Liquid chemical waste B->F D Remove inner gloves C->D E Contaminated PPE and consumables D->E H Place in labeled solid hazardous waste container E->H I Place in labeled liquid hazardous waste container F->I G Sharps J Place in designated sharps container G->J K Arrange for hazardous waste pickup H->K I->K J->K

Caption: Decontamination and Disposal Workflow.

Important Disposal Considerations:

  • Never dispose of this compound down the drain.[8]

  • Ensure all waste containers are compatible with the chemical mixture, are in good condition, and are kept closed when not in use.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste.[9] If you are unsure, consult your institution's Environmental Health and Safety (EHS) department.

References

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